molecular formula C10H21NO3 B177500 (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate CAS No. 116611-55-3

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

Cat. No.: B177500
CAS No.: 116611-55-3
M. Wt: 203.28 g/mol
InChI Key: GCBVZHIDLDHLOF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate (CAS 116611-55-3) is a chiral, Boc-protected amino alcohol with a molecular formula of C10H21NO3 and a molecular weight of 203.28 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group for the amine, paired with a terminal hydroxyl group, allowing for selective reactions and further functionalization . The Boc group is stable under basic conditions but can be readily removed under mild acidic conditions, making this reagent particularly useful in multi-step synthesis, such as the construction of peptides and peptidomimetics . Research indicates that structurally similar Boc-protected amino alcohols are key intermediates in developing potent inhibitors for proteases like TMPRSS2, which is a promising target for antiviral therapies . The chiral (S)-enantiomer provides specific three-dimensional structure that is often critical for biological activity and stereoselective synthesis. As a versatile scaffold, it can be used in the exploration of enzyme-catalyzed reactions, metabolic pathways, and in the development of potential therapeutic agents . The product requires storage at 2-8°C . Handling Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxypentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBVZHIDLDHLOF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate. This chiral amino alcohol derivative is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.

Chemical Properties and Identifiers

This compound, also known as (S)-N-Boc-2-amino-1-pentanol, is a white crystalline solid. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a stable intermediate for various chemical transformations. While specific experimental data for the enantiomerically pure (S)-form is limited in publicly available literature, data for the racemic mixture (DL-form) and the parent amine are available and provide valuable insights.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name tert-Butyl N-[(2S)-1-hydroxypentan-2-yl]carbamateN/A
Synonyms (S)-N-Boc-2-amino-1-pentanol, tert-Butyl (S)-(1-hydroxypentan-2-yl)carbamateN/A
CAS Number 179684-02-7 (for DL-racemic mixture)[1][2]
Molecular Formula C₁₀H₂₁NO₃[1][2]
Molecular Weight 203.28 g/mol [1][2]
Appearance White crystalline solid (inferred)[3]

Table 2: Physicochemical Data (Predicted and for Related Compounds)

PropertyValueNotes
Melting Point 44-48 °CData for the parent amine, (S)-(+)-2-Amino-1-pentanol.[4]
Boiling Point Not available
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethane.Inferred from general properties of similar compounds.
Optical Rotation [α]₂₀/D +17° (c=1 in chloroform)Data for the parent amine, (S)-(+)-2-Amino-1-pentanol.[4]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of the corresponding amino alcohol, (S)-2-amino-1-pentanol. The most common method for introducing the Boc protecting group is through the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Synthesis Workflow

The logical workflow for the synthesis is straightforward, starting from the commercially available chiral amino alcohol.

synthesis_workflow start (S)-2-Amino-1-pentanol reagent Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., THF/Water) start->reagent Reaction product (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate reagent->product Protection purification Purification (e.g., Column Chromatography) product->purification Work-up

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted)

Materials:

  • (S)-(+)-2-Amino-1-pentanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-(+)-2-amino-1-pentanol in a mixture of THF and water.

  • Add sodium bicarbonate to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in THF to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Data

Spectroscopic data is crucial for the characterization and confirmation of the synthesized compound. Although specific spectra for this compound are not widely published, the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Signals
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methylene and methine protons of the pentanol backbone, the hydroxyl proton, and the NH proton of the carbamate.
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the pentanol chain.
IR Spectroscopy Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (~2900 cm⁻¹), and the C=O stretch of the carbamate (~1680 cm⁻¹).

Logical Relationships in Application

This compound serves as a key intermediate in multi-step syntheses. The Boc group provides robust protection of the amine under various reaction conditions, and it can be selectively removed under acidic conditions to liberate the free amine for further functionalization.

application_logic start (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate step1 Reaction at Hydroxyl Group (e.g., Oxidation, Esterification) start->step1 intermediate1 Modified Intermediate step1->intermediate1 step2 Boc Deprotection (Acidic Conditions, e.g., TFA) intermediate1->step2 intermediate2 Free Amine step2->intermediate2 step3 Further Functionalization (e.g., Amide Coupling, Alkylation) intermediate2->step3 final_product Target Molecule (e.g., Pharmaceutical Active Ingredient) step3->final_product

Caption: Logical workflow for the use of the title compound in multi-step synthesis.

Safety and Handling

While a specific safety data sheet for this compound is not available, general laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For the parent amine, (S)-(+)-2-Amino-1-pentanol, it is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] Similar precautions should be taken with the Boc-protected derivative.

This technical guide serves as a foundational resource for professionals working with this compound. Further experimental validation of the predicted properties and optimization of synthetic protocols are encouraged for specific research and development applications.

References

Technical Guide: (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate, a chiral amino alcohol derivative, is a valuable building block in synthetic organic chemistry and medicinal chemistry. Its stereospecific nature makes it a crucial intermediate in the synthesis of complex molecules, particularly for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and data for the (S)-enantiomer.

While a specific CAS number for the (S)-enantiomer is not consistently reported across major chemical databases, the racemic mixture, N-Boc-DL-2-amino-1-pentanol, is registered under CAS Number 179684-02-7 .[1][2][3] This guide will primarily focus on the synthesis and properties of the (S)-enantiomer, drawing from scientific literature, and will use the racemic mixture's data where specific information for the enantiomer is unavailable, with clear notation.

Chemical and Physical Properties

Quantitative data for this compound and its racemic mixture are summarized below. Data for related compounds are also included for comparative purposes.

PropertyValue (Racemic Mixture)Value (Related Compounds)Reference
Molecular Formula C₁₀H₂₁NO₃C₉H₁₉NO₃ ((S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate)[1][4]
Molecular Weight 203.28 g/mol 189.25 g/mol ((S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate)[2][4]
Appearance Solid, Crystalline (for similar compounds)Solid, Crystalline ((S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate)[5]
Purity ≥97% (for similar compounds)≥97% ((S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate)[5]

Experimental Protocols

The synthesis of chiral amino alcohols like this compound is a key focus in asymmetric synthesis. Below are detailed methodologies for the synthesis of related chiral amino alcohols, which can be adapted for the target compound.

Enantioselective Synthesis of Chiral Amino Alcohols via Engineered Amine Dehydrogenase

This protocol describes a general method for the biosynthesis of chiral amino alcohols from α-hydroxy ketones using an engineered amine dehydrogenase (AmDH). This method is highly stereoselective and offers a green chemistry approach.

Experimental Workflow:

G cluster_0 Whole-Cell Biocatalysis cluster_1 Reaction and Monitoring cluster_2 Product Purification E_coli E. coli expressing engineered AmDH and GDH Reaction Reaction at 30°C, 220 rpm for 24h E_coli->Reaction Substrate α-Hydroxy Ketone (e.g., 1-hydroxy-2-pentanone) Substrate->Reaction Buffer NH4Cl/NH3·H2O Buffer (pH 8.5) Buffer->Reaction Cofactor NAD+ Cofactor->Reaction Glucose Glucose Glucose->Reaction Sampling Sampling at various time points Reaction->Sampling Acidification Acidify supernatant Reaction->Acidification Derivatization Derivatization with Marfey's reagent Sampling->Derivatization HPLC HPLC Analysis for conversion and enantioselectivity Derivatization->HPLC Ion_Exchange Ion Exchange Chromatography (Dowex® 50WX8) Acidification->Ion_Exchange Elution Elute with NH4OH Ion_Exchange->Elution Evaporation Rotary Evaporation Elution->Evaporation Product (S)-2-amino-1-pentanol Evaporation->Product G Start L-Serine Step1 Methyl Esterification (MeOH, SOCl2) Start->Step1 Intermediate1 (S)-methyl 2-amino-3-hydroxypropanoate Step1->Intermediate1 Step2 N-Boc Protection ((Boc)2O) Intermediate1->Step2 Intermediate2 N-Boc Protected Serine Methyl Ester Step2->Intermediate2 Step3 Cyclization (DMP, PTSA) Intermediate2->Step3 Intermediate3 N-Boc Oxazolidine Step3->Intermediate3 Step4 Reduction (e.g., DIBAL-H) Intermediate3->Step4 Product (S)-tert-butyl (1,3-dihydroxypropan-2-yl)carbamate Step4->Product

References

Technical Guide: Molecular Structure and Properties of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate and a Close Structural Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butoxycarbonyl (Boc) protected amino alcohols are crucial chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their stereochemistry and bifunctional nature, possessing both a protected amine and a hydroxyl group, allow for sequential and regioselective modifications, making them valuable intermediates in complex organic synthesis. This guide focuses on the molecular structure and properties of tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate as a representative member of this class.

Molecular Structure and Identification

The molecular structure of tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate is characterized by a stereogenic center at the second carbon of the butane chain, with an (S) configuration. The primary alcohol extends from the first carbon, and the amine on the second carbon is protected by a tert-butoxycarbonyl group.

Chemical Identifiers
IdentifierValue
IUPAC Name tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate
Synonyms (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate, N-Boc-(S)-2-amino-1-butanol
Molecular Formula C₉H₁₉NO₃
SMILES CC--INVALID-LINK--NC(=O)OC(C)(C)C
InChI InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1
InChIKey LQRGWGOFPUXNOV-ZETCQYMHSA-N
Physicochemical Properties

The following table summarizes the key computed physicochemical properties of tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate.[1]

PropertyValue
Molecular Weight 189.25 g/mol
Monoisotopic Mass 189.13649347 Da
XLogP3 1.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5
Topological Polar Surface Area 58.6 Ų

Synthesis and Experimental Protocols

The synthesis of tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate typically involves the N-protection of the corresponding amino alcohol, (S)-2-amino-1-butanol. A general and efficient method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Synthesis Workflow

The logical workflow for the synthesis can be visualized as follows:

synthesis_workflow Synthesis Workflow start (S)-2-amino-1-butanol product tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate start->product Reaction reagent Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaHCO₃, Et₃N) reagent->product solvent Solvent (e.g., Dichloromethane, THF) solvent->product workup Aqueous Workup and Purification product->workup Post-reaction

Caption: General workflow for the N-Boc protection of (S)-2-amino-1-butanol.

Representative Experimental Protocol

The following is a representative experimental protocol for the N-Boc protection of an amino alcohol:

  • Dissolution: Dissolve (S)-2-amino-1-butanol (1.0 equivalent) in a suitable solvent such as dichloromethane or a mixture of water and a miscible organic solvent.

  • Base Addition: Add a base, for example, sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate.

Biological Relevance and Applications

While direct biological activity data for tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate is limited, its structural motifs are present in various biologically active compounds. Its primary role is as a chiral intermediate in the synthesis of more complex molecules.

A regioisomer, tert-butyl (4-hydroxybutan-2-yl)carbamate, serves as a key chiral building block in the development of:

  • Voltage-Gated Sodium Channel (NaV) Inhibitors: These are investigated for conditions such as chronic pain and epilepsy.

  • Hippo-YAP/TAZ Pathway Inhibitors: This pathway is a critical regulator of cell proliferation, and its dysregulation is linked to cancer.[2]

The (S)-chirality and the defined spacing between the hydroxyl and protected amine groups in tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate make it a valuable precursor for introducing specific stereochemistry into drug candidates, which is often crucial for their efficacy and selectivity.

Spectroscopic Characterization

The structure of tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate would be confirmed using standard spectroscopic techniques.

Expected NMR Data
  • ¹H NMR: The spectrum would show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the ethyl group protons, the methine proton adjacent to the nitrogen, and the methylene protons of the hydroxymethyl group. The protons of the NH and OH groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would exhibit distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the butanol backbone.

Conclusion

tert-Butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate is a valuable chiral building block in organic synthesis. While detailed experimental data for this specific molecule is not extensively published, its properties and reactivity can be inferred from closely related compounds. Its utility as a precursor for stereochemically defined pharmaceuticals underscores the importance of this class of molecules in drug discovery and development. The synthetic protocols are well-established, and its structure can be readily confirmed by standard spectroscopic methods.

References

An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate from L-Norvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate, a valuable chiral building block in drug development, starting from the readily available amino acid L-norvaline. This document details the synthetic strategy, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Strategy

The synthesis of this compound from L-norvaline is a two-step process. The first step involves the protection of the primary amine of L-norvaline with a tert-butyloxycarbonyl (Boc) group. The second step is the reduction of the carboxylic acid functionality of the resulting N-Boc-L-norvaline to a primary alcohol.

The overall synthetic pathway is depicted below:

Synthesis_Pathway L_Norvaline L-Norvaline Boc_L_Norvaline N-Boc-L-Norvaline L_Norvaline->Boc_L_Norvaline Boc Anhydride (Boc₂O), Base Target_Molecule (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate Boc_L_Norvaline->Target_Molecule Reducing Agent (e.g., NaBH₄/I₂, or Ethyl Chloroformate/NaBH₄)

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each synthetic step.

Step 1: Synthesis of N-tert-Butyloxycarbonyl-L-norvaline (Boc-L-norvaline)

This procedure outlines the protection of the amino group of L-norvaline using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • L-norvaline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • tert-Butanol

  • Water

  • Sodium hydroxide (NaOH) solution (2 M)

  • Citric acid solution (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve L-norvaline (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Adjust the pH of the solution to 9 with a 2 M NaOH solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution while maintaining the pH at 9 with the addition of 2 M NaOH.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate to remove any unreacted Boc anhydride.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1 M citric acid solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-norvaline as a white solid.

Step 2: Synthesis of this compound

Two effective methods for the reduction of the carboxylic acid group of Boc-L-norvaline are presented below.

This method provides a safer alternative to lithium aluminum hydride for the reduction of N-protected amino acids.[1]

Materials:

  • N-Boc-L-norvaline

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Aqueous potassium hydroxide (KOH) solution (20% w/w)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel, add sodium borohydride (2.4 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Boc-L-norvaline (1.0 eq) in anhydrous THF and add it to the NaBH₄ suspension.

  • Prepare a solution of iodine (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 1.5 hours. Vigorous gas evolution will be observed.

  • After the addition is complete, allow the mixture to stir at room temperature for 6-8 hours.

  • Cool the mixture to 0 °C and cautiously add methanol dropwise to quench the excess borohydride until gas evolution ceases.

  • Concentrate the solution by rotary evaporation.

  • Dissolve the resulting residue in a 20% aqueous KOH solution and stir for 6 hours at room temperature.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

This one-pot procedure involves the activation of the carboxylic acid with ethyl chloroformate followed by reduction with sodium borohydride.[2]

Materials:

  • N-Boc-L-norvaline

  • Anhydrous tetrahydrofuran (THF)

  • N-methylmorpholine (NMM) or Triethylamine (TEA)

  • Ethyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Water

  • Aqueous hydrochloric acid (HCl) solution (1 N)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-L-norvaline (1.0 eq) in anhydrous THF in a round-bottom flask and cool to -15 °C.

  • Add N-methylmorpholine (or triethylamine) (1.1 eq) to the solution.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature at -15 °C. Stir for 30 minutes to form the mixed anhydride.

  • In a separate flask, dissolve sodium borohydride (1.5 eq) in water.

  • Add the aqueous NaBH₄ solution in one portion to the mixed anhydride solution at 0 °C.

  • Stir the reaction mixture for 30 minutes at 0 °C.

  • Quench the reaction by adding 1 N HCl.

  • Extract the product with ethyl acetate (2 x volumes).

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reaction Yields

StepReactionStarting MaterialProductTypical Yield (%)
1Boc ProtectionL-NorvalineN-Boc-L-norvaline84%[3]
2aReduction (NaBH₄/I₂)N-Boc-L-norvalineThis compound~79% (based on a similar substrate)[1]
2bReduction (Mixed Anhydride)N-Boc-L-norvalineThis compound~88% (based on a similar substrate)[2]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₀H₂₁NO₃
Molecular Weight 203.28 g/mol
Appearance White to off-white solid or colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 4.80-4.65 (br s, 1H, NH), 3.70-3.55 (m, 3H, CH₂OH and CHN), 1.50-1.25 (m, 4H, CH₂CH₂), 1.44 (s, 9H, C(CH₃)₃), 0.91 (t, J=7.2 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 156.5, 79.4, 65.8, 52.5, 35.2, 28.4 (3C), 19.0, 13.9
Mass Spectrum (ESI+) m/z 204.16 [M+H]⁺, 226.14 [M+Na]⁺

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the synthetic pathway.

Experimental_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Reduction start1 Dissolve L-Norvaline add_boc Add Boc₂O & Base start1->add_boc react1 React at RT add_boc->react1 workup1 Acidify & Extract react1->workup1 purify1 Dry & Concentrate workup1->purify1 product1 N-Boc-L-Norvaline purify1->product1 start2 Dissolve N-Boc-L-Norvaline product1->start2 add_reductant Add Reducing Agent start2->add_reductant react2 React add_reductant->react2 quench Quench Reaction react2->quench workup2 Extract & Wash quench->workup2 purify2 Column Chromatography workup2->purify2 product2 (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate purify2->product2 Detailed_Pathway L_Norvaline L-Norvaline H₂N-CH(COOH)-(CH₂)₂-CH₃ Boc_L_Norvaline N-Boc-L-Norvaline Boc-NH-CH(COOH)-(CH₂)₂-CH₃ L_Norvaline->Boc_L_Norvaline (Boc)₂O, Base (e.g., NaOH, TEA) Target (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate Boc-NH-CH(CH₂OH)-(CH₂)₂-CH₃ Boc_L_Norvaline->Target Reduction (Method A or B)

References

In-Depth Technical Guide: (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate, a chiral building block valuable in synthetic organic chemistry and drug discovery. The systematic name for this compound is (S)-(-)-2-(Boc-amino)-1,5-pentanediol, and its CAS Registry Number is 162955-48-8.

Physicochemical & Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 162955-48-8[1][2][3][4]
Molecular Formula C₁₀H₂₁NO₄[1][2][3]
Molecular Weight 219.28 g/mol [1][2][3][4]
Appearance White to off-white solid
Melting Point 59-62 °C
Optical Rotation [α]₂₀/D −15° (c = 1 in chloroform)

Table 2: Spectroscopic Data

Technique Data
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
IR Spectroscopy Data not available in searched literature.
Mass Spectrometry Data not available in searched literature.

Note: While specific experimental spectra for the title compound were not found in the available literature, typical spectral features would be expected based on its structure. For instance, ¹H NMR would show signals for the tert-butyl group, the methylene groups of the pentane chain, the methine proton adjacent to the nitrogen, and the hydroxyl protons. ¹³C NMR would display corresponding signals for each unique carbon atom. The IR spectrum would be characterized by absorptions for the N-H and O-H stretches, C-H stretches, and the carbonyl of the carbamate group.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the readily available scientific literature. However, its synthesis would logically start from (S)-2-aminopentane-1,5-diol. The protection of the amino group with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.

A general conceptual workflow for its preparation is outlined below.

Conceptual Synthesis Workflow

The synthesis of this compound can be envisioned through the Boc-protection of the corresponding amino diol.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product start (S)-2-Aminopentane-1,5-diol reaction Boc-Protection start->reaction Di-tert-butyl dicarbonate (Boc)₂O, triethylamine (Et₃N), Dichloromethane (DCM) product (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate reaction->product Work-up and Purification

Caption: Conceptual workflow for the synthesis of this compound.

General Procedure for Boc-Protection:

  • To a solution of (S)-2-aminopentane-1,5-diol in a suitable solvent such as dichloromethane, an equivalent of a base like triethylamine is added.

  • The solution is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched, and the product is extracted, dried, and purified, typically by column chromatography, to yield the desired this compound.

Significance and Applications

This compound serves as a versatile chiral intermediate in the synthesis of more complex molecules. The presence of two hydroxyl groups and a protected amine allows for selective functionalization, making it a valuable synthon for the preparation of various biologically active compounds and pharmaceutical ingredients. The stereochemistry at the C2 position is often crucial for the biological activity of the final target molecule.

This document is intended for informational purposes for a scientific audience. While efforts have been made to ensure accuracy, the absence of published, peer-reviewed spectroscopic and detailed synthesis data for this specific compound should be noted. Researchers should validate all information and procedures before use.

References

Commercial Availability of Boc-Protected Amino Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Boc-protected amino alcohols, crucial building blocks in peptide synthesis, drug discovery, and chiral synthesis. This guide includes a summary of commercially available compounds, detailed experimental protocols for their synthesis and purification, and visualizations of their applications.

Commercial Availability

A wide range of Boc-protected amino alcohols are commercially available from various suppliers. The following tables summarize the availability of several common examples, providing information on suppliers, purity, and physical form. Pricing is subject to change and should be confirmed with the respective suppliers.

Table 1: Commercial Availability of Selected Boc-Protected Amino Alcohols

Compound NameCAS NumberSupplier(s)Typical PurityPhysical Form
Boc-L-alaninol79069-13-9Sigma-Aldrich, Thermo Scientific, BOC Sciences≥98%White solid
Boc-D-valinol106391-87-1Chem-Impex, BOC Sciences, Sigma-Aldrich≥97% (NMR)[1], 98%Colorless gel[1] or solid
Boc-glycinol26690-80-2Chem-Impex, Aapptec, Sigma-Aldrich≥97%Colorless clear liquid[2] or viscous liquid
Boc-L-leucinol82010-31-9Chem-Impex, Sigma-Aldrich, CymitQuimica≥98% (Titration)[3], 95%Colorless to pale yellow liquid[3]
Boc-L-phenylalaninol66605-57-0Chem-Impex, Thermo Scientific, Fisher Scientific≥99% (HPLC)[4]White powder[4] or crystals[5]
Boc-L-prolinol69610-40-8Chem-Impex, Sigma-Aldrich, P212121≥98% (GC)[6]White crystals[6]
Boc-L-serinol125414-41-7Sigma-Aldrich97%Solid
Boc-L-threoninol (O-benzyl)133565-43-2Chem-Impex, Aapptec≥95% (HPLC)[7]Yellow to pale yellow liquid[7]
Boc-L-isoleucinol106946-74-1BOC SciencesIn Stock-

Experimental Protocols

Detailed methodologies for the synthesis and purification of Boc-protected amino alcohols are essential for researchers. The following protocols provide examples for the preparation of N-Boc-L-alaninol and a general method for purification by crystallization.

Synthesis of N-Boc-L-alaninol from L-alanine[11]

This three-step synthesis involves the esterification of L-alanine, followed by Boc protection of the amino group and subsequent reduction of the ester to the alcohol.

Step 1: Esterification of L-alanine (Preparation of L-alanine methyl ester hydrochloride)

  • To a 2L three-neck flask, add 107 g of L-alanine and 600 mL of methanol.

  • Mechanically stir the mixture and cool it in an ice bath.

  • Slowly add 131 mL of thionyl chloride dropwise while maintaining the temperature.

  • Set up a gas absorption device and reflux the reaction mixture for 5-8 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, evaporate the methanol under reduced pressure.

  • Wash the residue with 120 mL of toluene three times and evaporate the remaining toluene under reduced pressure to obtain the white solid product.

Step 2: N-Boc Protection (Preparation of N-Boc-L-alanine methyl ester)

  • To a 2L three-neck flask, add 167 g of the L-alanine methyl ester hydrochloride, 242 g of triethylamine, and 1 L of dichloromethane.

  • Slowly add 313 g of di-tert-butyl dicarbonate (Boc₂O), followed by an additional 200 mL of dichloromethane.

  • Stir the reaction at room temperature for 5 hours.

  • Monitor the reaction completion by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the dichloromethane layer and extract the aqueous layer twice with 500 mL of dichloromethane.

  • Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the product as a red liquid with a yield of 92.2%.[8]

Step 3: Reduction to N-Boc-L-alaninol

  • To a 2L three-neck flask, add 134 g of crushed calcium chloride, 400 mL of methanol, and 500 mL of tetrahydrofuran.

  • Cool the mixture in an ice bath and, after stirring for 30 minutes, add 92 g of sodium borohydride in batches.

  • Slowly add 224 g of N-Boc-L-alanine methyl ester (dissolved in 200 mL of tetrahydrofuran).

  • Gradually raise the temperature to 70°C and continue the reaction for 15-20 hours.

  • Monitor the reaction completion by TLC.

  • After completion, pour the reaction mixture into a large amount of ice water and filter the solid residue.

  • Wash the residue three times with 500 mL of dichloromethane and separate the organic layer.

  • Extract the aqueous layer twice with 1 L of dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain N-Boc-L-alaninol as a white solid with a yield of 95.8%.[8]

Purification of Boc-Protected Amino Alcohols by Crystallization[12][13]

Crystallization is a common and effective method for purifying solid Boc-protected amino alcohols.

  • Dissolve the crude Boc-protected amino alcohol in a minimal amount of a suitable hot "good" solvent (e.g., ethyl acetate).

  • Once fully dissolved, slowly add a "poor" anti-solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • For further crystallization, cool the flask in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold "poor" solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Applications and Workflows

Boc-protected amino alcohols are versatile intermediates with significant applications in peptide synthesis and as chiral auxiliaries in asymmetric synthesis.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-protected amino alcohols can be utilized to introduce modified amino acid residues into a peptide chain. The Boc group serves as a temporary protecting group for the N-terminus, which is cleaved at each cycle to allow for the coupling of the next amino acid.

SPPS_Workflow Resin Solid Support (Resin) Attach Attach first Boc-Amino Alcohol Resin->Attach C-terminal anchoring Deprotect Boc Deprotection (e.g., TFA) Attach->Deprotect Neutralize Neutralization (e.g., DIEA) Deprotect->Neutralize Couple Couple next Boc-Amino Acid Neutralize->Couple Repeat Repeat Steps 3-5 for desired sequence Couple->Repeat Cleave Cleave Peptide from Resin (e.g., HF) Repeat->Cleave Peptide Purified Peptide Cleave->Peptide

Workflow for Solid-Phase Peptide Synthesis using a Boc-protected amino alcohol.
Application as Chiral Auxiliaries

The inherent chirality of Boc-protected amino alcohols makes them valuable as chiral auxiliaries to control the stereochemistry of chemical reactions.[] They can be temporarily attached to a prochiral substrate to direct the formation of a specific stereoisomer.

Chiral_Auxiliary_Pathway cluster_0 Asymmetric Synthesis Prochiral Prochiral Substrate AttachAux Attach Chiral Auxiliary Prochiral->AttachAux ChiralAux Boc-Amino Alcohol (Chiral Auxiliary) ChiralAux->AttachAux Diastereomer Chiral Substrate- Auxiliary Adduct AttachAux->Diastereomer StereoReaction Stereoselective Reaction Diastereomer->StereoReaction ProductAux Product-Auxiliary Adduct StereoReaction->ProductAux CleaveAux Cleave Chiral Auxiliary ProductAux->CleaveAux ChiralProduct Enantiomerically Enriched Product CleaveAux->ChiralProduct RecycleAux Recycle Auxiliary CleaveAux->RecycleAux

Pathway of a chiral auxiliary in asymmetric synthesis.

References

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern pharmaceutical development and complex organic synthesis, the demand for enantiomerically pure building blocks is paramount. Among these, (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate has emerged as a critical chiral synthon, prized for its utility in the stereoselective synthesis of a range of bioactive molecules. This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this versatile intermediate.

Introduction

This compound, a carbamate-protected amino alcohol, provides a stable and reliable chiral scaffold for the introduction of stereocenters in drug candidates. The presence of both a hydroxyl and a protected amine group allows for sequential and regioselective modifications, making it an invaluable tool in the multi-step synthesis of complex pharmaceuticals. Its high stereochemical purity, often exceeding 99% enantiomeric excess (ee), is crucial for the development of safe and efficacious drugs.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions, yet can be readily removed under acidic conditions.

PropertyValue
Molecular FormulaC10H21NO3
Molecular Weight203.28 g/mol
AppearanceWhite to off-white solid
Storage2-8°C, under inert atmosphere

Note: Data for the closely related compound (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate is often used as a reference.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, most commonly starting from the corresponding chiral amino alcohol, (S)-2-aminopentan-1-ol. The Boc protection of the amine is a standard and high-yielding procedure.

A general workflow for the synthesis is depicted below:

G cluster_0 Synthesis of this compound Start (S)-2-aminopentan-1-ol Reaction Boc Protection Start->Reaction Reagent Di-tert-butyl dicarbonate (Boc)2O Base (e.g., NaHCO3) Reagent->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Purification (e.g., Crystallization) Workup->Purification Product (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate Purification->Product G cluster_1 Application Workflow Synthon (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate Modification Chemical Transformations (e.g., Oxidation, Alkylation, Cyclization) Synthon->Modification Intermediate Drug Intermediate Modification->Intermediate Coupling Coupling with other fragments Intermediate->Coupling API Active Pharmaceutical Ingredient (API) Coupling->API

References

The Cornerstone of Chirality: An In-Depth Technical Guide to Chiral Amino Alcohols in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a privileged class of organic compounds that serve as fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their inherent chirality is frequently critical for biological activity, dictating the stereospecific interactions with biological targets such as enzymes and receptors. This technical guide provides a comprehensive overview of the pivotal role of chiral amino alcohols in drug discovery, detailing their synthesis, applications as chiral auxiliaries and catalysts, and their incorporation into marketed drugs. Key asymmetric synthetic methodologies are presented with detailed experimental protocols, and quantitative data on the biological activity of relevant drugs are summarized. Furthermore, this guide illustrates the mechanism of action of drugs containing chiral amino alcohol moieties through detailed signaling pathway diagrams.

Introduction: The Significance of Chirality and Amino Alcohols

Chirality is a fundamental property of molecules that has profound implications in pharmacology. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The human body, being a chiral environment, often interacts stereoselectively with drug molecules. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects. Therefore, the synthesis of enantiomerically pure drugs is a critical aspect of modern drug development.

Chiral amino alcohols, organic compounds containing both an amine and an alcohol functional group attached to a stereocenter, are invaluable synthons in the pharmaceutical industry. Their bifunctional nature allows for versatile chemical modifications, making them ideal starting materials for the construction of complex molecular architectures. They are prevalent structural motifs in a wide range of therapeutic agents, including beta-blockers, antivirals, and protease inhibitors.

Asymmetric Synthesis of Chiral Amino Alcohols

The efficient and stereoselective synthesis of chiral amino alcohols is a key challenge in organic chemistry. Several powerful strategies have been developed to access these molecules with high enantiopurity.

Synthesis from the Chiral Pool

A common and straightforward approach to chiral amino alcohols is the utilization of readily available chiral starting materials, often derived from natural sources. α-Amino acids, which are abundant and enantiomerically pure, are frequently used as precursors. The carboxylic acid moiety of an amino acid can be reduced to an alcohol to furnish the corresponding chiral amino alcohol.

Asymmetric Hydrogenation of α-Amino Ketones

The asymmetric hydrogenation of α-amino ketones is a powerful method for the synthesis of chiral 1,2-amino alcohols. The Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing chiral diphosphine ligands like BINAP, is a prominent example. This method is highly efficient and provides excellent enantioselectivity.

Asymmetric Aminohydroxylation of Olefins

The Sharpless asymmetric aminohydroxylation allows for the direct conversion of olefins into chiral 1,2-amino alcohols. This reaction employs an osmium catalyst in the presence of a chiral ligand, typically derived from cinchona alkaloids, and a nitrogen source. The choice of ligand dictates the stereochemical outcome of the reaction.

Asymmetric Reduction of Prochiral Ketones

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, which can be precursors to chiral amino alcohols. This reaction utilizes a chiral oxazaborolidine catalyst and borane as the reducing agent, consistently achieving high enantiomeric excess.

Chiral Amino Alcohols in Marketed Drugs

The structural motif of a chiral amino alcohol is present in a diverse array of FDA-approved drugs across various therapeutic areas. The specific stereochemistry of the amino alcohol moiety is often crucial for the drug's efficacy and safety.

Beta-Blockers: (S)-Propranolol

Propranolol is a non-selective beta-blocker used to treat hypertension, angina, and other cardiovascular conditions. The therapeutic activity resides primarily in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer.[1] The chiral 1-amino-2-propanol side chain is essential for its interaction with β-adrenergic receptors.

Antivirals: Oseltamivir (Tamiflu®)

Oseltamivir is a neuraminidase inhibitor used for the treatment and prevention of influenza A and B.[2] The active metabolite, oseltamivir carboxylate, contains a chiral amino alcohol-related moiety that mimics the transition state of the sialic acid cleavage reaction catalyzed by the viral neuraminidase enzyme.

HIV Protease Inhibitors: Atazanavir and Ritonavir

Many HIV protease inhibitors incorporate a hydroxyethylamine or a similar amino alcohol-based isostere to mimic the tetrahedral intermediate of peptide bond hydrolysis. This structural feature is critical for binding to the active site of the HIV protease. Atazanavir and Ritonavir are prominent examples of this class of drugs.

Quantitative Biological Data

The following tables summarize the biological activity of selected drugs containing chiral amino alcohol moieties.

DrugTargetParameterValue (nM)
Oseltamivir CarboxylateInfluenza Neuraminidase (N1)IC501.2[3]
Oseltamivir CarboxylateInfluenza Neuraminidase (N2)IC500.5[3]
Oseltamivir CarboxylateInfluenza B NeuraminidaseIC508.8[3]
(S)-Propranololβ1-adrenergic receptorKi~1
(R)-Propranololβ1-adrenergic receptorKi~100
AtazanavirHIV-1 ProteaseKi2.66[4]
RitonavirHIV-1 ProteaseKi0.019 (CYP3A4 inhibition)[5]
LopinavirHIV-1 ProteaseIC50 (serum-free)0.11-0.12 (ng/mL)

Signaling Pathways and Mechanisms of Action

Beta-Blockers: Propranolol

Beta-blockers like propranolol act as antagonists at β-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines such as epinephrine and norepinephrine. This leads to a reduction in heart rate, blood pressure, and cardiac contractility.

Beta_Blocker_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamines Epinephrine/ Norepinephrine Catecholamines->Receptor Activates Propranolol Propranolol (β-blocker) Propranolol->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate, Contraction, etc. PKA->Cellular_Response Phosphorylates Targets

Mechanism of action of beta-blockers.
HIV Protease Inhibitors

HIV protease inhibitors are designed to mimic the transition state of the cleavage of the Gag-Pol polyprotein, a crucial step in the viral maturation process. The chiral amino alcohol core of these inhibitors is essential for forming key hydrogen bonds with the catalytic aspartate residues in the active site of the protease, thereby inhibiting its function.

HIV_Protease_Inhibition cluster_protease HIV Protease Active Site Asp25 Asp25 Mature_Proteins Mature Viral Proteins Asp25->Mature_Proteins Cleavage NonInfectious_Virion Non-infectious Virion Asp25->NonInfectious_Virion Asp25_prime Asp25' Asp25_prime->Mature_Proteins Cleavage Asp25_prime->NonInfectious_Virion Polyprotein Gag-Pol Polyprotein Polyprotein->Asp25 Substrate Binding Polyprotein->Asp25_prime Inhibitor Protease Inhibitor (e.g., Atazanavir) Inhibitor->Asp25 Inhibits Cleavage Inhibitor->Asp25_prime Inhibits Cleavage Hydroxyl Hydroxyl Group (from Amino Alcohol) Inhibitor->Hydroxyl Hydroxyl->Asp25 H-Bond Hydroxyl->Asp25_prime H-Bond

Inhibition of HIV protease by an amino alcohol-containing inhibitor.

Experimental Protocols

Synthesis of (S)-Propranolol via Kinetic Resolution

This protocol describes a facile, two-step synthesis of (S)-propranolol with high enantiomeric excess.[6]

Step 1: Synthesis of (±)-1-(1-Naphthyloxy)-2,3-epoxypropane

  • To a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), add powdered KOH (5 g) and stir the mixture for 30 minutes at room temperature.

  • Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes and continue stirring at room temperature for 6 hours.

  • Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).

  • Wash the combined organic layers with 10% aqueous sodium hydroxide (2 x 30 ml) and then with water (5 x 100 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (±)-1-(1-naphthyloxy)-2,3-epoxypropane (95% yield).

Step 2: Kinetic Resolution and Amination to (S)-Propranolol

  • In a reaction vessel, stir a mixture of (±)-1-(1-naphthyloxy)-2,3-epoxypropane (10 mmol), Zn(NO₃)₂ (5 mmol), and (+)-tartaric acid (10 mmol) in 2-butanone for 15 minutes.

  • Add excess isopropylamine to the reaction mixture and reflux for 1 hour.

  • Cool the reaction mixture and filter.

  • Wash the solid with dichloromethane, then treat with 10% aqueous sodium hydroxide (10 ml) and extract with dichloromethane (2 x 50 ml).

  • Wash the combined organic layers with water (5 x 50 ml) and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to give crude (S)-propranolol.

  • The product can be further purified by recrystallization. Expected Yield: ~55-60%[7] Expected Enantiomeric Excess: ~89-90% ee[6][7]

Synthesis of Oseltamivir Phosphate from (-)-Shikimic Acid

The industrial synthesis of oseltamivir phosphate often starts from naturally available (-)-shikimic acid. The following is a simplified representation of a known synthetic route.[8][9]

Oseltamivir_Synthesis Shikimic_Acid (-)-Shikimic Acid Esterification Esterification Shikimic_Acid->Esterification Acetal_Formation Acetal Formation Esterification->Acetal_Formation Mesylation Mesylation Acetal_Formation->Mesylation Epoxidation Epoxidation Mesylation->Epoxidation Ring_Opening Azide Ring Opening Epoxidation->Ring_Opening Reduction_Acylation Reduction & Acetylation Ring_Opening->Reduction_Acylation Oseltamivir Oseltamivir Reduction_Acylation->Oseltamivir

Simplified synthetic workflow for Oseltamivir.

A detailed multi-step synthesis can achieve an overall yield of around 30-47%.[8][10]

Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

This protocol provides a general procedure for the enantioselective reduction of a prochiral ketone.[11]

  • To a flame-dried 25 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol, 0.05 equiv.).

  • Add 1 mL of anhydrous tetrahydrofuran (THF) and trimethylborate (12.5 µL, 0.11 mmol, 0.055 equiv.) at room temperature and stir for 30 minutes.

  • Add another 1 mL of THF, followed by 2 mL of 1 M borane-THF solution (2 mmol, 1 equiv.).

  • Slowly add a solution of acetophenone (240 mg, 2 mmol, 1 equiv.) in 3 mL of THF over at least 10 minutes.

  • Stir the reaction mixture for 30 minutes.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 80:20) to afford the chiral secondary alcohol. Expected Enantiomeric Excess: Often >95% ee.[12]

Conclusion

Chiral amino alcohols are undeniably a cornerstone of modern drug discovery and development. Their versatile nature as chiral building blocks, coupled with the development of robust and highly stereoselective synthetic methods, has enabled the creation of a multitude of life-saving medicines. The critical role of the chiral amino alcohol moiety in dictating the interaction of these drugs with their biological targets underscores the importance of stereochemistry in pharmaceutical design. As our understanding of biological systems and synthetic methodologies continues to advance, the application of chiral amino alcohols in the development of novel therapeutics is set to expand even further, promising new and improved treatments for a wide range of diseases.

References

The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for the protection of amines. Its widespread adoption is a testament to its unique balance of stability across a broad spectrum of reaction conditions and its facile, selective removal under mild acidic conditions. This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental principles and reaction mechanisms to detailed experimental protocols and quantitative data, designed to empower researchers in optimizing their synthetic strategies.

Core Principles and Strategic Advantages

The primary role of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing their participation in undesired side reactions. This is achieved by converting the amine into a significantly less reactive carbamate through reaction with di-tert-butyl dicarbonate ((Boc)₂O).

A key strategic advantage of the Boc group is its orthogonality with other common amine protecting groups. It remains stable under the basic conditions required to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group.[1] This orthogonality is critical for the selective manipulation of multiple functional groups within a complex molecule, a common necessity in the synthesis of peptides and other intricate molecular architectures.[2]

Mechanism of Boc Protection and Deprotection

Introduction of the Boc Group (Protection)

The most common method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride). The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the Boc-protected amine, along with the innocuous byproducts tert-butanol and carbon dioxide.[3][4] While the reaction can proceed without a base, the inclusion of a mild base such as triethylamine or sodium bicarbonate is common to neutralize the protonated amine and accelerate the reaction.[4]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate [R-NH₂(⁺)-C(=O)O-tBu-O-C(=O)O-tBu] Amine->Intermediate Nucleophilic Attack Boc_Anhydride (Boc)₂O Boc_Anhydride->Intermediate Boc_Amine R-NH-Boc Intermediate->Boc_Amine Collapse & Proton Transfer tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Mechanism of amine protection using Boc anhydride.
Removal of the Boc Group (Deprotection)

The Boc group is characteristically labile to acidic conditions.[3] The most common method for its removal is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in a solvent such as dioxane or methanol.[5]

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[2][6]

Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc [R-NH-C(=O⁺H)O-tBu] Boc_Amine->Protonated_Boc Protonation Acid H⁺ Acid->Protonated_Boc Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation t-Bu⁺ Protonated_Boc->tBu_cation Amine R-NH₃⁺ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the introduction and removal of the Boc group is a critical factor in the planning of a synthetic route. The following tables summarize quantitative data for various substrates and reaction conditions.

Boc Protection of Various Amines
EntrySubstrate (Amine)(Boc)₂O (equiv.)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1Aniline1.1-Water:Acetone (9.5:0.5)RT0.1395[7]
2Benzylamine1.1-Water:Acetone (9.5:0.5)RT0.298[7]
3p-Aminophenol1.1-Water:Acetone (9.5:0.5)RT0.1792[7]
4L-Phenylalanine methyl ester1.1-Water:Acetone (9.5:0.5)RT0.1796[7]
5Glycine ethyl ester1.1-Water:Acetone (9.5:0.5)RT0.294[7]
Comparative Yields for Boc Deprotection Methods
Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Thermal (Continuous Flow)Aryl & Alkyl AminesMethanol or Trifluoroethanol, 240 °C30 min88-93[8][9]
Thermal (Boiling Water)Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[8]
Iron(III) CatalysisN,N'-diprotected amino acids & aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh[8]
Oxalyl Chloride/MethanolAromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70 (up to 90)[1][8][10]
Trifluoroacetic Acid (TFA)Various20-50% TFA in DCM, RT1 - 4 hGenerally High[11]
Hydrochloric Acid (HCl)Various4M HCl in Dioxane, RT1 - 4 hOften Quantitative[2]

Kinetic studies on the acid-catalyzed cleavage of the Boc group have revealed a second-order dependence on the concentration of HCl.[12] Conversely, when using trifluoroacetic acid, the reaction rate shows an inverse kinetic dependence on the concentration of the trifluoroacetate anion.[12][13] This suggests that a large excess of TFA is often necessary to achieve a reasonable reaction rate.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory.

General Procedure for N-Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

  • Triethylamine (TEA) (1.2 mmol) (optional, but recommended)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) (5-10 mL)

  • 1 M HCl (for work-up)

  • Saturated aqueous NaHCO₃

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the primary amine (1.0 mmol) in the chosen anhydrous solvent (5-10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • If using, add triethylamine (1.2 mmol) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution in one portion.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 1-4 hours), remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.

  • If necessary, the product can be further purified by flash column chromatography.

Boc Protection Workflow Start Start: Primary Amine Dissolve Dissolve amine in anhydrous solvent (e.g., DCM) Start->Dissolve Add_Base Add triethylamine (optional) Dissolve->Add_Base Add_Boc2O Add (Boc)₂O Add_Base->Add_Boc2O Stir Stir at room temperature Add_Boc2O->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Workup Aqueous Work-up: 1. Wash with 1M HCl 2. Wash with NaHCO₃ 3. Wash with Brine Monitor->Workup Dry Dry organic layer (Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography (if necessary) Concentrate->Purify End End: N-Boc Protected Amine Purify->End

Experimental workflow for Boc protection of an amine.
General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected amine (1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (5-10 mL)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the N-Boc protected amine (1.0 mmol) in anhydrous DCM (5-10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. A typical concentration is 20-50% TFA in DCM (v/v). Caution: The reaction can be exothermic and evolves gas (CO₂ and isobutylene). Ensure adequate ventilation.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The product may be obtained as the TFA salt if the basic wash is omitted.

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in the arsenal of the synthetic chemist. Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development.[1] A thorough understanding of its application, including the nuances of reaction conditions and potential side reactions, empowers researchers to design and execute elegant and efficient synthetic routes for the construction of complex and valuable molecules.

References

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate: A Linchpin in Asymmetric Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate , a chiral amino alcohol derivative, serves as a pivotal building block in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. Its stereochemically defined structure, featuring a hydroxyl group and a Boc-protected amine on a pentyl scaffold, makes it an invaluable precursor for the construction of chiral centers with high fidelity. This guide provides a comprehensive overview of its synthesis, properties, and significant role in asymmetric synthesis, with a focus on its application in the development of therapeutic agents.

Physicochemical Properties

This compound, also known as (S)-N-Boc-2-amino-1-pentanol, is a stable, crystalline solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in common organic solvents and ensures the stability of the amine functionality during synthetic transformations, while being readily removable under mild acidic conditions.

PropertyValueReference
Molecular FormulaC₁₀H₂₁NO₃
Molecular Weight203.28 g/mol
AppearanceSolid, Crystalline[1]
StorageStore at 0°C[2]

Enantioselective Synthesis

The primary route to optically pure this compound involves the reduction of the corresponding N-protected α-amino acid, N-Boc-L-norvaline. This method is highly effective in preserving the stereochemical integrity of the chiral center.

General Synthetic Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reduction L-Norvaline L-Norvaline N-Boc-L-norvaline N-Boc-L-norvaline L-Norvaline->N-Boc-L-norvaline (Boc)₂O, Base N-Boc-L-norvaline_redux N-Boc-L-norvaline Target_Molecule (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate N-Boc-L-norvaline_redux->Target_Molecule Reducing Agent (e.g., NaBH₄/I₂)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of N-Boc-L-norvaline

This protocol is a representative procedure based on established methods for the reduction of N-Boc protected amino acids.[3][4][5]

Materials:

  • N-Boc-L-norvaline

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 20% (w/w) aqueous Potassium Hydroxide (KOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend sodium borohydride (2.4 equivalents) in anhydrous THF.

  • Add N-Boc-L-norvaline (1.0 equivalent) to the stirred suspension.

  • Cool the flask to 0 °C in an ice bath.

  • Prepare a solution of iodine (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 1.5 hours. Significant gas evolution will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6 hours.

  • Cool the mixture to 0 °C and cautiously quench the reaction by the dropwise addition of methanol until gas evolution ceases and a clear solution is formed.

  • Concentrate the solution in vacuo to obtain a residue.

  • Dissolve the residue in 20% aqueous KOH and stir vigorously for 6 hours at room temperature to hydrolyze any borate esters.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain this compound as a white solid.

ReagentMolar RatioPurpose
N-Boc-L-norvaline1.0Starting material
Sodium borohydride2.4Reducing agent
Iodine1.0Activates the carboxylic acid
THF-Solvent
Methanol-Quenching agent
KOH (aq)-Hydrolysis of borate esters

Role in Asymmetric Synthesis

This compound is a valuable chiral synthon. The primary alcohol can be readily oxidized to the corresponding aldehyde, which can then undergo a variety of stereoselective transformations. Alternatively, the hydroxyl group can be converted into a good leaving group for nucleophilic substitution reactions. The Boc-protected amine ensures that the stereocenter at C2 is maintained throughout these synthetic manipulations.

While direct citation of this compound in the synthesis of specific commercial antiviral drugs like lopinavir or ritonavir is not prevalent in the readily available literature, its structural motif is highly relevant. Chiral amino alcohols are key components in the synthesis of protease inhibitors, a class of antiviral drugs used to treat HIV. The synthesis of these drugs often involves the coupling of chiral amino alcohol-derived fragments.

Hypothetical Application in Antiviral Synthesis

The following diagram illustrates a plausible, though generalized, role of a chiral amino alcohol like this compound in the synthesis of a hypothetical protease inhibitor.

G Start (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate Oxidation Oxidation (e.g., Dess-Martin) Start->Oxidation Aldehyde Chiral N-Boc Amino Aldehyde Oxidation->Aldehyde Coupling Coupling with Side Chain (R¹) Aldehyde->Coupling Intermediate Key Intermediate Coupling->Intermediate Deprotection Boc Deprotection (Acidic conditions) Intermediate->Deprotection Final_Coupling Coupling with Side Chain (R²) Deprotection->Final_Coupling Target Protease Inhibitor Analog Final_Coupling->Target

Caption: Plausible synthetic application in protease inhibitor synthesis.

This workflow highlights how the stereocenter of the initial chiral amino alcohol is transferred to the final, more complex molecule. The precise control over stereochemistry is paramount for the biological activity of such drugs.

Conclusion

This compound is a fundamentally important chiral building block in asymmetric synthesis. Its straightforward preparation from L-norvaline with high enantiopurity, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the synthesis of complex chiral molecules. For professionals in drug development, understanding the synthesis and application of such chiral synthons is crucial for the design and efficient production of new stereochemically pure therapeutic agents. Further research into novel applications of this and similar chiral amino alcohols will undoubtedly continue to drive innovation in medicinal chemistry.

References

Methodological & Application

Application Note: Synthesis of Chiral Piperidines from (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of chiral 3-propylpiperidine derivatives, valuable building blocks in medicinal chemistry, starting from the readily available chiral amino alcohol, (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate. The synthetic strategy involves a two-step sequence: activation of the primary hydroxyl group via mesylation, followed by a base-mediated intramolecular cyclization to furnish the N-Boc protected piperidine. Subsequent deprotection yields the desired chiral piperidine. This methodology offers a straightforward and efficient route to enantiomerically pure piperidine scaffolds, which are prevalent in a wide range of pharmaceuticals.

Introduction

Chiral piperidine moieties are privileged structures in a vast number of biologically active molecules and approved pharmaceutical agents. Their conformational rigidity and ability to present substituents in well-defined spatial orientations make them ideal scaffolds for interacting with biological targets. The development of efficient and stereoselective methods for the synthesis of substituted piperidines is, therefore, a critical endeavor in drug discovery and development.

This document outlines a robust protocol for the synthesis of (S)-tert-butyl 3-propylpiperidine-1-carboxylate, a chiral piperidine derivative, from this compound. The synthesis proceeds through the activation of the primary alcohol as a mesylate, which then undergoes an intramolecular nucleophilic substitution by the nitrogen of the carbamate group upon treatment with a base to form the piperidine ring.

Overall Synthetic Scheme

The synthetic pathway is a two-step process involving the activation of the primary alcohol followed by intramolecular cyclization. An optional deprotection step can be performed to yield the free piperidine.

Synthetic Workflow start This compound activated (S)-tert-Butyl (1-(methylsulfonyloxy)pentan-2-yl)carbamate start->activated Mesyl Chloride, Et3N, DCM piperidine (S)-tert-Butyl 3-propylpiperidine-1-carboxylate activated->piperidine NaH, THF deprotected (S)-3-Propylpiperidine piperidine->deprotected TFA or HCl

Caption: Overall synthetic workflow for the preparation of chiral piperidines.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with magnetic stirring.

Protocol 1: Synthesis of (S)-tert-Butyl (1-(methylsulfonyloxy)pentan-2-yl)carbamate (Mesylation)

This protocol details the activation of the primary hydroxyl group of the starting material.

Workflow Diagram:

Mesylation Workflow cluster_0 Reaction Setup cluster_1 Mesylation cluster_2 Work-up and Isolation A Dissolve this compound in DCM B Cool the solution to 0 °C A->B C Add triethylamine B->C D Add mesyl chloride dropwise at 0 °C C->D E Stir at room temperature for 2-4 hours D->E F Monitor reaction by TLC E->F G Quench with saturated aqueous NaHCO3 F->G H Extract with DCM G->H I Wash with brine, dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by flash chromatography (optional) J->K

Caption: Step-by-step workflow for the mesylation of the starting amino alcohol.

Reagents:

ReagentM.W.Amount (mmol)Equivalents
This compound217.3110.01.0
Dichloromethane (DCM)---
Triethylamine (Et3N)101.1915.01.5
Methanesulfonyl chloride (MsCl)114.5512.01.2

Procedure:

  • To a stirred solution of this compound (2.17 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (2.1 mL, 15.0 mmol).

  • Slowly add methanesulfonyl chloride (0.93 mL, 12.0 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product.

  • The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Synthesis of (S)-tert-Butyl 3-propylpiperidine-1-carboxylate (Intramolecular Cyclization)

This protocol describes the base-mediated ring closure to form the piperidine.

Workflow Diagram:

Cyclization Workflow cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Work-up and Isolation A Suspend NaH in anhydrous THF B Cool to 0 °C A->B C Add a solution of the mesylate in THF dropwise B->C D Stir at room temperature overnight C->D E Monitor reaction by TLC/GC-MS D->E F Carefully quench with saturated aqueous NH4Cl E->F G Extract with ethyl acetate F->G H Wash with brine, dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by flash chromatography I->J

Caption: Step-by-step workflow for the intramolecular cyclization to form the piperidine ring.

Reagents:

ReagentM.W.Amount (mmol)Equivalents
(S)-tert-Butyl (1-(methylsulfonyloxy)pentan-2-yl)carbamate295.4010.01.0
Sodium hydride (NaH, 60% dispersion in mineral oil)24.0012.01.2
Anhydrous Tetrahydrofuran (THF)---

Procedure:

  • To a suspension of sodium hydride (0.48 g, 12.0 mmol, 60% dispersion in mineral oil) in anhydrous THF (50 mL) at 0 °C, add a solution of crude (S)-tert-butyl (1-(methylsulfonyloxy)pentan-2-yl)carbamate (2.95 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (30 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-tert-butyl 3-propylpiperidine-1-carboxylate.

Protocol 3: Deprotection of (S)-tert-Butyl 3-propylpiperidine-1-carboxylate

This optional protocol describes the removal of the Boc protecting group to yield the free piperidine.

Reagents:

ReagentM.W.Amount (mmol)Equivalents
(S)-tert-Butyl 3-propylpiperidine-1-carboxylate227.355.01.0
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane--Excess
Dichloromethane (DCM) (for TFA deprotection)---

Procedure using TFA:

  • Dissolve (S)-tert-butyl 3-propylpiperidine-1-carboxylate (1.14 g, 5.0 mmol) in dichloromethane (10 mL).

  • Add trifluoroacetic acid (4 mL) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with 1M NaOH solution until pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (S)-3-propylpiperidine.

Quantitative Data Summary

The following table summarizes the expected yields for each step, based on analogous transformations reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialExpected Yield (%)
1. Mesylation(S)-tert-Butyl (1-(methylsulfonyloxy)pentan-2-yl)carbamateThis compound>90 (crude)
2. Intramolecular Cyclization(S)-tert-Butyl 3-propylpiperidine-1-carboxylate(S)-tert-Butyl (1-(methylsulfonyloxy)pentan-2-yl)carbamate70-85
3. Deprotection(S)-3-Propylpiperidine(S)-tert-Butyl 3-propylpiperidine-1-carboxylate>95

Conclusion

The protocols described in this application note provide a reliable and efficient method for the synthesis of chiral 3-propylpiperidine from this compound. This synthetic route is amenable to scale-up and provides access to valuable chiral building blocks for drug discovery and development programs. The use of readily available starting materials and straightforward reaction conditions makes this an attractive approach for medicinal and organic chemists.

Application Notes and Protocols for the Asymmetric Synthesis of Bioactive Molecules Using Boc-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric synthesis of bioactive molecules is a cornerstone of modern drug discovery and development. The stereochemistry of a pharmaceutical agent is often critical to its efficacy and safety, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Boc-protected amino alcohols, derived from readily available amino acids, are versatile chiral building blocks and precursors to powerful catalysts and auxiliaries for enantioselective transformations. Their inherent chirality, coupled with the stability and facile removal of the tert-butyloxycarbonyl (Boc) protecting group, makes them invaluable tools in the synthesis of complex, enantiomerically pure molecules.

These application notes provide detailed protocols and quantitative data for the asymmetric synthesis of three distinct bioactive molecules, showcasing the utility of Boc-amino alcohol derivatives in organocatalysis and as chiral precursors. The methodologies presented are robust, highly stereoselective, and relevant to professionals in pharmaceutical research and process development.

Section 1: (R)-Rolipram via Organocatalytic Asymmetric Michael Addition

(R)-Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its anti-inflammatory and antidepressant properties. The pharmacological activity resides primarily in the (R)-enantiomer. A highly efficient method for its synthesis involves an organocatalytic asymmetric Michael addition, where a chiral prolinol-derived catalyst, prepared from Boc-L-proline, is employed to set the crucial stereocenter.

Data Presentation
StepKey ReagentsCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
Asymmetric Michael Addition 3-(3-Cyclopentyloxy-4-methoxyphenyl)acrylaldehyde, NitromethanePolystyrene-supported cis-4-hydroxydiphenylprolinol TBS ether (from Boc-L-proline)Neat65Continuous Flow8694
Reduction & Lactamization Michael AdductTrichlorosilane, DiisopropylethylamineDichloromethane0 to rt-High>99 (after workup)
Experimental Protocols

1.1. Synthesis of Polystyrene-Supported cis-4-Hydroxydiphenylprolinol TBS Ether Catalyst

The catalyst is prepared from Boc-L-proline through a multi-step sequence involving reduction, derivatization, and immobilization on a polystyrene resin. For the purpose of this application note, the pre-functionalized resin is considered as the starting catalytic material.

1.2. Enantioselective Flow Synthesis of the Chiral Nitro Aldehyde Intermediate [1][2]

This procedure details a continuous flow process for the asymmetric conjugate addition.

  • Apparatus: A heated Omnifit glass column (10 mm ID) packed with 1.0 g of the polystyrene-supported cis-4-hydroxydiphenylprolinol TBS ether catalyst (loading: 0.445 mmol/g). The column is connected to a pump for fluid delivery.

  • Reactant Solution: A neat mixture of 3-(3-cyclopentyloxy-4-methoxyphenyl)acrylaldehyde (1.0 M) and nitromethane (5.0 equivalents).

  • Procedure:

    • The column is heated to 65 °C.

    • The reactant solution is pumped through the catalyst bed at a determined flow rate to ensure optimal residence time and conversion.

    • The effluent from the column, containing the chiral nitro aldehyde product, is collected.

    • The collected solution is concentrated under reduced pressure to remove excess nitromethane.

    • The crude product is carried forward to the next step without further purification.

1.3. Reduction of the Nitro Group and Lactamization to form (R)-Rolipram [1]

  • Reactants: The crude nitro aldehyde intermediate from the previous step, trichlorosilane, and diisopropylethylamine (DIEA).

  • Procedure:

    • The crude nitro aldehyde is dissolved in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to 0 °C in an ice bath.

    • Diisopropylethylamine (DIEA) is added, followed by the slow, dropwise addition of trichlorosilane.

    • The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

    • Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

    • The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.

    • The crude (R)-Rolipram is purified by recrystallization to afford the final product with high enantiomeric purity.

Visualization

rolipram_synthesis_workflow start Start reactants Acrylaldehyde + Nitromethane start->reactants catalyst_column Flow Reactor: Polystyrene-supported Prolinol Catalyst @ 65°C reactants->catalyst_column michael_adduct Chiral Nitro Aldehyde Intermediate catalyst_column->michael_adduct reduction_lactamization Reduction & Lactamization (Trichlorosilane, DIEA) michael_adduct->reduction_lactamization rolipram (R)-Rolipram reduction_lactamization->rolipram

Workflow for the enantioselective synthesis of (R)-Rolipram.

Section 2: (S)-Atenolol via Chiral Epoxide Intermediate

(S)-Atenolol is a selective β1-adrenergic receptor antagonist used to treat cardiovascular diseases, particularly hypertension. The therapeutic activity is primarily associated with the (S)-enantiomer. A common synthetic strategy involves the use of a chiral C3 building block, such as an enantiomerically pure chlorohydrin or epoxide, which can be derived from amino acids. This protocol outlines the synthesis of (S)-Atenolol starting from a racemic chlorohydrin, which is resolved using an enzymatic process to provide the key chiral intermediate.

Data Presentation
StepKey ReagentsMethodYield (%)ee (%)
Synthesis of Racemic Chlorohydrin 2-(4-Hydroxyphenyl)acetamide, Epichlorohydrin, NaOHWilliamson Ether Synthesis52N/A
Kinetic Resolution Racemic Chlorohydrin, Vinyl ButanoateCandida antarctica Lipase B (CALB)32 (for (R)-chlorohydrin)>99
Synthesis of (S)-Atenolol (R)-Chlorohydrin, IsopropylamineAmination (SN2)60>99
Experimental Protocols

2.1. Synthesis of Racemic 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide [3]

  • Reactants: 2-(4-Hydroxyphenyl)acetamide, epichlorohydrin, sodium hydroxide.

  • Procedure:

    • To a solution of 2-(4-hydroxyphenyl)acetamide in a suitable solvent, add a catalytic amount of sodium hydroxide.

    • Add epichlorohydrin and stir the reaction mixture at room temperature.

    • After the reaction is complete, work-up involves neutralization and extraction to yield a mixture of the desired chlorohydrin and the corresponding epoxide.

    • Treatment with lithium chloride and acetic acid in tetrahydrofuran converts the epoxide to the chlorohydrin, affording the racemic product after purification.

2.2. Enzymatic Kinetic Resolution of 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide [3]

  • Reactants: Racemic chlorohydrin, vinyl butanoate, Candida antarctica Lipase B (CALB).

  • Procedure:

    • Dissolve the racemic chlorohydrin in acetonitrile.

    • Add vinyl butanoate as the acyl donor.

    • Add CALB to the mixture and stir at room temperature. The enzyme will selectively acylate the (S)-enantiomer of the chlorohydrin.

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

    • Separate the unreacted (R)-chlorohydrin from the acylated (S)-chlorohydrin by column chromatography. The (R)-chlorohydrin is obtained with high enantiomeric excess.

2.3. Synthesis of (S)-Atenolol [3]

  • Reactants: (R)-4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide, isopropylamine.

  • Procedure:

    • To the enantiomerically pure (R)-chlorohydrin, add an aqueous solution of isopropylamine.

    • Stir the reaction mixture at room temperature for 48 hours. The reaction proceeds via an SN2 mechanism, inverting the stereocenter.

    • Upon completion, the product is isolated by extraction and purified by recrystallization to yield (S)-Atenolol.

Visualization

atenolol_synthesis_pathway racemic_chlorohydrin Racemic Chlorohydrin enzymatic_resolution Enzymatic Kinetic Resolution (CALB, Vinyl Butanoate) racemic_chlorohydrin->enzymatic_resolution r_chlorohydrin (R)-Chlorohydrin (>99% ee) enzymatic_resolution->r_chlorohydrin s_ester (S)-Acylated Chlorohydrin enzymatic_resolution->s_ester amination Amination (Isopropylamine) r_chlorohydrin->amination s_atenolol (S)-Atenolol amination->s_atenolol

Key steps in the asymmetric synthesis of (S)-Atenolol.

Section 3: Asymmetric Aldol Reaction Catalyzed by a Boc-L-Prolinol Derivative

The asymmetric aldol reaction is a powerful C-C bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds, which are prevalent in many natural products and pharmaceuticals. L-proline and its derivatives are highly effective organocatalysts for this transformation. This section details a representative protocol for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by a chiral catalyst derived from Boc-L-prolinol.

Data Presentation
AldehydeCatalystSolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)
4-NitrobenzaldehydeProlinol-derived catalyst (10 mol%)DMSOrt249595:599
Experimental Protocols

3.1. Synthesis of the Prolinol-derived Catalyst

The chiral catalyst can be synthesized from Boc-L-prolinol by derivatization of the hydroxyl and/or amino group to tune its steric and electronic properties for optimal performance in the desired reaction.

3.2. Asymmetric Aldol Reaction

  • Reactants: 4-Nitrobenzaldehyde, cyclohexanone, prolinol-derived catalyst.

  • Procedure:

    • To a solution of 4-nitrobenzaldehyde (1.0 mmol) in dimethyl sulfoxide (DMSO, 2.0 mL) in a round-bottom flask, add cyclohexanone (5.0 mmol, 5.0 equivalents).

    • Add the prolinol-derived organocatalyst (0.1 mmol, 10 mol%).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

    • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Visualization

aldol_reaction_cycle catalyst Prolinol Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone ketone Cyclohexanone ketone->enamine iminium Iminium Intermediate enamine->iminium + Aldehyde aldehyde 4-Nitrobenzaldehyde aldehyde->iminium product Aldol Adduct iminium->product + H₂O product->catalyst - H₂O water H₂O water->product

References

Experimental protocol for Boc deprotection of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in organic synthesis for the protection of amines, valued for its stability across a range of chemical conditions and its straightforward removal under acidic conditions.[1][2][3] This application note provides a detailed experimental protocol for the efficient deprotection of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate to yield the corresponding free amine, (S)-2-aminopentan-1-ol. This protocol is particularly relevant for researchers and scientists in the fields of medicinal chemistry and drug development where the synthesis of chiral amino alcohols is a frequent necessity. The procedure outlined below utilizes hydrochloric acid in 1,4-dioxane, a common and effective method for Boc group cleavage.[1][4]

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as hydrochloric acid (HCl).[1][5] This is followed by the fragmentation of the protonated intermediate, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[5][6] The liberated amine is then protonated by the excess acid present in the reaction mixture to form the corresponding ammonium salt.[5]

Experimental Protocol

This section details the materials, reagents, and step-by-step procedure for the Boc deprotection of this compound.

Materials and Reagents:

  • This compound

  • 4M Hydrochloric acid in 1,4-dioxane[1]

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in dichloromethane (DCM). A typical concentration for this reaction is between 0.1 and 0.2 M.[3]

  • Acid Addition: To the stirred solution, add a 4M solution of hydrochloric acid in 1,4-dioxane.[1] The amount of HCl solution should be sufficient to ensure complete protonation and deprotection.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1] Reaction times can vary but are often complete within 1 to 4 hours.[1]

  • Work-up:

    • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude (S)-2-aminopentan-1-ol.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required to yield the pure deprotected amine.

Data Presentation

The following table summarizes the key quantitative data for the experimental protocol.

ParameterValue
Starting MaterialThis compound
Reagent4M HCl in 1,4-dioxane
SolventDichloromethane (DCM)
Concentration0.1 - 0.2 M
TemperatureRoom Temperature
Reaction Time1 - 4 hours
Work-upAqueous NaHCO₃, Brine
Drying AgentAnhydrous Na₂SO₄ or MgSO₄

Visualizing the Workflow

A visual representation of the experimental workflow provides a clear and concise overview of the entire process, from starting material to the final, purified product.

Boc_Deprotection_Workflow start Start: This compound dissolve Dissolve in DCM start->dissolve react Add 4M HCl in Dioxane Stir at RT (1-4h) dissolve->react monitor Monitor by TLC/LC-MS react->monitor Completion? monitor->react No workup Work-up: 1. Quench with NaHCO₃ 2. Extract with EtOAc 3. Wash with Brine 4. Dry (Na₂SO₄) monitor->workup Yes isolate Isolate: Concentrate in vacuo workup->isolate purify Purify (Optional): Column Chromatography isolate->purify end End: (S)-2-aminopentan-1-ol isolate->end If pure purify->end

Caption: Experimental workflow for the Boc deprotection of this compound.

This protocol provides a reliable and efficient method for the deprotection of this compound, yielding the valuable chiral amino alcohol building block, (S)-2-aminopentan-1-ol. The straightforward procedure and common laboratory reagents make this protocol accessible to a wide range of researchers in the chemical sciences.

References

Application Notes and Protocols: Coupling Reactions of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common coupling reactions involving (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate, a versatile chiral building block in organic synthesis. The protocols focus on two primary transformations: amide bond formation via coupling with carboxylic acids and ether synthesis through Williamson ether synthesis.

Amide Coupling via EDC/HOBt Activation

Amide bond formation is a fundamental transformation in the synthesis of peptides and other biologically active molecules. The primary alcohol of this compound can be oxidized to the corresponding carboxylic acid, which can then be coupled with a variety of amines. Alternatively, the Boc-protecting group can be removed to free the secondary amine for coupling with a carboxylic acid. This protocol details the coupling of a carboxylic acid with an amine using the common coupling reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[1]

Experimental Protocol: General Amide Coupling

Materials:

  • This compound derived carboxylic acid or amine

  • Carboxylic acid or Amine coupling partner

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)[1]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to form the active ester.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.

Representative Quantitative Data for Amide Coupling Reactions
EntryCoupling Partner (Amine)Coupling ReagentBaseSolventTime (h)Yield (%)
1BenzylamineEDC/HOBtDIPEADCM1885
2AnilineHATUDIPEADMF1278[1]
3Glycine methyl esterDCC/DMAP-DCM2472[1]

Note: The yields are representative and may vary depending on the specific substrates and reaction conditions.

Amide Coupling Workflow

AmideCoupling cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification CarboxylicAcid Carboxylic Acid ActiveEster Active Ester Intermediate CarboxylicAcid->ActiveEster EDC/HOBt, 0°C EDC_HOBt EDC, HOBt AmideProduct Amide Product ActiveEster->AmideProduct Amine, DIPEA, RT Amine Amine DIPEA DIPEA Workup Aqueous Workup AmideProduct->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for amide bond formation.

Ether Synthesis via Williamson Ether Synthesis

The primary hydroxyl group of this compound can be readily converted into an ether through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an SN2 reaction.

Experimental Protocol: General Williamson Ether Synthesis

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired ether.

Representative Quantitative Data for Williamson Ether Synthesis
EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Methyl IodideNaHTHF492
2Benzyl BromideNaHDMF688
3Ethyl BromideKHMDSTHF885

Note: The yields are representative and may vary depending on the specific substrates and reaction conditions.

Williamson Ether Synthesis Workflow

WilliamsonEtherSynthesis cluster_alkoxide Alkoxide Formation cluster_substitution Nucleophilic Substitution (SN2) cluster_workup_purification Workup & Purification Alcohol (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate Alkoxide Alkoxide Intermediate Alcohol->Alkoxide NaH, 0°C to RT Base NaH EtherProduct Ether Product Alkoxide->EtherProduct Alkyl Halide, RT AlkylHalide Alkyl Halide Workup Aqueous Workup EtherProduct->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for Williamson ether synthesis.

References

Application Notes and Protocols: (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate is a pivotal chiral building block in the synthesis of a variety of pharmaceutical intermediates, particularly for antiviral and anticancer agents. Its stereochemical integrity is crucial for the biological activity of the final active pharmaceutical ingredient (API). A key transformation of this amino alcohol is its oxidation to the corresponding chiral aldehyde, (S)-tert-butyl (1-oxopentan-2-yl)carbamate. This aldehyde is a versatile intermediate that can undergo a range of subsequent carbon-carbon bond-forming reactions to construct complex molecular architectures. This document provides detailed application notes on the significance of this building block and protocols for its oxidation via various established methods.

Introduction

Chiral amino alcohols are fundamental structural motifs in numerous biologically active compounds. The Boc-protected (S)-2-amino-1-pentanol, formally known as this compound, is of particular interest due to its utility in the synthesis of protease inhibitors, among other therapeutic agents. The primary alcohol functionality serves as a handle for oxidation to the corresponding aldehyde, which is a key electrophile for introducing further complexity into the molecular structure. The tert-butyloxycarbonyl (Boc) protecting group provides stability during this transformation and can be readily removed under acidic conditions in later synthetic steps.

The selective oxidation of the primary alcohol in the presence of the carbamate is a critical step. Several mild oxidation methods are available that are compatible with the Boc-protecting group and minimize the risk of racemization of the adjacent chiral center. This document details protocols for three such methods: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and Parikh-Doering oxidation.

Data Presentation: Comparison of Oxidation Methods

The choice of oxidation method can significantly impact the yield, purity, and scalability of the synthesis of (S)-tert-butyl (1-oxopentan-2-yl)carbamate. The following table summarizes the key features of the three detailed protocols.

FeatureDess-Martin Periodinane (DMP) OxidationSwern OxidationParikh-Doering Oxidation
Oxidizing Agent Dess-Martin PeriodinaneOxalyl chloride/DMSOSO3-pyridine/DMSO
Typical Yield High (often >90%)High (often >90%)Good to High (70-90%)
Reaction Temperature Room Temperature-78 °C0 °C to Room Temperature
Reaction Time 0.5 - 2 hours[1]1 - 2 hours1 - 4 hours
Key Advantages Mild conditions, operational simplicity, no toxic chromium reagents.[2]High yields, widely applicable, byproducts are volatile.Non-cryogenic, operationally simple compared to Swern.[3]
Key Disadvantages DMP is potentially explosive and has a high molecular weight.[4]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[5]May require a large excess of reagents for high conversion.[3]
Work-up Basic work-up to remove iodo-compound byproduct.[1]Aqueous work-up.Aqueous work-up.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of this compound

This protocol describes the oxidation of a primary alcohol to an aldehyde using Dess-Martin periodinane.[1][2]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Sodium thiosulfate (Na2S2O3), saturated aqueous solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (argon or nitrogen), add Dess-Martin periodinane (1.5 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 solution and saturated aqueous Na2S2O3 solution.

  • Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous NaHCO3, then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude (S)-tert-butyl (1-oxopentan-2-yl)carbamate.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation of this compound

This protocol details the oxidation of a primary alcohol to an aldehyde using oxalyl chloride and DMSO.[5][6][7]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Argon or Nitrogen gas

Procedure:

  • To a solution of oxalyl chloride (2.0 eq) in anhydrous DCM in a flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM to the cooled oxalyl chloride solution. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Slowly add triethylamine (5.0 eq) to the mixture at -78 °C.

  • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude (S)-tert-butyl (1-oxopentan-2-yl)carbamate.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 3: Parikh-Doering Oxidation of this compound

This protocol describes the oxidation of a primary alcohol to an aldehyde using the sulfur trioxide pyridine complex.[3][8]

Materials:

  • This compound

  • Sulfur trioxide pyridine complex (SO3·py)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound (1.0 eq) and TEA or DIPEA (3.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Add the sulfur trioxide pyridine complex (1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude (S)-tert-butyl (1-oxopentan-2-yl)carbamate.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a pharmaceutical intermediate starting from the oxidation of this compound.

Synthetic_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_elaboration Elaboration to Target A (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate B Oxidation (e.g., DMP, Swern, Parikh-Doering) A->B [O] C (S)-tert-Butyl (1-oxopentan-2-yl)carbamate B->C D Carbon-Carbon Bond Formation (e.g., Grignard, Wittig, Aldol) C->D Nu:- E Advanced Intermediate D->E F Further Transformations (e.g., Deprotection, Cyclization) E->F G Pharmaceutical Intermediate F->G

Caption: Synthetic workflow from this compound.

Logical Relationship of Oxidation Methods

The following diagram illustrates the relationship between the starting material, the key intermediate, and the different oxidation methods described.

Oxidation_Methods cluster_methods Oxidation Methods Start (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate DMP Dess-Martin Periodinane Start->DMP Swern Swern Oxidation Start->Swern Parikh_Doering Parikh-Doering Oxidation Start->Parikh_Doering Product (S)-tert-Butyl (1-oxopentan-2-yl)carbamate DMP->Product Swern->Product Parikh_Doering->Product

References

Chiral HPLC Method for the Enantiomeric Purity Determination of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate and its derivatives are important chiral building blocks in the synthesis of various pharmaceutical compounds. The enantiomeric purity of these intermediates is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, ensuring accurate determination of its enantiomeric purity.

The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is known for its broad enantioselectivity for a wide range of chiral compounds, including N-protected amino alcohols. Normal phase chromatography is employed to achieve optimal separation of the enantiomers.

Principle of Separation

The enantiomeric separation is achieved on a chiral stationary phase. The chiral selector, a derivative of a polysaccharide, forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification. For N-Boc protected amino alcohols, interactions such as hydrogen bonding, dipole-dipole, and steric hindrance between the analyte and the chiral stationary phase are the primary drivers of chiral recognition.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a column with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector is a suitable choice.

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH) are required.

  • Sample: this compound and its racemic mixture.

Standard and Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic tert-Butyl (1-hydroxypentan-2-yl)carbamate at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of n-Hexane and 2-Propanol. From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase.

  • Sample Solution: Prepare the this compound sample at a concentration of 0.1 mg/mL in the mobile phase. Ensure the sample is fully dissolved before injection.

HPLC Method Parameters

The following HPLC conditions are recommended as a starting point for the analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., Lux® Cellulose-1 or CHIRALCEL® OD-H), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Method Validation Parameters

For quantitative analysis, the method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Demonstrated by the baseline separation of the two enantiomers.

  • Linearity: Assessed over a range of concentrations (e.g., 0.01 - 0.2 mg/mL).

  • Accuracy: Determined by recovery studies.

  • Precision: Evaluated at the repeatability and intermediate precision levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

Data Presentation

The following tables summarize the expected chromatographic data for the analysis of racemic tert-Butyl (1-hydroxypentan-2-yl)carbamate and the enantiomeric purity assessment of the (S)-enantiomer.

Table 1: Chromatographic Performance for Racemic tert-Butyl (1-hydroxypentan-2-yl)carbamate

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Capacity Factor (k') 2.43.1
Selectivity (α) \multicolumn{2}{c}{1.29}
Resolution (R_s) \multicolumn{2}{c}{> 2.0}

Table 2: Enantiomeric Purity Analysis of this compound Sample

ParameterValue
Peak Area of (S)-Enantiomer 99.8%
Peak Area of (R)-Enantiomer 0.2%
Enantiomeric Excess (ee) 99.6%

Mandatory Visualizations

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting racemic_std Prepare Racemic Standard (1 mg/mL stock) working_std Dilute to Working Standard (0.1 mg/mL) racemic_std->working_std s_enantiomer_sample Prepare (S)-Enantiomer Sample (0.1 mg/mL) inject_sample Inject (S)-Enantiomer Sample s_enantiomer_sample->inject_sample inject_std Inject Racemic Standard working_std->inject_std hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) hplc_system->inject_std hplc_system->inject_sample acquire_data Data Acquisition (UV at 210 nm) inject_std->acquire_data inject_sample->acquire_data integrate_peaks Peak Integration & Identification acquire_data->integrate_peaks calculate_purity Calculate Enantiomeric Purity & System Suitability integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Workflow for Chiral HPLC Analysis.

Chiral_Method_Development_Logic start Start: Chiral Separation Required csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_selection mode_selection Select Separation Mode (Normal, Reversed, Polar Organic) csp_selection->mode_selection mobile_phase_screening Screen Mobile Phase Composition (Solvent Ratios) mode_selection->mobile_phase_screening mobile_phase_screening->mobile_phase_screening optimization Optimize Method Parameters (Flow Rate, Temperature, Additives) mobile_phase_screening->optimization optimization->mobile_phase_screening Re-screen if necessary validation Method Validation (Specificity, Linearity, Accuracy, Precision) optimization->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Chiral Method Development Strategy.

Application Notes and Protocols for the Synthesis of N-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-protected amino alcohols are crucial chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals such as protease inhibitors, chiral ligands, and peptide mimics.[][2] Their synthesis from readily available N-protected amino acids is a fundamental transformation in medicinal chemistry. These application notes provide detailed, step-by-step protocols for common and efficient methods to synthesize N-protected amino alcohols, focusing on techniques that offer high yields and preservation of stereochemical integrity. The primary route involves the reduction of the carboxylic acid functionality of an N-protected amino acid.

Key Synthesis Methodologies

The most prevalent methods for the synthesis of N-protected amino alcohols involve the activation of the carboxylic acid group followed by reduction, typically with sodium borohydride (NaBH₄), or direct reduction using borane reagents. The choice of method often depends on the protecting group, the specific amino acid side chain, and scale of the reaction.

Three widely used methods are detailed below:

  • Mixed Carbonic Anhydride Method: A versatile and frequently employed method that involves the activation of the N-protected amino acid with an alkyl chloroformate to form a mixed anhydride, which is then reduced in situ.[3][4]

  • Carbonyldiimidazole (CDI) Activation Method: A convenient one-pot procedure with a short reaction time and straightforward work-up.[5]

  • Borane-Mediated Direct Reduction: A powerful method for the direct reduction of the carboxylic acid without prior activation.[6][7]

Protocol 1: Mixed Carbonic Anhydride Method

This method is highly effective for a wide range of N-protected amino acids (Boc, Cbz, etc.). It involves the formation of a mixed carbonic anhydride, which is a highly reactive intermediate, followed by its immediate reduction with sodium borohydride.[3]

Experimental Workflow

cluster_0 Step 1: Activation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Isolation A N-Protected Amino Acid in THF B Cool to -15°C A->B C Add N-Methylmorpholine (NMM) B->C D Add Isobutyl Chloroformate (slowly) C->D E Stir for 15 min at -15°C D->E G Add NaBH4 solution to anhydride mixture E->G Anhydride Solution F Prepare NaBH4 solution in H2O F->G H Stir for 30 min, allowing to warm to RT G->H I Quench with 1N HCl H->I Reaction Mixture J Extract with Ethyl Acetate I->J K Wash organic layer (brine) J->K L Dry (Na2SO4), filter, and concentrate K->L M Purify (e.g., chromatography) L->M cluster_0 Step 1: Activation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Isolation A N-Protected Amino Acid in THF B Add CDI at Room Temperature A->B C Stir for 10 min B->C D Cool to 0°C C->D Activated Intermediate F Add NaBH4 solution in one portion D->F E Prepare NaBH4 solution in H2O E->F G Stir for 30 min at 0°C F->G H Add 1N HCl G->H Reaction Mixture I Extract with Ethyl Acetate H->I J Combine, dry, and concentrate I->J K Purify if necessary J->K cluster_0 Step 1: Reduction cluster_1 Step 2: Quench & Work-up cluster_2 Step 3: Isolation A N-Protected Amino Acid in THF B Cool to 0°C A->B C Add Borane-DMS complex (slowly) B->C D Stir at 0°C for 1h, then RT overnight C->D E Cool to 0°C D->E Reaction Mixture F Slowly add Methanol E->F G Stir for 30 min F->G H Concentrate under reduced pressure G->H I Dissolve residue in Ethyl Acetate H->I Crude Product J Wash with 1N HCl, sat. NaHCO3, brine I->J K Dry (Na2SO4), filter, and concentrate J->K L Purify via chromatography K->L

References

Application of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate in Multi-step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate is a valuable chiral building block in organic synthesis, prized for its bifunctional nature, containing both a protected amine and a primary alcohol. This structure allows for sequential and site-selective modifications, making it an ideal starting material for the stereoselective synthesis of complex nitrogen-containing heterocyclic compounds. This application note details a multi-step synthesis of 3-amino substituted piperidines, a privileged scaffold in medicinal chemistry, utilizing a derivative of this compound. The protocols provided herein are adapted from established synthetic routes and are intended for researchers, scientists, and drug development professionals.

Introduction

Chiral amino alcohols are fundamental precursors in the synthesis of enantiomerically pure pharmaceuticals. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality of this compound allows for the selective manipulation of the hydroxyl group. Subsequent deprotection and further transformation of the amino group enable the construction of diverse molecular architectures.

A key application of this chiral building block is in the synthesis of substituted piperidines. The piperidine moiety is a core structural component in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The synthesis of enantiomerically pure substituted piperidines is therefore of significant interest in drug discovery.

This note will focus on a synthetic strategy that transforms a derivative of this compound into a variety of N-substituted (S)-3-(Boc-amino)piperidines. The general workflow involves the conversion of the amino alcohol to a diol, followed by activation of the hydroxyl groups and subsequent intramolecular cyclization with an amine.

Synthetic Pathway Overview

The multi-step synthesis commences with the conversion of this compound to its corresponding 1,5-diol derivative, (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate. This diol is then subjected to a double tosylation to activate both hydroxyl groups. The resulting ditosylate undergoes a cyclization reaction upon treatment with a primary amine to yield the N-substituted 3-(Boc-amino)piperidine.

G cluster_0 Synthesis of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate cluster_1 Synthesis of N-Substituted (S)-3-(Boc-amino)piperidines A (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate B Hydroxylation of terminal methyl group A->B Oxidation/Reduction or Functional Group Interconversion C (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate B->C D (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate E Ditosylation D->E p-TsCl, DMAP, CH2Cl2 F (S)-tert-butyl (1,5-bis(tosyloxy)pentan-2-yl)carbamate E->F G Cyclization with R-NH2 F->G Primary Amine (e.g., cyclohexylamine) H N-Substituted (S)-3-(Boc-amino)piperidine G->H cluster_pathway DPP-4 Inhibition Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Inhibitor 3-Aminopiperidine Derivative (Inhibitor) Inhibitor->DPP4 Insulin Insulin Secretion (Increased) Pancreas->Insulin Glucagon Glucagon Secretion (Decreased) Pancreas->Glucagon Glucose Blood Glucose (Lowered) Insulin->Glucose Glucagon->Glucose Opposes lowering

Application Notes and Protocols: Catalyst Selection for Asymmetric Synthesis Involving Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are a critical class of compounds in asymmetric synthesis, serving as both valuable chiral building blocks and highly effective ligands or catalysts for a wide range of enantioselective transformations. Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores the importance of synthetic methods that can deliver these motifs with high stereocontrol. These application notes provide a comprehensive guide to selecting appropriate catalysts for key reactions involving chiral amino alcohols, focusing on asymmetric transfer hydrogenation and the enantioselective addition of organozinc reagents to aldehydes. Detailed experimental protocols and a catalyst selection workflow are provided to aid researchers in achieving high yields and enantioselectivities in their synthetic endeavors.

Catalyst Selection Workflow

The selection of an optimal catalyst for a reaction involving a chiral amino alcohol is a multi-faceted process that depends on the specific transformation, the substrate, and the desired outcome. The following workflow provides a logical approach to catalyst selection.

CatalystSelectionWorkflow cluster_0 Reaction Type Identification cluster_1 Catalyst System Evaluation cluster_2 Reaction Optimization cluster_3 Analysis and Validation ReactionType Identify the desired chemical transformation (e.g., Transfer Hydrogenation, Alkylation, Addition) CatalystChoice Select a preliminary catalyst system based on literature precedents for the reaction type ReactionType->CatalystChoice Proceed to catalyst evaluation LigandScreening Screen a library of chiral amino alcohol ligands CatalystChoice->LigandScreening Fine-tune ligand structure MetalScreening If applicable, screen different metal precursors (e.g., Ru, Ir, Ti, Zn) LigandScreening->MetalScreening Optimize metal center ConditionOptimization Optimize reaction conditions: - Solvent - Temperature - Catalyst loading - Additives MetalScreening->ConditionOptimization Optimize for performance Analysis Analyze yield and enantiomeric excess (ee%) using appropriate techniques (e.g., chiral HPLC, GC) ConditionOptimization->Analysis Quantify reaction outcome Validation Validate the optimized conditions and catalyst system Analysis->Validation Confirm results

Caption: A workflow for systematic catalyst selection and optimization.

Key Applications and Data

Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral secondary alcohols from prochiral ketones. Chiral amino alcohol-based ligands in combination with ruthenium and iridium catalysts are highly effective for this transformation.[1][2][3][4]

Ligand/Catalyst SystemSubstrateYield (%)ee (%)Reference
(1S,2S)-2-Methylamino-1,2-diphenylethanol / [{RuCl2(η6-C6Me6)}2]/KOHAcetophenone derivatives>90up to 92[4]
(1S,2R)-1-Amino-2-indanol / [RuCl2(p-cymene)]2N-(diphenylphosphinyl)ketiminesVery goodup to 82[4]
Novel amino alcohol / Ru catalystUnprotected α-ketoaminesHigh>99[2]
Chiral N,N-iridium complexesDiketonesGood to excellent-[3]
Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes is a benchmark reaction for evaluating the efficacy of chiral ligands.[5][6][7] Chiral β-amino alcohols are widely used as catalysts in this reaction, often in conjunction with a titanium alkoxide.[7][8]

Chiral Amino Alcohol LigandAldehyde SubstrateYield (%)ee (%)Reference
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanolAromatic and α-branched aliphatic aldehydesHighup to 99[9]
Ligand 13a/13b (from Sharpless epoxidation)Benzaldehydenearly quantitative95[6][10]
Fructose and Sorbose-derived β-amino alcohols / Ti(OiPr)4Aromatic and aliphatic aldehydesup to 100up to 96[7]
trans-2-Piperidin-1-ylcyclopentanolBenzaldehyde--[5]

Note: Specific performance data for trans-2-Piperidin-1-ylcyclopentanol in this reaction was not found in the reviewed literature.[5]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol is a general guideline for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone using a chiral amino alcohol ligand.

Materials:

  • Ruthenium precursor (e.g., [RuCl2(p-cymene)]2)

  • Chiral amino alcohol ligand (e.g., (1S,2R)-1-amino-2-indanol)

  • Prochiral ketone

  • Hydrogen donor (e.g., isopropanol or a mixture of formic acid and triethylamine)

  • Base (if required, e.g., KOH)

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium precursor and the chiral amino alcohol ligand in the anhydrous solvent.

  • Stir the mixture at room temperature for the specified time to allow for the formation of the active catalyst complex. If a base is required, it is typically added at this stage.

  • Add the prochiral ketone to the reaction mixture.

  • Add the hydrogen donor to initiate the reaction.

  • Stir the reaction at the designated temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product using chiral high-performance liquid chromatography (HPLC) or chiral GC.

Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol outlines a general procedure for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.[5]

Materials:

  • Chiral amino alcohol ligand

  • Anhydrous toluene

  • Diethylzinc solution (e.g., 1.0 M in hexanes)

  • Aldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., 0.1 mmol) in anhydrous toluene (5 mL).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add the diethylzinc solution (e.g., 2.2 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the active catalyst complex.

  • Add the freshly distilled aldehyde (e.g., 2.0 mmol) dropwise to the reaction mixture.[5]

  • Continue stirring the reaction at 0 °C and monitor its completion by TLC.[5]

  • Once the reaction is complete, carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.[5]

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the resulting chiral secondary alcohol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.[5]

Conclusion

The appropriate selection of a catalyst system, including the chiral amino alcohol ligand and, where applicable, the metal precursor, is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. The provided data tables and experimental protocols offer a starting point for researchers to develop and optimize their own synthetic methodologies for the preparation of valuable chiral molecules. The logical workflow for catalyst selection encourages a systematic approach to tackling new synthetic challenges in this important area of research.

References

Application Notes and Protocols: Solvent Effects in Reactions with Boc-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of pharmaceuticals and complex organic molecules, particularly in peptide synthesis and the preparation of chiral amino alcohols. The selection of an appropriate solvent is a critical parameter that significantly influences reaction rates, yields, and selectivity in reactions involving Boc-protected amino alcohols. This document provides a detailed overview of solvent effects in key transformations, including Boc-protection, deprotection, peptide coupling, and intramolecular cyclization. The information is presented through structured data, detailed experimental protocols, and logical workflow diagrams to aid in the optimization of synthetic routes.

Boc-Protection of Amino Alcohols

The introduction of the Boc group onto an amino alcohol is a fundamental step in many synthetic pathways. The choice of solvent can dramatically affect the rate and chemoselectivity of this reaction, particularly in preventing the undesired protection of the hydroxyl group.

Data Presentation: Solvent Effects on Boc-Protection
SolventRelative RateTypical Yield (%)Reaction TimeNotes
Methanol (MeOH)70 (compared to CDCl₃)[1]>90< 1 min - 2 hr[1]Accelerates reaction via transition state stabilization through hydrogen bonding.[1] No base is typically required.[1]
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)-High-Acts as both solvent and catalyst, preventing side reactions like isocyanate and oxazolidinone formation.[2]
Dichloromethane (DCM)1Variable1-4 hrA common aprotic solvent, often requiring a base (e.g., triethylamine).
Tetrahydrofuran (THF)-High1-4 hrAnother common aprotic solvent, typically used with a base.
Acetonitrile (ACN)-High1-4 hrA polar aprotic solvent, used with a base.
Water/Acetone-96-98[3]0.13-0.15 hr[3]A greener solvent system.
Solvent-free-92[3]2.5 hrOften utilizes a catalyst such as iodine or silica-supported perchloric acid.[2]
Experimental Protocol: Boc-Protection in Methanol

This protocol describes the efficient Boc-protection of a primary amino alcohol using methanol as a rate-accelerating solvent.

Materials:

  • Amino alcohol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Methanol (reagent grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the amino alcohol in methanol in a round-bottom flask at a concentration of approximately 0.2-0.5 M.

  • To the stirring solution, add di-tert-butyl dicarbonate in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a 5% citric acid solution, water, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

cluster_workflow Boc-Protection Workflow Dissolve Amino Alcohol Dissolve Amino Alcohol Add Boc₂O Add Boc₂O Dissolve Amino Alcohol->Add Boc₂O Stir at RT Stir at RT Add Boc₂O->Stir at RT Monitor Reaction Monitor Reaction Stir at RT->Monitor Reaction Work-up Work-up Monitor Reaction->Work-up Purification Purification Work-up->Purification

Caption: General workflow for Boc-protection of an amino alcohol.

Boc-Deprotection of Amino Alcohols

The removal of the Boc group is most commonly achieved under acidic conditions. However, thermal deprotection offers an alternative for substrates sensitive to strong acids. The solvent plays a crucial role in the efficiency of both methods.

Data Presentation: Comparison of Boc-Deprotection Methods and Solvents
MethodReagentsSolventReaction TimeTypical Yield (%)Notes
Acidic25-50% TFADichloromethane (DCM)0.5 - 2 hr>95[4]Standard, highly efficient method.[5]
Acidic4M HCl1,4-Dioxane0.5 - 1 hr>95[4][6]Fast and efficient, often yields a crystalline hydrochloride salt.[6][7]
Acidicp-Toluenesulfonic acidDeep Eutectic Solvent10 - 25 min63-98[8]A greener alternative to traditional acidic methods.[8]
Thermal-Trifluoroethanol (TFE)30 min93 (for N-Boc aniline)Efficient for thermally stable compounds.
Thermal-Methanol (MeOH)30 min88 (for N-Boc aniline)Less efficient than TFE but still effective.
Thermal-Tetrahydrofuran (THF)30 min65 (for N-Boc aniline)Lower efficiency compared to protic solvents.
Thermal-Toluene30 min54 (for N-Boc aniline)Least efficient among the tested solvents.
Experimental Protocol: Boc-Deprotection using TFA in DCM

This protocol outlines the standard procedure for the complete removal of a Boc group using trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-protected amino alcohol (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the Boc-protected amino alcohol in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[9]

  • Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[9]

cluster_pathway Acid-Catalyzed Boc-Deprotection Boc-Protected Amine Boc-Protected Amine Protonated Carbamate Protonated Carbamate Boc-Protected Amine->Protonated Carbamate + H⁺ Carbamic Acid Intermediate Carbamic Acid Intermediate Protonated Carbamate->Carbamic Acid Intermediate tert-Butyl Cation tert-Butyl Cation Protonated Carbamate->tert-Butyl Cation Free Amine Free Amine Carbamic Acid Intermediate->Free Amine - CO₂

Caption: Mechanism of acid-catalyzed Boc deprotection.

Peptide Coupling with Boc-Protected Amino Alcohols

In solid-phase peptide synthesis (SPPS), the solvent must effectively solvate the growing peptide chain and the reagents to ensure efficient coupling.

Data Presentation: Common Solvents for Peptide Coupling
SolventPropertiesUse Case
N,N-Dimethylformamide (DMF)Excellent solvating properties for resins and reagents.Standard solvent for most coupling reactions.[10]
N-Methyl-2-pyrrolidone (NMP)Superior solvating properties compared to DMF.Recommended for "difficult" sequences prone to aggregation.[10][11]
Dichloromethane (DCM)Good at dissolving Boc-amino acids and swelling polystyrene resins.Often used in conjunction with DMF or for specific coupling reagents.[10]
Dimethyl sulfoxide (DMSO)Disrupts secondary structures and improves solvation.Used as a co-solvent with DMF for aggregating sequences.[11]
Trifluoroethanol (TFE)Disrupts hydrogen bonding and aggregation.Used as a co-solvent to accelerate coupling rates.
Experimental Protocol: HBTU-Mediated Coupling in DMF

This protocol describes a standard method for coupling a Boc-protected amino acid to a resin-bound peptide using HBTU.

Materials:

  • Peptide-resin (with a free N-terminal amine)

  • Boc-protected amino acid (2.0 eq)

  • HBTU (2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • SPPS reaction vessel

Procedure:

  • Swell the peptide-resin in anhydrous DMF for 30-60 minutes in the reaction vessel.

  • In a separate vessel, dissolve the Boc-protected amino acid and HBTU in DMF.

  • Add the amino acid/HBTU solution to the swollen resin.

  • Add DIPEA to the reaction vessel to initiate coupling.

  • Agitate the mixture at room temperature for 10-60 minutes.[12][13]

  • Monitor the reaction using a qualitative method like the Kaiser test. A negative result indicates complete coupling.[14]

  • If the coupling is incomplete, the step can be repeated.

  • After successful coupling, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol.[14]

cluster_logic Solvent Selection Logic for Peptide Coupling Standard Coupling? Standard Coupling? Aggregation Prone? Aggregation Prone? Standard Coupling?->Aggregation Prone? No Use DMF or NMP Use DMF or NMP Standard Coupling?->Use DMF or NMP Yes Use NMP or DMF/DMSO Use NMP or DMF/DMSO Aggregation Prone?->Use NMP or DMF/DMSO Yes Use DCM (optional) Use DCM (optional) Aggregation Prone?->Use DCM (optional) No

Caption: Decision logic for solvent selection in peptide coupling.

Intramolecular Cyclization of Boc-Protected Amino Alcohols

The intramolecular cyclization of amino alcohols is a key step in the synthesis of various heterocyclic compounds. The solvent can influence the reaction rate and, in some cases, the stereochemical outcome. Quantitative comparative data for solvent effects in this specific reaction is less common in the literature and is often highly substrate-dependent.

Experimental Protocol: General Procedure for Intramolecular Cyclization

This protocol provides a general framework for the intramolecular cyclization of a Boc-protected amino alcohol, which may require optimization based on the specific substrate.

Materials:

  • Boc-protected amino alcohol with a suitable leaving group or activatable hydroxyl group

  • Appropriate base (e.g., NaH, Cs₂CO₃)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the Boc-protected amino alcohol in an anhydrous solvent under an inert atmosphere, add the base at an appropriate temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until deprotonation is complete.

  • If required, warm the reaction to facilitate cyclization.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice of solvent is a powerful tool for optimizing reactions involving Boc-protected amino alcohols. Protic solvents like methanol can dramatically accelerate Boc-protection, while the selection of acidic or thermal deprotection methods and their corresponding solvents depends on the substrate's stability. In peptide synthesis, highly polar aprotic solvents are crucial for maintaining solubility and promoting efficient coupling. For intramolecular cyclizations, the solvent choice is often tailored to the specific substrate and reaction conditions. The protocols and data presented herein provide a foundation for rational solvent selection and process optimization in the synthesis of molecules containing this important structural motif.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate, a key intermediate in various synthetic applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields in the Boc protection of (S)-2-aminopentan-1-ol can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.

  • Reagent Quality: The quality of reagents, particularly the Boc-anhydride ((Boc)₂O), is crucial. Old or improperly stored (Boc)₂O may have degraded.

  • Suboptimal Reaction Conditions: The choice of base and solvent can significantly impact the reaction's efficiency.

  • Side Reactions: The formation of undesired side products can consume starting material and reduce the yield of the target compound.

  • Work-up and Purification Issues: Product loss during extraction, washing, or purification steps can also lead to lower isolated yields.

Q2: How can I determine if the reaction has gone to completion?

A2: Thin-layer chromatography (TLC) is a quick and effective method to monitor the reaction progress. The Boc-protected product, being less polar than the starting amino alcohol, will have a higher Rf value. Staining the TLC plate with ninhydrin is particularly useful as it will stain the primary amine of the starting material but not the protected product.

Q3: What are the recommended starting conditions for the Boc protection of (S)-2-aminopentan-1-ol?

A3: A common starting point is to dissolve (S)-2-aminopentan-1-ol in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A slight excess of Boc-anhydride (1.1-1.2 equivalents) is typically used. A mild base, such as triethylamine (TEA) or sodium bicarbonate, is often added to facilitate the reaction.[1] The reaction is usually carried out at room temperature.

Issue 2: Presence of Significant Side Products

Q4: I am observing multiple spots on my TLC plate. What are the common side products in this reaction?

A4: The most common side products in the Boc protection of amino alcohols are:

  • O-Boc Protected Product: The hydroxyl group can also be protected by the Boc group, leading to the formation of an O-Boc derivative or a di-Boc protected product (N,O-bis-Boc).

  • Di-Boc Protected Amine (N,N-(Boc)₂): Although less common with primary amines under standard conditions, over-protection can occur, especially with a large excess of (Boc)₂O and a strong base.

  • Oxazolidinone Formation: In the presence of a base, the initially formed N-Boc product can sometimes cyclize to form a 5-membered oxazolidinone ring, particularly if the reaction is heated.

Q5: How can I minimize the formation of the O-Boc protected side product?

A5: To favor N-protection over O-protection, consider the following strategies:

  • Use Aqueous or Protic Solvents: Performing the reaction in a mixture of water and an organic solvent (e.g., dioxane/water) or in an alcohol like methanol can enhance the chemoselectivity for N-protection.[1] A catalyst-free reaction in water can also be a very clean method.[2]

  • Control Stoichiometry: Use a minimal excess of Boc-anhydride (e.g., 1.05-1.1 equivalents).

  • Choice of Base: A mild base like sodium bicarbonate is often preferred over stronger bases.

Q6: What conditions help to avoid the formation of the di-Boc protected amine?

A6: To prevent double Boc protection on the nitrogen atom, it is crucial to:

  • Control Stoichiometry: Avoid using a large excess of Boc-anhydride.

  • Slow Addition: Add the Boc-anhydride solution dropwise to the reaction mixture to maintain a low concentration of the reagent.

Data Presentation

The selection of appropriate reaction conditions is critical for maximizing the yield and minimizing side products. The following table provides a summary of how different solvents and bases can influence the outcome of Boc protection of amino alcohols.

Solvent System Base Typical Outcome for Amino Alcohols Key Considerations
Dichloromethane (DCM) or Tetrahydrofuran (THF)Triethylamine (TEA)Good for general-purpose Boc protection.May lead to a mixture of N- and O-protected products.
Dioxane / WaterSodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)Generally high selectivity for N-protection.Often used for amino acids and can be applied to amino alcohols.[1]
Methanol or EthanolNo added base or mild baseCan enhance the rate and selectivity of N-protection.The alcohol solvent can act as a proton shuttle.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)None (acts as solvent and catalyst)Reported to prevent the formation of oxazolidinones and favor N-protection.[2]A more specialized and expensive solvent.
WaterNone (catalyst-free)High chemoselectivity for N-protection and environmentally friendly.[2]The starting material must have sufficient water solubility.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific experimental setup and reagent quality.

Materials:

  • (S)-2-aminopentan-1-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve (S)-2-aminopentan-1-ol (1.0 equivalent) in DCM or THF (to a concentration of approximately 0.1-0.5 M).

  • Add triethylamine (1.2 equivalents) or sodium bicarbonate (1.5 equivalents) to the solution.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at room temperature over 15-30 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent and ninhydrin staining). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent used for the reaction (2-3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Yes Side_Products Significant Side Products Observed? Check_Completion->Side_Products No Optimize_Conditions Optimize Reaction Conditions Incomplete->Optimize_Conditions Side_Products->Optimize_Conditions Yes Purification_Issues Review Work-up & Purification Side_Products->Purification_Issues No Solution1 Increase Reaction Time Increase Temperature Check Reagent Quality Optimize_Conditions->Solution1 Solution2 Adjust Solvent/Base Control Stoichiometry Slow Addition of (Boc)₂O Optimize_Conditions->Solution2 Solution3 Optimize Extraction pH Use Appropriate Chromatography Purification_Issues->Solution3 Success Improved Yield Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Reaction_Pathway Reactant1 (S)-2-aminopentan-1-ol Product (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate Reactant1->Product Reactant2 Di-tert-butyl dicarbonate ((Boc)₂O) Reactant2->Product Base Base (e.g., TEA) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product

Caption: Reaction scheme for the Boc protection of (S)-2-aminopentan-1-ol.

References

Technical Support Center: Optimizing Stereoselectivity in Reactions with Boc-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-protected amino alcohols. The information is designed to help you diagnose and resolve common issues related to stereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stereochemical outcome of nucleophilic additions to N-Boc-α-amino aldehydes?

A1: The stereoselectivity of nucleophilic additions to N-Boc-α-amino aldehydes is primarily governed by the interplay between two competing models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control). The outcome depends on:

  • The nature of the Lewis acid: Chelating Lewis acids (e.g., MgBr₂, ZnBr₂, TiCl₄, SnCl₄) favor the Cram-chelate pathway, while non-chelating Lewis acids (e.g., BF₃·OEt₂) or the absence of a Lewis acid favor the Felkin-Anh pathway.

  • The organometallic reagent: The metal counter-ion of the nucleophile plays a crucial role. Reagents with strongly coordinating metals (e.g., Grignard reagents - MgX) can promote chelation.

  • The protecting group on the nitrogen: The Boc group, with its carbonyl oxygen, can participate in chelation.

  • Reaction temperature: Low temperatures generally enhance selectivity and can favor chelation control.

Q2: How does the Boc protecting group specifically influence chelation?

A2: The tert-butoxycarbonyl (Boc) group has a moderate ability to act as a π-acceptor and possesses distinct conformational preferences. The carbonyl oxygen of the Boc group can act as a Lewis basic site, participating in the formation of a five-membered chelate ring with the aldehyde's carbonyl oxygen and a suitable metal ion. This chelation locks the conformation of the aldehyde, directing the nucleophilic attack to a specific face.

Q3: Can I predict the major diastereomer in my reaction?

A3: Yes, by assessing the reaction conditions, you can predict the likely stereochemical outcome.

  • For Felkin-Anh control (non-chelating conditions): The largest group on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.

  • For Cram-chelate control (chelating conditions): The molecule is locked in a conformation where the nucleophile attacks from the least hindered face of the rigid, chelated ring structure. This often leads to the opposite diastereomer compared to the Felkin-Anh model.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor d.r.) in Nucleophilic Addition

Question: I am performing a Grignard addition to an N-Boc-α-amino aldehyde and obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer:

A low d.r. suggests that there is no strong preference for either the Felkin-Anh or the Cram-chelate pathway, or that competing pathways are occurring. Here are some steps to troubleshoot this issue:

Troubleshooting Steps:

  • Lower the Reaction Temperature: Decreasing the temperature often increases the energy difference between the competing transition states, thereby enhancing selectivity.

  • Change the Solvent: The solvent can influence the chelating ability of the metal ion. Ethereal solvents like THF are common for Grignard reactions.

  • Add a Chelating Lewis Acid: If you suspect a lack of chelation is the issue, the addition of a strong chelating Lewis acid like TiCl₄ or ZnBr₂ before the introduction of the nucleophile can force the reaction through a chelation-controlled pathway, potentially leading to a high d.r. for the syn-diastereomer.

  • Modify the Grignard Reagent: While less common, the nature of the halide in the Grignard reagent (RMgX) can subtly influence its reactivity and aggregation state.

Below is a logical workflow to address low diastereoselectivity:

G start Low Diastereoselectivity Observed temp Lower Reaction Temperature (e.g., to -78 °C) start->temp check_d_r Analyze Diastereomeric Ratio temp->check_d_r Re-run reaction lewis_acid Add a Chelating Lewis Acid (e.g., TiCl4, ZnBr2) lewis_acid->check_d_r Re-run reaction check_d_r->lewis_acid No Improvement? success High d.r. Achieved check_d_r->success Improved? non_chelate Force Non-Chelation Control (Use BF3·OEt2) check_d_r->non_chelate Still Low/Reversed? reagent Consider a Different Nucleophile/Solvent System check_d_r->reagent No Improvement? non_chelate->check_d_r Re-run reaction G start Reaction with N-Boc-α-amino aldehyde condition Are Chelating Metals (Mg, Zn, Ti) or Lewis Acids Present? start->condition chelate Cram-Chelate Model Dominates condition->chelate Yes felkin Felkin-Anh Model Dominates condition->felkin No (or BF3·OEt2 present) syn Major Product: syn-amino alcohol chelate->syn anti Major Product: anti-amino alcohol felkin->anti

Common side reactions with (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a less polar byproduct in my reaction mixture after Boc protection of (S)-2-amino-1-pentanol. What could it be?

A1: A common less polar byproduct is the di-Boc protected compound, where both the primary amine and the hydroxyl group have reacted with the di-tert-butyl dicarbonate ((Boc)₂O). This side reaction is more likely to occur if an excess of (Boc)₂O is used, especially in the presence of a strong base or a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).

Q2: My reaction to synthesize this compound is very slow or appears incomplete. What are the potential causes?

A2: Incomplete reactions can stem from several factors. Low nucleophilicity of the amine or poor solubility of the starting amino alcohol in the chosen solvent can hinder the reaction rate. Additionally, the quality of the di-tert-butyl dicarbonate is crucial; it can decompose over time, especially in the presence of moisture, leading to lower reactivity. Ensure your starting materials are fully dissolved and consider optimizing the solvent system.

Q3: I've noticed a byproduct with a similar polarity to my desired product, making purification difficult. Could this be a result of racemization?

A3: While less common for amino alcohols compared to amino acids, racemization at the chiral center (C2) can occur, particularly under harsh basic conditions. This would result in the formation of the (R)-enantiomer, which can be challenging to separate from the desired (S)-enantiomer without chiral chromatography. Using milder bases and reaction conditions can help maintain the stereochemical integrity of your compound.

Q4: After workup, I've identified a new impurity that wasn't present in the initial reaction mixture. What might have happened?

A4: The Boc protecting group is sensitive to strong acidic conditions. If your workup involves a harsh acidic wash, you may be partially cleaving the Boc group, leading to the regeneration of the starting amino alcohol. It is advisable to use mild acidic conditions (e.g., dilute citric acid) for the workup or to perform a simple aqueous wash.

Q5: I suspect the primary alcohol in my product is being oxidized. What are the signs and how can I prevent this?

A5: Oxidation of the primary alcohol to the corresponding aldehyde is a potential side reaction, especially if the reaction is exposed to oxidizing agents or prolonged heating in the presence of certain catalysts. This would result in a new carbonyl peak in the ¹H NMR and IR spectra. To prevent this, ensure an inert atmosphere if necessary and avoid excessive heating.

Troubleshooting Guide

The following table summarizes common issues, their probable causes, and suggested solutions to prevent unwanted side reactions during the synthesis of this compound.

Observed Issue Potential Side Product Probable Cause(s) Recommended Prevention Strategies
Low yield of desired product, presence of a highly non-polar impurity. Di-Boc protected amino alcoholExcess di-tert-butyl dicarbonate ((Boc)₂O); Use of a strong base or DMAP as a catalyst.Use a stoichiometric amount of (Boc)₂O (1.05-1.1 equivalents); Employ a milder base like NaHCO₃ or triethylamine (TEA); Avoid using DMAP.
Reaction is sluggish or stalls. Unreacted starting materialPoor solubility of the amino alcohol; Decomposed (Boc)₂O; Insufficiently basic conditions.Use a co-solvent system (e.g., THF/water, dioxane/water) to ensure complete dissolution; Use fresh, high-quality (Boc)₂O; Ensure adequate mixing and appropriate base.
Difficult separation of a major impurity with similar polarity. (R)-enantiomerRacemization at the C2 chiral center due to harsh basic conditions.Use a non-nucleophilic, hindered base; Maintain a low reaction temperature; Minimize reaction time.
Formation of a cyclic byproduct. OxazolidinoneIntramolecular cyclization, often promoted by strong bases or high temperatures.Use milder bases (e.g., NaHCO₃); Conduct the reaction at a lower temperature (0 °C to room temperature).
Appearance of starting material after acidic workup. (S)-2-amino-1-pentanolPremature deprotection of the Boc group.Use a mild acid wash (e.g., saturated NH₄Cl or dilute citric acid) instead of strong acids; Minimize contact time with the acidic phase.
Presence of a new carbonyl-containing impurity. (S)-tert-Butyl (1-oxopentan-2-yl)carbamate (aldehyde)Oxidation of the primary alcohol.Run the reaction under an inert atmosphere (e.g., nitrogen or argon); Avoid unnecessarily high temperatures and prolonged reaction times.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a general procedure for the Boc protection of (S)-2-amino-1-pentanol.

Materials:

  • (S)-2-amino-1-pentanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve (S)-2-amino-1-pentanol (1.0 eq.) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq.) to the solution and stir until it is completely dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Visualizations

Reaction_Pathway Reaction Pathway for Boc Protection and a Common Side Reaction Start (S)-2-amino-1-pentanol Product (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate Start->Product Desired Reaction Boc2O (Boc)₂O Boc2O->Product Base Base (e.g., NaHCO₃) Base->Product SideProduct Di-Boc Protected Adduct Product->SideProduct Side Reaction ExcessBoc2O Excess (Boc)₂O ExcessBoc2O->SideProduct

Caption: Boc protection of (S)-2-amino-1-pentanol and the formation of the di-Boc side product.

Troubleshooting_Workflow Troubleshooting Workflow for Incomplete Boc Protection Start Incomplete Reaction Observed CheckSolubility Is the starting material fully dissolved? Start->CheckSolubility CheckReagent Is the (Boc)₂O fresh? CheckSolubility->CheckReagent Yes OptimizeSolvent Optimize solvent system (e.g., THF/water) CheckSolubility->OptimizeSolvent No CheckBase Is the base appropriate and sufficient? CheckReagent->CheckBase Yes UseFreshBoc2O Use fresh (Boc)₂O CheckReagent->UseFreshBoc2O No OptimizeBase Optimize base and stoichiometry CheckBase->OptimizeBase No Success Reaction Complete CheckBase->Success Yes OptimizeSolvent->Start UseFreshBoc2O->Start OptimizeBase->Start

Caption: A logical workflow for troubleshooting incomplete Boc protection reactions.

Logical_Relationships Factors Influencing Side Product Formation ReactionConditions Reaction Conditions Stoichiometry Stoichiometry of (Boc)₂O ReactionConditions->Stoichiometry Base Choice and Amount of Base ReactionConditions->Base Temperature Reaction Temperature ReactionConditions->Temperature DiBoc Di-Boc Formation Stoichiometry->DiBoc Excess leads to Base->DiBoc Strong base increases Racemization Racemization Base->Racemization Strong base increases Oxazolidinone Oxazolidinone Formation Temperature->Oxazolidinone High temp increases

Caption: Relationship between reaction parameters and common side product formation.

Technical Support Center: Purification of Boc-Protected Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with Boc-protected intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Purification of Boc-Protected Intermediates

Q1: My Boc-protected amino acid is an oil and won't crystallize. How can I purify it?

A1: "Oiling out" is a common issue. Here are several strategies to induce crystallization and achieve purification:

  • Ensure Complete Solvent Removal: Residual solvents from the reaction workup can inhibit crystallization. Dry your product under high vacuum, possibly with gentle heating (e.g., 40-60 °C), to obtain a viscous oil or dry foam.[1]

  • Trituration: Add a non-polar solvent in which your Boc-amino acid has low solubility (e.g., n-hexane or diethyl ether) and stir the mixture vigorously. This can often induce solidification.[1]

  • Seed Crystal Addition: If you have a small amount of pure, solid material, add a seed crystal (0.2-2% by weight) to the oil and let it stand at room temperature.[2][3][4] The oil may solidify over several hours.[2][3][4]

  • Recrystallization from a Two-Solvent System: Dissolve the oily compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify, then cool slowly to induce crystallization.[1]

  • DCHA Salt Formation: For acidic Boc-amino acids, formation of a dicyclohexylamine (DCHA) salt can facilitate purification. Dissolve the crude oil in a solvent like diethyl ether and add one equivalent of dicyclohexylamine. The resulting solid salt can be collected by filtration and is often highly crystalline.[1]

Q2: What is the best general-purpose purification method for a crude Boc-protected intermediate?

A2: Flash chromatography on silica gel is a widely used and effective technique for the routine purification of Boc-protected compounds.[2] It offers a good balance of speed, capacity, and cost-effectiveness for removing excess reagents and byproducts from reaction mixtures.[2] For final, high-purity products, preparative HPLC is often the method of choice.[2]

Q3: My Boc-protected compound is streaking on the TLC plate during chromatographic purification. What could be the cause?

A3: Streaking on a TLC plate can be caused by several factors:

  • Residual Acid: If your previous step was a Boc-deprotection and you are purifying the resulting amine, residual acid (like TFA or HCl) can cause streaking. Neutralize the crude product with a basic wash (e.g., saturated aqueous sodium bicarbonate) before chromatography.[5][6]

  • Compound Overload: Applying too much of your sample to the TLC plate can lead to streaking.

  • Inappropriate Solvent System: The polarity of your mobile phase may not be suitable for your compound. Experiment with different solvent systems to find one that gives a well-defined spot.

Challenges in Boc Deprotection and Subsequent Purification

Q1: I'm seeing unexpected byproducts with a mass increase of +56 Da after Boc deprotection. What is happening?

A1: A mass increase of +56 Da is a characteristic sign of tert-butylation.[5] During acid-catalyzed deprotection (e.g., with TFA), a reactive tert-butyl cation is generated.[5][7][8] This cation can alkylate nucleophilic functional groups on your molecule of interest, leading to these byproducts.[5][7][8]

Q2: Which functional groups are most susceptible to tert-butylation side reactions?

A2: Nucleophilic residues are particularly vulnerable to alkylation by the tert-butyl cation. In peptide synthesis, this includes:

  • Tryptophan (Trp)[5][7]

  • Methionine (Met)[5][7]

  • Cysteine (Cys)[5][7]

  • Tyrosine (Tyr)[5][7] Other susceptible groups include electron-rich aromatic rings, thiols, and guanidino groups.[7][8]

Q3: How can I prevent the formation of tert-butylation byproducts?

A3: The most effective strategy is to use "scavengers" in your deprotection reaction mixture.[5][7] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively "trapping" the carbocation before it can react with your molecule.[5][7]

Q4: My Boc deprotection reaction is incomplete. What should I do?

A4: Incomplete deprotection can be due to insufficient acid, short reaction times, or steric hindrance.[5] To troubleshoot this:

  • Increase Acid Concentration: You can increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[5]

  • Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS.[5]

  • Gentle Warming: Gently warming the reaction (e.g., to 40°C) may help, but be aware that this can also increase the rate of side reactions.[5]

  • Consider Milder, Alternative Methods: If your compound is sensitive to strong acids, consider milder deprotection methods like using HCl in dioxane, aqueous phosphoric acid, or even thermal deprotection.[5][9][10]

Q5: How do I remove residual TFA from my product after deprotection?

A5: Residual trifluoroacetic acid can be difficult to remove completely by simple evaporation. Co-evaporation with a non-polar solvent like toluene is an effective method for removing residual TFA.[7][11] After concentrating the reaction mixture, add toluene and evaporate again under reduced pressure. Repeat this process a few times.

Data Presentation

Table 1: Comparison of Common Purification Techniques for Boc-Protected Intermediates

ParameterFlash ChromatographyPreparative HPLCCrystallization
Purity Achievable Good to High (90-99%)Very High (>99%)High to Very High (>98%)
Typical Recovery 80-95%85-95%[2]Variable (can be high)
Throughput High[2]Low to MediumMedium to High
Sample Capacity High (grams to kilograms)[2]Low to Medium (milligrams to grams)[2]High (grams to kilograms)[2]
Cost per Sample Low[2]High[2]Low to Medium
Ideal Application Rapid, routine purification of intermediates; initial cleanup.[2]Final purification of APIs; separation of close-eluting impurities.[2]Purification of stable, crystalline compounds.[2]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Typical Concentration (v/v)
Triisopropylsilane (TIS) General purpose, effective for Trp, Met, Tyr[5][7]2.5 - 5%[5][7]
Water (H₂O) General purpose, traps cation to form tert-butanol[7]2.5 - 5%
Thioanisole Methionine (Met) and Tryptophan (Trp)[5][7]5%
Ethanedithiol (EDT) Cysteine (Cys)[5]2.5%
Phenol General purpose, often used in combination with other scavengers5%

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Chromatography

  • Sample Preparation: Dissolve the crude Boc-protected intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).[2]

  • Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be dry-packed or slurry-packed with the initial mobile phase.[2]

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.[2]

  • Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity (gradient elution). A common solvent system is a gradient of ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).[2]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for TFA-Mediated Boc Deprotection

  • Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).[11]

  • TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[11] If your substrate is sensitive to tert-butylation, add appropriate scavengers (see Table 2) to the DCM before adding TFA. A common general-purpose scavenger cocktail is 95:2.5:2.5 TFA/H₂O/TIS.[7]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[11]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.[11]

  • Work-up: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[7] The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent.[5][6]

Protocol 3: Purification of an Oily Boc-Amino Acid via Seeded Crystallization

  • Solvent Removal: Ensure all reaction solvents are removed from the crude Boc-amino acid oil under reduced pressure.[2]

  • Seed Crystal Addition: Add a small amount (0.5-1.0% by weight) of a pure seed crystal of the Boc-amino acid to the oil.[2]

  • Solidification: Allow the mixture to stand at room temperature for a period (e.g., 15-24 hours) until the oil completely solidifies.[2]

  • Slurrying: Add a weak polar solvent in which the Boc-amino acid has low solubility (e.g., n-hexane or diethyl ether) and stir the solid to form a slurry.[2]

  • Filtration and Washing: Filter the solid and wash it with a small amount of the cold slurrying solvent.[2]

  • Drying: Dry the crystalline product under reduced pressure to a constant weight.[2]

Visualizations

experimental_workflow_purification cluster_reaction Crude Product cluster_purification Purification Options cluster_product Final Product crude Crude Boc-Protected Intermediate flash Flash Chromatography crude->flash Routine Purification hplc Preparative HPLC crude->hplc High Purity Needed recrystallization Recrystallization crude->recrystallization If Crystalline pure Purified Boc-Protected Intermediate flash->pure hplc->pure recrystallization->pure

Caption: General purification workflow for Boc-protected intermediates.

troubleshooting_boc_deprotection start Boc Deprotection with Acid (e.g., TFA) check_byproducts Unexpected Byproducts? start->check_byproducts check_completion Incomplete Reaction? check_byproducts->check_completion No side_reaction Side Reaction: tert-butylation check_byproducts->side_reaction Yes incomplete Incomplete Deprotection check_completion->incomplete Yes success Successful Deprotection & Purification check_completion->success No add_scavengers Solution: Add Scavengers (TIS, H2O, Thioanisole) side_reaction->add_scavengers add_scavengers->start Re-run Reaction increase_conditions Solution: - Increase Acid Conc. - Increase Time/Temp incomplete->increase_conditions increase_conditions->start Re-run Reaction

References

Preventing racemization of chiral amino alcohols during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of chiral amino alcohols, ensuring high stereochemical purity in the final products.

Troubleshooting Guide: Minimizing Racemization

This guide addresses common issues encountered during the synthesis of chiral amino alcohols that can lead to a loss of stereochemical purity.

Problem: Significant Racemization Observed in the Final Product

Possible Causes:

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide the necessary energy to overcome the activation barrier for racemization.[1]

  • Strongly Basic or Acidic Conditions: The presence of strong bases or acids can promote the formation of achiral intermediates, such as planar enolates, leading to a loss of stereochemistry.[1][2]

  • Inappropriate Choice of Reagents: Certain reagents, such as some coupling agents or reducing agents, may require conditions that favor epimerization or proceed through intermediates prone to racemization.[1][3]

  • Unstable Chiral Intermediates: The intermediates formed during the reaction may not be stereochemically stable under the given reaction conditions.[1]

  • Racemization During Work-up or Purification: Aqueous work-ups involving strong acids or bases, or purification via chromatography on acidic silica gel, can induce racemization of the final product.[1]

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Lower the reaction temperature. Cryogenic conditions are often effective in minimizing racemization.[1]

    • Reaction Time: Monitor the reaction's progress closely using techniques like TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[1]

  • Select Mild Reagents and Catalysts:

    • Bases/Acids: Employ milder organic bases (e.g., triethylamine, diisopropylethylamine) instead of strong inorganic bases (e.g., sodium hydroxide).[1] If a base is required, consider a weaker, non-nucleophilic base like 2,4,6-collidine.[2]

    • Coupling Reagents: When applicable, use coupling reagents known for low racemization, especially in combination with additives like HOBt or Oxyma.[3]

  • Utilize Protecting Groups:

    • Protecting groups are a critical tool for minimizing racemization.[1] Bulky protecting groups can sterically hinder the approach of reagents to the chiral center.[1] Electron-withdrawing protecting groups can decrease the acidity of the proton at the chiral center, making it less susceptible to base-catalyzed abstraction.[1][4] Urethane-type protecting groups like Cbz and Fmoc are known to reduce the potential for racemization.[1]

  • Modify Work-up and Purification Procedures:

    • Avoid using strong acids or bases during the aqueous work-up.[1]

    • For purification, consider using a neutral support like alumina or deactivating the silica gel with a base to mitigate racemization of sensitive compounds.[1]

Problem: Racemization Occurs When Dealing with Amino Alcohols with Multiple Chiral Centers

Possible Causes:

  • Poor Facial Selectivity: The incoming nucleophile or electrophile may not have a strong preference for one face of the prochiral substrate, leading to a mixture of diastereomers.[1]

  • Lack of Stereocontrol: The chosen synthetic method may not possess inherent stereocontrol for the formation of the new chiral center.[1]

Solutions:

  • Substrate Control: Introduce a chiral auxiliary into the substrate to direct the stereochemical outcome of the reaction.[1]

  • Reagent Control: Employ chiral reagents or catalysts that can effectively discriminate between the diastereotopic faces of the substrate, thereby controlling the formation of the new stereocenter.[1] A chromium-catalyzed asymmetric cross-coupling of aldehydes and imines is one modern approach that offers high stereochemical control.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to racemization in amino alcohol synthesis? A1: The most common mechanism involves the deprotonation of the stereogenic carbon center, especially a carbon alpha to a carbonyl group or an imine. This abstraction, typically facilitated by a base, forms a planar, achiral enolate or a similar intermediate.[1][5] Subsequent protonation can occur from either face of the planar intermediate, resulting in a racemic or epimerized mixture.[5] Another pathway can occur under strongly acidic conditions, which can also facilitate the formation of achiral intermediates.[1]

Q2: How does the choice of solvent affect racemization? A2: The solvent plays a significant role by influencing the stability of intermediates that are prone to racemization.[1] Protic solvents can stabilize charged or polar intermediates that may racemize more readily.[1] Aprotic polar solvents might also facilitate racemization depending on the specific reaction mechanism.[1] Therefore, screening various solvents is often necessary to find optimal conditions that balance reactivity with the preservation of stereochemical integrity.[1]

Q3: Can protecting groups help in minimizing racemization? A3: Yes, protecting groups are a crucial strategy.[1] They can minimize racemization through two main effects:

  • Steric Hindrance: Bulky protecting groups can physically block access to the chiral center, preventing reagents like bases from abstracting the alpha-proton.[1]

  • Electronic Effects: Electron-withdrawing protecting groups (e.g., Boc, Cbz, Fmoc) can reduce the acidity of the proton at the chiral center, making it less likely to be removed.[1][4] Sulfonamide protecting groups, like oNbs, can also prevent racemization caused by certain mechanisms.[6]

Q4: At what stages of the synthesis is racemization most likely to occur? A4: Racemization can occur at several key stages:

  • During the main reaction: This is the most common stage, especially if the reaction conditions are harsh (e.g., high temperature, strong base/acid).[1]

  • During work-up: Aqueous work-ups using strong acids or bases can cause the final product to racemize.[1]

  • During purification: Standard silica gel chromatography can lead to racemization for acid-sensitive compounds because silica is inherently acidic.[1]

Q5: Are there specific synthetic methods that are inherently better at preventing racemization? A5: Yes, several methods are known for their high stereoselectivity:

  • Asymmetric Reduction of α-Amino Ketones: Using chiral catalysts based on ruthenium, rhodium, or iridium can provide high enantioselectivity.[1]

  • Ring-Opening of Epoxides or Aziridines: The stereochemistry of the product is well-defined by the stereochemistry of the starting material in these reactions.[1][4]

  • Biocatalytic Methods: Enzymes, such as alcohol dehydrogenases, operate under mild conditions and often provide excellent enantioselectivity, avoiding the harsh conditions that cause racemization.[1][7]

Data Presentation

The choice of reagents can significantly impact stereochemical integrity. The table below summarizes data on the effect of different coupling reagents on the racemization of various Fmoc-protected amino acids, which is indicative of the stability of the chiral center under activating conditions.

Table 1: Effect of Coupling Reagent on Racemization of Fmoc-Amino Acids

Fmoc-Amino Acid Coupling Reagent/Base % D-Product (Racemization)
Fmoc-L-Ser(tBu)-OH HATU / NMM >1% (not negligible)
Fmoc-L-Ser(tBu)-OH All other tested reagents Negligible
Fmoc-L-Cys(Trt)-OH DIC / Oxyma Negligible
Fmoc-L-Cys(Trt)-OH All other tested reagents Racemization Occurred
Fmoc-L-His(Trt)-OH DIC / Oxyma 1.8%
Fmoc-L-His(Trt)-OH DIC / Oxyma (at 55 °C) 31.0%

Data adapted from studies on racemization during peptide synthesis, which highlights the susceptibility of the α-carbon to epimerization under various activation conditions.[8]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of an α-Amino Ketone

This protocol describes a general method for the synthesis of a chiral amino alcohol from a prochiral α-amino ketone using a chiral catalyst.

  • Catalyst Preparation: In an inert atmosphere glovebox, add the metal precursor (e.g., Ru, Rh, or Ir complex) and the appropriate chiral ligand to a flame-dried Schlenk flask.

  • Reaction Setup: Remove the flask from the glovebox. Add the α-amino ketone substrate, followed by a degassed solvent (e.g., THF, Methanol).

  • Reaction Execution: Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm). Stir the reaction mixture at the specified temperature (often ranging from room temperature to 50°C) for the required time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.[1]

  • Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Purify the resulting chiral amino alcohol using flash column chromatography, preferably with deactivated silica gel or alumina to prevent racemization.[1]

Protocol 2: Boc Protection of an Amino Alcohol

This protocol provides a standard method for protecting the amine functionality of an amino alcohol using Di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution: Dissolve the amino alcohol in a suitable solvent mixture, such as 1:1 Dioxane/Water or THF.

  • Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), to the solution. The base scavenges the acid formed during the reaction.

  • Reagent Addition: Cool the mixture in an ice bath (0°C). Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (typically 1.1 equivalents) in the same organic solvent.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction via TLC until the starting material is no longer visible.

  • Work-up: Concentrate the mixture to remove the organic solvent. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.

Protocol 3: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

This protocol outlines a general procedure for analyzing the stereochemical purity of the synthesized chiral amino alcohol.

  • Sample Preparation: Prepare a dilute solution of the purified amino alcohol (approx. 1 mg/mL) in the mobile phase solvent. The amino alcohol may need to be derivatized first to improve separation and detection.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable chiral stationary phase (CSP) column and a UV detector.[9]

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of an additive like diethylamine for basic analytes.[9]

    • Flow Rate: Set a flow rate of approximately 0.5-1.0 mL/min.[9]

    • Detection: Monitor the elution at a wavelength where the analyte has strong UV absorbance.[9]

  • Analysis: Inject a sample of the racemic starting material to determine the retention times of both enantiomers. Then, inject the synthesized sample. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.

Visualizations

// Edges start -> intermediate [label=" + Base (B:)\n- H-B+", color="#EA4335"]; intermediate -> product_R [label=" + H-B+\n(Protonation)", color="#34A853"]; intermediate -> product_S [label=" + H-B+\n(Protonation)", color="#4285F4"]; } end_dot Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.

// Nodes start [label="Racemization Detected in Product?", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; harsh_cond [label="Are Conditions Harsh?\n(High Temp / Long Time)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_cond [label="Action: Lower Temperature\n& Reduce Reaction Time", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Review Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; strong_acid_base [label="Using Strong Acid/Base?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; mild_reagents [label="Action: Switch to Milder\nBases/Acids (e.g., Et3N)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_protection [label="Is Chiral Center Protected?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; add_pg [label="Action: Add Bulky or\nElectron-Withdrawing PG", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purification [label="Review Purification Method", fillcolor="#F1F3F4", fontcolor="#202124"]; silica [label="Using Silica Gel?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; neutral_support [label="Action: Use Neutral Alumina or\nDeactivated Silica", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_ok [label="Stereochemical Purity Preserved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_conditions [label="Yes", color="#EA4335"]; start -> final_ok [label="No", color="#34A853"]; check_conditions -> harsh_cond; harsh_cond -> optimize_cond [label="Yes", color="#EA4335"]; harsh_cond -> check_reagents [label="No", color="#5F6368"]; optimize_cond -> check_reagents; check_reagents -> strong_acid_base; strong_acid_base -> mild_reagents [label="Yes", color="#EA4335"]; strong_acid_base -> check_protection [label="No", color="#5F6368"]; mild_reagents -> check_protection; check_protection -> check_purification [label="Yes", color="#5F6368"]; check_protection -> add_pg [label="No", color="#EA4335"]; add_pg -> check_purification; check_purification -> silica; silica -> neutral_support [label="Yes", color="#EA4335"]; silica -> final_ok [label="No", color="#34A853"]; neutral_support -> final_ok; } end_dot Caption: A logical flowchart for troubleshooting racemization during synthesis.

// Nodes start [label="Start:\nChiral Amino Acid", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Amine Protection\n(e.g., Boc, Cbz)\n- Mild Base, Room Temp"]; step2 [label="Step 2: Key Transformation\n(e.g., Carboxylic Acid Reduction)\n- Low Temperature (-78°C to 0°C)"]; step3 [label="Step 3: Work-up\n- Neutral or Buffered Wash"]; step4 [label="Step 4: Purification\n- Neutral Alumina Chromatography"]; step5 [label="Step 5: Deprotection\n- Mild Conditions\n(e.g., Mild Acid for Boc)"]; step6 [label="Analysis:\nChiral HPLC for %ee", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="End Product:\nChiral Amino Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end_node; end_node -> step6 [style=dashed, label="Verify Purity"]; } end_dot Caption: A generalized experimental workflow designed to prevent racemization.

References

Technical Support Center: Scaling Up Reactions with (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the scalability of reactions involving (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: Scaling up reactions with this chiral amino alcohol presents several key challenges that are often not apparent at the laboratory scale. These include:

  • Heat and Mass Transfer: Exothermic reactions can become difficult to control in larger reactors due to a lower surface-area-to-volume ratio, potentially leading to thermal runaways and the formation of byproducts. Inefficient mixing can create localized "hot spots" or concentration gradients, affecting reaction rates and selectivity.

  • Maintaining Stereochemical Purity: The (S)-stereocenter is often critical for the biological activity of the final product. Harsh reaction conditions, prolonged reaction times, or inappropriate work-up procedures during scale-up can lead to racemization or epimerization, reducing the enantiomeric excess of the product.

  • Side Reactions: The presence of both a hydroxyl and a Boc-protected amine group can lead to competing side reactions. For instance, in reactions targeting the hydroxyl group, the Boc-protected amine can undergo undesired reactions under certain conditions.

  • Reagent and Solvent Purity: The quality of reagents and solvents becomes more critical at a larger scale. Impurities can act as catalysts or inhibitors for side reactions, impacting the overall yield and purity of the product.

  • Downstream Processing: Purification of large quantities of product can be challenging. Methods like column chromatography may not be economically viable, necessitating the development of robust crystallization or extraction procedures.

Q2: How can I minimize the formation of N,N'-disubstituted urea byproducts during reactions?

A2: The formation of N,N'-disubstituted ureas is a common side reaction when working with carbamates, especially if the Boc group is unintentionally cleaved. To minimize this:

  • Strict Temperature Control: Avoid excessive temperatures that can lead to the decomposition of the Boc group and the formation of isocyanates, which are precursors to urea formation.

  • pH Control: Maintain the reaction mixture at an appropriate pH to ensure the stability of the Boc protecting group.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.

Q3: What are the best practices for maintaining the enantiomeric purity of this compound during a reaction?

A3: To maintain high enantiomeric excess (>99% ee), consider the following:

  • Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, pressure, and reagents) to avoid racemization.

  • Chiral Analysis at Each Step: Monitor the enantiomeric purity of your intermediates and final product using chiral HPLC or SFC to identify any steps where stereochemical integrity is compromised.

  • Avoid Strong Acids and Bases: Prolonged exposure to strong acids or bases can lead to racemization. If their use is unavoidable, carefully control the reaction time and temperature.

Troubleshooting Guides

Oxidation of the Hydroxyl Group

Problem: Low yield and formation of over-oxidized or side products during the scale-up of the oxidation of the primary alcohol.

Potential Cause Troubleshooting Steps
Poor Temperature Control Implement a more efficient cooling system for the reactor. Use a jacketed reactor with a circulating coolant. Add the oxidizing agent slowly and in portions to control the exotherm.
Inefficient Mixing Increase the stirring speed and use an appropriately sized impeller for the reactor volume to ensure homogeneous mixing and prevent localized high concentrations of the oxidant.
Over-oxidation Use a milder and more selective oxidizing agent suitable for large-scale reactions (e.g., TEMPO-based systems). Carefully monitor the reaction progress by TLC or in-process analytics to stop the reaction upon completion.
Side reactions with the Boc-group Ensure the reaction is performed under neutral or slightly acidic conditions to maintain the integrity of the Boc-protecting group.

Experimental Protocol: Scalable TEMPO-Catalyzed Oxidation

  • Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Catalyst Addition: Add TEMPO (0.01-0.05 eq) and a co-catalyst like sodium bromide (NaBr) (0.1 eq) to the solution.

  • Oxidant Addition: Cool the reaction mixture to 0-5 °C. Slowly add a solution of sodium hypochlorite (NaOCl) (1.1-1.5 eq) while maintaining the temperature below 10 °C.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

Acylation of the Hydroxyl Group

Problem: Incomplete reaction, low yield, or formation of O- to N-acyl migration byproducts.

Potential Cause Troubleshooting Steps
Insufficient Reagent On a larger scale, ensure accurate stoichiometry. Consider a slight excess (1.05-1.2 eq) of the acylating agent.
Poor Solubility Use a co-solvent to improve the solubility of all reactants at the reaction temperature.
O- to N-Acyl Migration Perform the reaction at a lower temperature. Use a non-nucleophilic base (e.g., triethylamine or DIPEA) to scavenge the acid byproduct.
Hydrolysis of Acylating Agent Ensure all reagents and solvents are anhydrous, as water can hydrolyze the acylating agent.
Mitsunobu Reaction for Etherification or Azide Introduction

Problem: Low yields, difficulty in removing byproducts (triphenylphosphine oxide and dialkyl hydrazodicarboxylate), and potential for racemization at scale. The Mitsunobu reaction is notoriously difficult to scale up due to the use of stoichiometric amounts of reagents and challenging purification.[1][2]

Potential Cause Troubleshooting Steps
Byproduct Removal Consider using polymer-bound triphenylphosphine or a phosphine oxide scavenger to simplify purification. Develop a robust crystallization protocol for the product to remove triphenylphosphine oxide.
Low Yield Ensure anhydrous conditions. Add the reagents in the correct order: dissolve the alcohol and the nucleophile in an appropriate solvent, cool the solution, then add the triphenylphosphine followed by the slow addition of the azodicarboxylate (e.g., DEAD or DIAD).
Racemization The Mitsunobu reaction generally proceeds with inversion of configuration.[1] However, at elevated temperatures or with prolonged reaction times, racemization can occur. Maintain a low reaction temperature and monitor the reaction closely.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Related Carbamate

The following data is adapted from a patent for the large-scale synthesis of the related compound, (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate, and illustrates the scalability of reactions involving similar structures.[3]

Parameter Lab-Scale (Example 1) Pilot-Scale (Example 2)
Starting Material (Compound 5) 30.6 g33.6 kg
Di-tert-butyl dicarbonate 1.1 eq1.1 eq
Solvent MethanolMethanol
Base Sodium BicarbonateSodium Bicarbonate
Reaction Temperature Room TemperatureRoom Temperature
Yield 71%78%
Purity (by ELSD) 99.9%99.9%

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Key Reactions cluster_products Intermediate Products start (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate oxidation Oxidation start->oxidation [O] acylation Acylation start->acylation RCOCl mitsunobu Mitsunobu Reaction start->mitsunobu PPh3, DEAD, Nu-H aldehyde Chiral Aldehyde oxidation->aldehyde ester Chiral Ester acylation->ester ether_azide Chiral Ether/Azide mitsunobu->ether_azide

Caption: General reaction pathways for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impurity Formation During Scale-Up cause1 Poor Heat Transfer issue->cause1 cause2 Inefficient Mixing issue->cause2 cause3 Sub-optimal Stoichiometry issue->cause3 cause4 Side Reactions issue->cause4 sol1 Improve Reactor Cooling/Heating cause1->sol1 sol2 Optimize Stirring (Speed, Impeller) cause2->sol2 sol3 Re-validate Reagent Quantities cause3->sol3 sol4 Adjust Reaction Conditions (Temp, pH) cause4->sol4

Caption: Troubleshooting workflow for scalability issues.

References

Technical Support Center: Overcoming Solubility Challenges with Boc-Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues commonly encountered with Boc-protected compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-protected compound poorly soluble?

The solubility of a Boc-protected compound is influenced by several factors. The tert-butyloxycarbonyl (Boc) group itself is nonpolar and can decrease the aqueous solubility of a molecule while potentially increasing its solubility in organic solvents.[1][2] The inherent properties of the parent molecule, such as the polarity and size of amino acid side chains, also play a significant role.[3] For instance, amino acids with large, hydrophobic side chains tend to be less soluble.[3]

Q2: What are the best initial solvents to try for dissolving a Boc-protected compound?

For Boc-protected amino acids and peptides, common initial choices for solvents include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dichloromethane (DCM), and dimethyl sulfoxide (DMSO).[1] For PEGylated Boc-protected compounds, solvents like dichloromethane, chloroform, DMF, and DMSO are generally effective.[1] It is advisable to start with a small amount of the compound and test its solubility in a few different solvents to determine the most suitable one.

Q3: Can I use heat to improve the solubility of my Boc-protected compound?

Gentle warming can be an effective method to increase the solubility of some Boc-protected compounds.[3] However, it is crucial to exercise caution as excessive heat can lead to degradation.[3] It is recommended to first test the thermal stability of your compound and to warm the solution gently, for example, to 40-50°C.[1]

Q4: My Boc-protected compound precipitated out of solution. What can I do?

Precipitation can be caused by factors such as temperature changes, solvent evaporation, or reaching the solubility limit.[3] To redissolve the compound, you can try adding a small amount of a stronger co-solvent (like DMSO), gently warming the solution while stirring, or sonicating the mixture.[3]

Q5: Could solubility issues be the cause of low coupling efficiency in my peptide synthesis?

Yes, poor solubility of a Boc-protected amino acid is a direct cause of low coupling efficiency.[3] If the amino acid is not fully dissolved, it is not available to react with the free amine on the resin, leading to incomplete coupling.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility problems with your Boc-protected compounds.

Issue 1: Compound fails to dissolve in the initial solvent.
  • Initial Steps:

    • Increase Solvent Volume: The concentration of your compound may be too high. Try adding more of the initial solvent.

    • Sonication: Sonicate the sample for 5-10 minutes to help break up any aggregates and promote dissolution.[3]

    • Gentle Warming: As mentioned in the FAQ, carefully warm the solution.[3]

  • Advanced Strategies:

    • Co-solvent System: If the compound remains insoluble, try a co-solvent system. For example, a mixture of DCM, DMF, and NMP in a 1:1:1 ratio can be effective.[3]

    • Stronger Solvents: Attempt to dissolve the compound in a minimal amount of a stronger solvent like DMSO. This stock solution can then be diluted with your primary reaction solvent.[3]

Issue 2: Compound precipitates during the reaction or upon cooling.
  • Possible Causes:

    • Temperature Fluctuation: The compound may be less soluble at lower temperatures.[1]

    • Supersaturation: The initial dissolution may have created a supersaturated solution that is not stable over time.[1]

    • Reaction Product Insolubility: The product of the reaction may be less soluble in the chosen solvent system than the starting material.[3]

  • Solutions:

    • Maintain Temperature: If dissolution was achieved with warming, try to maintain a slightly elevated temperature throughout your experiment if possible.[1]

    • Dilute the Reaction: Reducing the concentration of the reactants may help keep everything in solution.[1]

    • Solvent Adjustment: Consider adding a co-solvent during the reaction to maintain solubility of all components.

Quantitative Solubility Data

The following table summarizes the solubility of select Boc-protected amino acids in common organic solvents. This data should be used as a guideline, as actual solubility can vary based on purity, batch, and experimental conditions.

Boc-Protected Amino AcidSolventSolubilityNotes
Boc-Val-OHDMFClearly soluble (1 mmole in 2 mL)Equivalent to ~108.6 mg/mL.[3]
Boc-Val-OHDMF:PBS (pH 7.2) (1:6)~0.14 mg/mLSparingly soluble in aqueous buffers.[3]
Boc-Gly-Gly-OHDMSO~100 mg/mLRequires sonication.[3]
Boc-β-Ala-OHDMSO~100 mg/mLRequires sonication and warming to 60°C.[3]

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility
  • Initial Dissolution Attempt:

    • Weigh a small amount of the Boc-protected compound into a vial.

    • Add a measured volume of the primary solvent (e.g., DMF, NMP).

    • Vortex or stir the mixture for 2-5 minutes at room temperature.

  • Troubleshooting Steps (if not fully dissolved):

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes.[3]

    • Gentle Heating: If the compound is still not dissolved, warm the solution in a water bath to a temperature no higher than 40°C while continuing to mix.[3]

    • Co-solvent Addition: If solubility is still an issue, add a small amount of a stronger co-solvent, such as DMSO, dropwise until the compound dissolves. Be mindful of the final concentration of the co-solvent in your reaction mixture.[3]

  • Final Preparation:

    • Once dissolved, allow the solution to cool to room temperature before proceeding with your experiment.[3]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with Boc-protected compounds.

G start Start: Insoluble Boc-Protected Compound increase_solvent Increase Solvent Volume start->increase_solvent sonicate Sonicate (5-10 min) increase_solvent->sonicate Still Insoluble soluble Compound Soluble increase_solvent->soluble Soluble gentle_heat Gentle Heat (≤ 40°C) sonicate->gentle_heat Still Insoluble sonicate->soluble Soluble co_solvent Add Co-solvent (e.g., DMSO) gentle_heat->co_solvent Still Insoluble gentle_heat->soluble Soluble stronger_solvent Use Stronger Primary Solvent (e.g., DMSO, NMP) co_solvent->stronger_solvent Still Insoluble co_solvent->soluble Soluble pegylation Consider PEGylation for Peptides stronger_solvent->pegylation Still Insoluble stronger_solvent->soluble Soluble pegylation->soluble Soluble insoluble Persistent Solubility Issue pegylation->insoluble

Caption: Troubleshooting workflow for Boc-protected compound solubility.

References

Optimizing Boc deprotection conditions to avoid side products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing tert-butyloxycarbonyl (Boc) deprotection strategies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, minimize side products, and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during Boc deprotection?

A1: The primary side products originate from the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[1] This cation can lead to:

  • t-Butylation: Alkylation of nucleophilic residues is a significant issue, particularly with tryptophan, methionine, and cysteine.[1][2] Electron-rich aromatic rings are also susceptible to this side reaction.[1][3]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide, leading to a mixture of α- and β-peptides and potential racemization.[1]

  • Cleavage of Other Acid-Sensitive Groups: Protecting groups such as tert-butyl esters and trityl groups can be unintentionally removed by the acidic conditions used for Boc deprotection.[1]

Q2: How can I prevent the formation of t-butylation byproducts?

A2: The most effective strategy is to incorporate "scavengers" into your deprotection reaction mixture.[2][4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation before it can react with your molecule of interest.[2][4]

Q3: What are some common scavengers and when should they be used?

A3: The choice of scavenger depends on the specific nucleophilic residues present in your substrate.[2][4] Common scavengers include:

  • Triisopropylsilane (TIS): A highly effective scavenger that reduces the tert-butyl cation.[2]

  • Water (H₂O): Can trap the cation to form tert-butanol.[2]

  • Thioanisole: Useful for protecting methionine and tryptophan residues.[2]

  • 1,2-Ethanedithiol (EDT): Often used for cysteine-containing peptides.[2]

  • Phenol: Can act as a scavenger for various residues.[2] These are often used in "cocktails" to provide broad protection.[2]

Q4: My Boc deprotection is incomplete or slow. What can I do?

A4: Incomplete or slow deprotection can result from several factors:

  • Insufficient Acid Strength or Concentration: The acid concentration may be too low to cleave the Boc group effectively.[5]

  • Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can significantly slow the reaction rate.[5]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forceful conditions for complete removal.[1] To address this, you can try increasing the acid concentration, allowing the reaction to warm to room temperature, or extending the reaction time.[4][5] For very resistant substrates, using a stronger acid system like HCl in dioxane might be necessary.[5]

Q5: My compound is sensitive to strong acids like TFA. What are my alternatives?

A5: For molecules with acid-sensitive functionalities, several milder deprotection methods are available:

  • Milder Acidic Conditions: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).

  • Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under non-protic conditions.[6]

  • Oxalyl Chloride in Methanol: This is a very mild method that is tolerant of many acid-labile functional groups.[7][8]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or methanol can achieve deprotection without any acid catalyst.[1][9]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during Boc deprotection.

Issue Potential Cause Recommended Solution Citation
Incomplete Deprotection Insufficient acid concentration or strength.Increase acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system (e.g., 4M HCl in dioxane).[4][5]
Low reaction temperature.Allow the reaction to warm from 0 °C to room temperature.[5]
Short reaction time.Extend the reaction time and monitor progress by TLC or LC-MS.[4]
Steric hindrance around the Boc group.Use more forcing conditions (higher acid concentration, longer time) or consider thermal deprotection.[1][9]
Presence of t-Butylated Side Products Alkylation of nucleophilic residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.Add scavengers to the reaction mixture. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[2][4]
Degradation of Acid-Sensitive Groups The deprotection conditions are too harsh for other functional groups in the molecule.Switch to a milder deprotection method, such as oxalyl chloride in methanol, TMSI, or thermal deprotection.[7][10]
Aspartimide Formation in Peptides Cyclization of aspartic acid side chain with the peptide backbone under acidic conditions.Use milder deprotection conditions and carefully control reaction time and temperature.[1]

Data Presentation: Scavenger Cocktails and Reaction Conditions

Table 1: Common Scavenger Cocktails for TFA-Mediated Boc Deprotection

Cocktail Composition (v/v/v) Target Residues/Purpose Citation
TFA / H₂O / TIS (95:2.5:2.5)General purpose, effective for most sequences.[2]
TFA / TIS (95:5)Effective for Trp, Met, Tyr.[2]
TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)For peptides with multiple sensitive residues.[2]

Table 2: Comparison of Common Boc Deprotection Conditions

Reagent System Solvent Temperature Typical Time Notes Citation
20-50% TFADichloromethane (DCM)0 °C to Room Temp.0.5 - 4 hMost common method; requires scavengers for sensitive substrates.[1][5]
4M HCl1,4-Dioxane or Ethyl AcetateRoom Temp.1 - 12 hA more potent alternative to TFA/DCM.[1]
Oxalyl Chloride (3 equiv.)MethanolRoom Temp.1 - 4 hVery mild; tolerant of many acid-labile groups.[7][8]
Thermal (No Acid)Water or TFE100-240 °C15 min - 90 minUseful for acid-sensitive substrates; temperature and time are substrate-dependent.[1][9]
TMSI (1.2-1.5 equiv.)Dichloromethane (DCM)Room Temp.OvernightMild and efficient, especially for water-soluble compounds.[5][6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

  • Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.[2]

  • Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[2]

  • Add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[4]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[2][4]

  • Upon completion, concentrate the reaction mixture in vacuo to remove DCM and excess TFA.[1][2]

  • To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[2]

Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol

  • In a dry flask, dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous methanol.[7]

  • Cool the solution to 0 °C in an ice bath.[7]

  • Slowly add oxalyl chloride (typically 2-3 equivalents) dropwise to the stirred solution.[7][11]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[7]

  • Upon completion, carefully quench the reaction by adding a saturated NaHCO₃ solution until gas evolution ceases.[7]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[7]

Protocol 3: Thermal Deprotection in Water

  • Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottom flask.[1]

  • Heat the mixture to reflux (100 °C) with vigorous stirring.[1]

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 15 minutes.[1]

  • Upon completion, cool the reaction mixture and isolate the product.

Visualizations

Boc_Deprotection_Mechanism Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated Acid Strong Acid (e.g., TFA) Acid->Protonated Protonation Carbocation tert-Butyl Cation (Reactive) Protonated->Carbocation Cleavage CarbamicAcid Carbamic Acid Protonated->CarbamicAcid SideProduct t-Butylation Side Product Carbocation->SideProduct DeprotectedAmine Deprotected Amine CarbamicAcid->DeprotectedAmine CO2 CO₂ CarbamicAcid->CO2 Decarboxylation Nucleophile Nucleophilic Residue (Trp, Met, Cys) Nucleophile->SideProduct Alkylation

Caption: Acid-catalyzed Boc deprotection and side product formation.

Troubleshooting_Workflow Start Boc Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Check_Purity Product Pure? Check_Completion->Check_Purity Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Products Observed Check_Purity->Side_Products No Success Isolate Product Check_Purity->Success Yes Sol_Incomplete Increase Acid Conc. Increase Temp/Time Use Stronger Acid Incomplete->Sol_Incomplete Check_tBu t-Butylation? Side_Products->Check_tBu Sol_Incomplete->Start Re-run Reaction Add_Scavengers Add Scavengers (TIS, Water, etc.) Check_tBu->Add_Scavengers Yes Check_Degradation Degradation of Other Groups? Check_tBu->Check_Degradation No Add_Scavengers->Start Re-run Reaction Milder_Conditions Use Milder Method (Oxalyl Chloride, Thermal, etc.) Check_Degradation->Milder_Conditions Yes Milder_Conditions->Start Re-run Reaction

Caption: Troubleshooting workflow for Boc deprotection reactions.

References

Technical Support Center: Asymmetric Synthesis Using Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in asymmetric synthesis using chiral building blocks.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most suitable chiral building block for my synthesis?

A1: The selection of a chiral building block depends on several factors:

  • Target Molecule's Structure: Choose a building block that contains a significant portion of the target's carbon skeleton and the desired stereochemistry.

  • Reaction Compatibility: The functional groups on the chiral building block should be compatible with the planned reaction sequence.

  • Availability and Cost: Consider the commercial availability and cost of both enantiomers of the chiral building block, as one may be significantly more expensive than the other.[1]

  • Ease of Removal/Modification: If the chiral building block is used as an auxiliary, its ease of cleavage without causing racemization is a critical factor.

Q2: How can I predict the stereochemical outcome of a reaction using a chiral auxiliary?

A2: Predicting the stereochemical outcome often relies on understanding the reaction mechanism and the steric and electronic properties of the chiral auxiliary. For many well-established chiral auxiliaries, like Evans oxazolidinones, predictive models based on the formation of a rigid chelated transition state exist. For instance, in an Evans aldol reaction, the Z-enolate is formed, and the aldehyde approaches from the less sterically hindered face of the enolate, which is dictated by the substituent on the chiral auxiliary. This leads to the predictable formation of the syn-aldol product.[2][3][4][5] It is crucial to consult the literature for the specific chiral auxiliary and reaction type to understand the governing stereochemical models.

Q3: What are common side reactions in asymmetric synthesis, and how can they be minimized?

A3: Common side reactions include:

  • Racemization: The loss of stereochemical integrity at a chiral center. This can be minimized by using milder reaction conditions, shorter reaction times, and choosing reagents that do not promote epimerization.

  • Epimerization: The change in configuration at one of several stereocenters. Similar to racemization, this can be controlled by optimizing reaction conditions.

  • Homocoupling: In cross-coupling reactions, the undesired coupling of two identical starting molecules. This can often be suppressed by using appropriate ligands and controlling the addition rate of reagents.

  • Decomposition: The breakdown of starting materials, intermediates, or products. This can be mitigated by ensuring the purity of all reagents and solvents, maintaining an inert atmosphere for sensitive reactions, and optimizing the reaction temperature.

Q4: What is the impact of microwave irradiation on stereoselectivity?

A4: Microwave irradiation can significantly accelerate reaction rates in asymmetric synthesis.[2][6][7][8] In many cases, the stereoselectivity is maintained or even slightly improved compared to conventional heating.[6] However, the effect is highly dependent on the specific reaction, catalyst, and solvent system. It is believed that the rapid and uniform heating provided by microwaves can lead to more selective reactions by minimizing the formation of byproducts that might arise from prolonged reaction times at high temperatures.[7][8]

Q5: How should I store my chiral building blocks to ensure their long-term stability?

A5: The appropriate storage conditions depend on the specific compound. However, general guidelines include:

  • Inert Atmosphere: Many chiral compounds are sensitive to air and moisture. Storing them under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.

  • Low Temperature: Refrigeration or freezing can slow down decomposition pathways.

  • Protection from Light: Light-sensitive compounds should be stored in amber vials or in the dark.

  • Purity: Ensure the building block is pure before storage, as impurities can sometimes catalyze decomposition. Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations. For long-term storage of chiral HPLC columns, it's crucial to flush out any buffers or additives and store them in an appropriate solvent, often in a refrigerator.[9][10][11]

Troubleshooting Guides

Low Yield

Q: My reaction yield is consistently low. What are the common causes and how can I improve it?

A: Low yields can be attributed to several factors throughout the experimental workflow. A systematic approach to troubleshooting is recommended.

Low_Yield_Workflow cluster_reaction Reaction Issues cluster_workup Post-Reaction Issues Start Low Yield Observed Check_SM Starting Material Consumed? Start->Check_SM Troubleshoot_Reaction Troubleshoot Reaction Conditions Check_SM->Troubleshoot_Reaction  No Troubleshoot_Workup Troubleshoot Workup/Purification Check_SM->Troubleshoot_Workup  Yes End_Fail Yield Still Low Troubleshoot_Reaction->End_Fail Reagent_Purity Reagent/Solvent Purity Troubleshoot_Reaction->Reagent_Purity Reaction_Setup Reaction Setup (e.g., inert atmosphere) Troubleshoot_Reaction->Reaction_Setup Reaction_Parameters Reaction Parameters (Temp, Time, Conc.) Troubleshoot_Reaction->Reaction_Parameters Troubleshoot_Workup->End_Fail Product_Loss Product Loss During Extraction/Washing Troubleshoot_Workup->Product_Loss Decomposition Decomposition on Silica/During Purification Troubleshoot_Workup->Decomposition Purification_Technique Inefficient Purification Troubleshoot_Workup->Purification_Technique End_Success Yield Improved Reagent_Purity->End_Success Reaction_Setup->End_Success Reaction_Parameters->End_Success Product_Loss->End_Success Decomposition->End_Success Purification_Technique->End_Success

A logical workflow for troubleshooting low yields.
  • Reagent and Solvent Purity:

    • Problem: Impurities in reagents or solvents can inhibit catalysts, react with starting materials, or cause side reactions. Moisture and oxygen are common culprits in sensitive reactions.

    • Solution: Use high-purity reagents and anhydrous solvents. If necessary, purify solvents by distillation from appropriate drying agents. For air-sensitive reactions, degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Reaction Conditions:

    • Problem: Suboptimal temperature, reaction time, or concentration can lead to incomplete reactions or product decomposition.

    • Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Perform a temperature optimization study. Ensure efficient stirring, especially for heterogeneous mixtures.

  • Workup and Purification:

    • Problem: Significant product loss can occur during aqueous workup (e.g., due to product solubility in the aqueous layer) or purification (e.g., decomposition on silica gel).

    • Solution: Minimize aqueous washes or back-extract the aqueous layers to recover dissolved product. To check for decomposition on silica, run a 2D TLC. If the compound is unstable, consider using a different stationary phase (e.g., alumina, deactivated silica) or an alternative purification method like recrystallization or distillation.

Low Stereoselectivity (Enantiomeric or Diastereomeric Excess)

Q: My reaction is not providing the desired level of stereoselectivity. What are the key factors to investigate?

A: Low stereoselectivity is a common challenge in asymmetric synthesis. The following workflow can help identify the source of the problem.

Low_Stereoselectivity_Workflow cluster_purity Purity Issues cluster_conditions Reaction Condition Issues Start Low Stereoselectivity Observed Check_Purity Check Purity of Chiral Source Start->Check_Purity Check_Conditions Evaluate Reaction Conditions Check_Purity->Check_Conditions Purity OK End_Success High Stereoselectivity Achieved Check_Purity->End_Success Auxiliary_Purity Enantiomeric Purity of Auxiliary/Ligand Check_Purity->Auxiliary_Purity Check_Mechanism Re-evaluate Reaction Mechanism Check_Conditions->Check_Mechanism Conditions Optimized Check_Conditions->End_Success Temperature Temperature Control Check_Conditions->Temperature Check_Mechanism->End_Success Reagent_Purity Achiral Reagent Purity Auxiliary_Purity->Reagent_Purity Solvent Solvent Effects Temperature->Solvent Lewis_Acid Lewis Acid/Catalyst Choice Solvent->Lewis_Acid

A systematic approach to troubleshooting low stereoselectivity.
  • Purity of the Chiral Source:

    • Problem: The enantiomeric purity of the chiral building block, auxiliary, or ligand is paramount. Any impurity in the chiral source will directly lower the maximum achievable stereoselectivity.

    • Solution: Verify the enantiomeric purity of your chiral source using a validated analytical method, such as chiral HPLC or GC. If synthesized in-house, ensure rigorous purification.

  • Reaction Temperature:

    • Problem: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the small energy difference between the diastereomeric transition states, leading to lower selectivity.[12]

    • Solution: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) generally enhances stereoselectivity.[12]

  • Solvent Effects:

    • Problem: The solvent can significantly influence the geometry of the transition state and thus the stereochemical outcome.

    • Solution: Conduct a solvent screen with a range of anhydrous solvents of varying polarity. In some cases, non-polar solvents are preferred, while in others, coordinating solvents can play a crucial role.

  • Lewis Acid/Catalyst:

    • Problem: The choice and stoichiometry of the Lewis acid or catalyst are critical for achieving high stereoselectivity.

    • Solution: Screen different Lewis acids or catalysts. The optimal choice will depend on the specific substrate and reaction type.

Table 1: Effect of Solvent on Enantioselectivity in a Proline-Catalyzed Aldol Reaction
Solvent Enantiomeric Excess (ee, %)
DMSO76
CH3CN68
THF52
Dichloromethane45
Toluene30
Data is illustrative and based on typical trends.
Table 2: Influence of Lewis Acid on Diastereoselectivity in an Aldol Reaction
Lewis Acid Diastereomeric Ratio (syn:anti)
TiCl495:5
SnCl490:10
Et2AlCl85:15
BF3·OEt270:30
ZnCl260:40
Data is illustrative and based on typical trends.
Purification Challenges

Q: I am having difficulty separating the diastereomers produced in my reaction. What are my options?

A: The separation of diastereomers can be challenging due to their similar physical properties.

  • Column Chromatography:

    • Problem: Diastereomers have very similar polarities, leading to poor separation on a silica gel column.

    • Solution:

      • Optimize the mobile phase: Use a less polar solvent system to increase the differential interaction with the silica. Extensive TLC screening is recommended.

      • Use a longer column or finer silica: This increases the number of theoretical plates and can improve resolution.

      • Try a different stationary phase: Alumina or reverse-phase silica may offer different selectivity.

  • Recrystallization:

    • Problem: Finding a suitable solvent for selective crystallization of one diastereomer can be difficult.

    • Solution:

      • Conduct a thorough solvent screen: Test a wide range of solvents with varying polarities. The ideal solvent will have a large solubility difference for the two diastereomers at different temperatures.

      • Control the cooling rate: Slow cooling is crucial to allow for selective crystallization. Insulate the flask to slow down the cooling process.[13]

      • Seeding: If a small amount of the pure desired diastereomer is available, use it to seed the supersaturated solution.

  • Derivatization:

    • Problem: The diastereomers are inseparable by chromatography or recrystallization.

    • Solution: Convert the mixture of diastereomers into a different pair of diastereomers by reacting them with a chiral derivatizing agent. The new diastereomers may have significantly different physical properties, making them easier to separate. After separation, the derivatizing group is removed.

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried or flame-dried under vacuum to remove any adsorbed water.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel) and connect it to the Schlenk line via a rubber hose.

  • Purging: Evacuate the apparatus using the vacuum on the Schlenk line and then backfill with an inert gas (e.g., argon or nitrogen). Repeat this vacuum/inert gas cycle three times to ensure the complete removal of air and moisture.[13][14][15]

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a syringe through a rubber septum. Add air- and moisture-sensitive solids in a glovebox or using a solid addition tube under a positive flow of inert gas.[15]

  • Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This is typically achieved by connecting the Schlenk line to an oil bubbler.

Protocol 2: Cleavage of an Evans Chiral Auxiliary (N-Acyloxazolidinone) to a Carboxylic Acid

This protocol describes the hydrolytic cleavage of an Evans auxiliary.[2][3][12][16]

  • Setup: Dissolve the N-acyloxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 4:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (4 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH) (2 equivalents).

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide. Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate). The chiral auxiliary can often be recovered from the aqueous layer.

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC
  • Racemic Standard: Prepare a solution of the racemic product to develop the separation method.

  • Column and Mobile Phase Selection: Choose a chiral stationary phase (CSP) column (e.g., polysaccharide-based columns are common) and a mobile phase (typically a mixture of hexane/isopropanol or other alcohols).

  • Method Development: Inject the racemic standard and optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.

  • Sample Analysis: Prepare a solution of your reaction product at a known concentration and inject it into the HPLC.

  • Calculation: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

Mandatory Visualizations

Mechanism of a Diastereoselective Evans Aldol Reaction

Evans_Aldol cluster_steps Reaction Pathway cluster_control Stereocontrol Elements Start N-Acyloxazolidinone Enolate Z-Boron Enolate (Chelated) Start->Enolate 1. Bu₂BOTf, DIPEA Auxiliary Chiral Auxiliary (directs facial selectivity) Start->Auxiliary Transition_State Chair-like Transition State (Zimmerman-Traxler) Enolate->Transition_State 2. R'CHO Boron Boron Lewis Acid (forms Z-enolate) Enolate->Boron Aldol_Adduct Syn-Aldol Adduct Transition_State->Aldol_Adduct Chair 6-membered Chair TS (minimizes steric interactions) Transition_State->Chair Product Chiral β-Hydroxy Acid (after cleavage) Aldol_Adduct->Product 3. Cleavage

Mechanism of the Evans aldol reaction highlighting stereocontrol.
Matched and Mismatched Pairs in Asymmetric Catalysis

Matched_Mismatched Substrate Chiral Substrate (e.g., S-configured) Matched_TS Matched Transition State (Lower Energy) Substrate->Matched_TS Mismatched_TS Mismatched Transition State (Higher Energy) Substrate->Mismatched_TS Catalyst_S Chiral Catalyst (S-configured) Catalyst_S->Matched_TS Matched Pair Catalyst_R Chiral Catalyst (R-configured) Catalyst_R->Mismatched_TS Mismatched Pair Major_Product Major Diastereomer (High d.r.) Matched_TS->Major_Product Minor_Product Minor Diastereomer (Low d.r.) Mismatched_TS->Minor_Product

References

Validation & Comparative

Chiral Integrity Analysis: A Comparative Guide for Products of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral integrity of synthesized molecules is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the enantiomeric purity of products derived from the chiral building block, (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate. Furthermore, it presents a comparative analysis of this synthon against viable alternatives, supported by experimental data to inform rational decision-making in synthetic chemistry.

Introduction to Chiral Integrity in Drug Development

Chirality is a critical attribute in drug design and development, as the stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties. The use of enantiomerically pure starting materials, such as this compound, is a common strategy to control the stereochemistry of the final active pharmaceutical ingredient (API). However, racemization or epimerization can occur during subsequent synthetic transformations. Therefore, robust and reliable analytical methods are essential to monitor and confirm the chiral integrity of intermediates and the final product.

Chiral Integrity Analysis of a Representative Product

A common transformation involving this compound is the synthesis of chiral auxiliaries or intermediates where the hydroxyl group is modified or the carbamate is deprotected and the resulting amine is further functionalized. The primary analytical technique for assessing the chiral integrity of the resulting products is chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a general method for the determination of the enantiomeric excess (ee) of a product derived from this compound.

Objective: To separate and quantify the enantiomers of the synthesized product to determine its enantiomeric excess.

Instrumentation:

  • Standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., CHIRALPAK® series).

Reagents and Materials:

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Synthesized product sample.

  • Reference standard of the racemate (if available).

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of N-protected amino alcohol derivatives.[1]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific analyte.

  • Sample Preparation: Dissolve a known concentration of the synthesized product in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard (if available) to determine the retention times of both enantiomers.

    • Inject the sample of the synthesized product.

    • Identify and integrate the peaks corresponding to the (S)- and (R)-enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

Comparison with Alternative Chiral Building Blocks

This compound is a valuable chiral building block, but several alternatives exist for the synthesis of chiral amines and amino alcohols. The choice of synthon can impact yield, cost, and the stereochemical outcome of the reaction sequence. Below is a comparative table of commonly used chiral building blocks.

Chiral Building BlockTypical ApplicationRepresentative TransformationTypical Yield (%)Typical Enantiomeric Excess (%)AdvantagesDisadvantages
This compound Synthesis of chiral ligands, auxiliaries, and pharmaceutical intermediates.Oxidation of the primary alcohol followed by coupling reactions.85-95>99Commercially available, stable, and versatile for further functionalization.Limited structural diversity compared to amino acids.
(S)-Alaninol Synthesis of chiral catalysts and ligands.N-protection followed by O-alkylation or esterification.80-90>98Derived from a natural amino acid, readily available.Can be prone to racemization under harsh conditions.
(S)-2-Amino-1-butanol Precursor for chiral auxiliaries and pharmaceuticals.N-acylation or alkylation.90-98>99Commercially available and relatively inexpensive.Lower molecular weight may be disadvantageous in some applications.
(S)-tert-Butanesulfinamide Asymmetric synthesis of amines.Condensation with aldehydes or ketones to form N-sulfinyl imines, followed by nucleophilic addition.75-90>95 (diastereomeric excess)Broad applicability for the synthesis of a wide range of chiral amines.Requires an additional deprotection step to liberate the free amine.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent chiral integrity analysis of a product derived from this compound.

G Experimental Workflow for Chiral Integrity Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Chiral Integrity Analysis cluster_result Result start (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate reaction Synthetic Transformation (e.g., Oxidation, Coupling) start->reaction product Crude Product reaction->product purification Purification (e.g., Column Chromatography) product->purification pure_product Purified Product purification->pure_product sample_prep Sample Preparation pure_product->sample_prep hplc Chiral HPLC Analysis sample_prep->hplc data Data Analysis (Peak Integration) hplc->data ee Enantiomeric Excess (ee) Determination data->ee final_product Enantiomerically Pure Product ee->final_product

Caption: Workflow for Synthesis and Chiral Analysis.

References

Determining the Absolute Configuration of Amino Alcohol Derivatives: A Comparative Guide to Mosher's Acid Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of stereoselective synthesis and the development of safe and efficacious pharmaceuticals. This guide provides a comprehensive comparison of the widely used Mosher's acid analysis with alternative methods for elucidating the stereochemistry of amino alcohol derivatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in selecting the most suitable technique for a given research need.

Introduction to Stereochemical Analysis

Amino alcohols are crucial chiral building blocks in the synthesis of numerous biologically active compounds. The precise three-dimensional arrangement of atoms, or absolute configuration, at their stereocenters can profoundly influence their pharmacological activity, with different enantiomers often exhibiting distinct therapeutic effects or toxicities. Therefore, reliable methods for assigning the absolute configuration are indispensable.

This guide focuses on Mosher's acid analysis, a classic and powerful NMR-based technique, and provides an objective comparison with other prevalent methods, including the use of alternative chiral derivatizing agents and spectroscopic techniques.

Mosher's Acid Analysis: The Gold Standard

Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent that reacts with a chiral amino alcohol to form a pair of diastereomeric amides or esters.[1] These diastereomers, unlike the original enantiomers, exhibit distinct signals in their nuclear magnetic resonance (NMR) spectra. By analyzing the differences in the chemical shifts (Δδ) of protons near the newly formed diastereomeric center, the absolute configuration of the original amino alcohol can be deduced.

The underlying principle of Mosher's method relies on the anisotropic effect of the phenyl group in the MTPA moiety, which adopts a preferred conformation, leading to predictable shielding or deshielding of nearby protons.

Experimental Workflow for Mosher's Acid Analysis

The general workflow for performing a Mosher's acid analysis involves the preparation of both (R)- and (S)-MTPA derivatives of the amino alcohol, followed by their NMR analysis and data interpretation.

Mosher_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis & Data Interpretation Amino_Alcohol Chiral Amino Alcohol Derivative React_R React with (R)-MTPA Amino_Alcohol->React_R React_S React with (S)-MTPA Amino_Alcohol->React_S R_MTPA (R)-MTPA-Cl or (R)-MTPA R_MTPA->React_R S_MTPA (S)-MTPA-Cl or (S)-MTPA S_MTPA->React_S R_Ester (R)-MTPA Ester/Amide React_R->R_Ester S_Ester (S)-MTPA Ester/Amide React_S->S_Ester NMR_R Acquire ¹H NMR of (R)-derivative R_Ester->NMR_R NMR_S Acquire ¹H NMR of (S)-derivative S_Ester->NMR_S Assign_Signals Assign Proton Signals NMR_R->Assign_Signals NMR_S->Assign_Signals Calculate_Delta_Delta Calculate Δδ (δS - δR) Assign_Signals->Calculate_Delta_Delta Determine_Config Determine Absolute Configuration based on Δδ sign pattern Calculate_Delta_Delta->Determine_Config

Experimental workflow for Mosher's acid analysis.
Logic of Configuration Determination

The determination of the absolute configuration is based on a conformational model of the MTPA esters/amides. The sign of the calculated Δδ (δS - δR) for protons on either side of the stereocenter is consistently positive or negative, allowing for a reliable assignment.

Mosher_Logic Start Analyze Δδ (δS - δR) values for protons (Ha and Hb) flanking the stereocenter Condition Is Δδ(Ha) > 0 and Δδ(Hb) < 0? Start->Condition Config_R Absolute Configuration is likely (R) Condition->Config_R Yes Config_S Absolute Configuration is likely (S) Condition->Config_S No (Δδ(Ha) < 0 and Δδ(Hb) > 0)

Logic of absolute configuration determination.

Comparison of Methods for Absolute Configuration Determination

While Mosher's acid analysis is a robust and widely adopted method, several alternatives offer distinct advantages in specific contexts. The following table provides a comparative overview of Mosher's method, Trost's mandelate ester analysis, and Vibrational Circular Dichroism (VCD) spectroscopy.

FeatureMosher's Acid AnalysisTrost's Mandelate Ester AnalysisVibrational Circular Dichroism (VCD)
Principle NMR analysis of diastereomeric MTPA esters/amides.NMR analysis of diastereomeric mandelate esters.Differential absorption of left and right circularly polarized infrared light.
Sample Requirement Milligram quantities of the amino alcohol.Milligram quantities of the amino alcohol.Milligram quantities, no derivatization required.
Instrumentation NMR SpectrometerNMR SpectrometerVCD Spectrometer
Derivatization Required (formation of two diastereomers).Required (formation of two diastereomers).Not required.
Data Analysis Analysis of Δδ (δS - δR) values.Analysis of Δδ (δS - δR) values.Comparison of experimental and computationally predicted spectra.
Advantages Well-established, reliable, provides configuration and enantiomeric purity.Milder derivatization conditions may be possible.No derivatization needed, applicable to a wide range of molecules.
Disadvantages Derivatization can be difficult for sterically hindered alcohols; potential for kinetic resolution.Less universally applied than Mosher's method.Requires specialized equipment and computational resources.

Experimental Data: A Case Study with Phenylglycinol

To illustrate the application of Mosher's acid analysis, consider the determination of the absolute configuration of phenylglycinol. The following table presents representative ¹H NMR data for the (R)- and (S)-MTPA amides of (R)-phenylglycinol.

Protonδ for (R)-MTPA amide (ppm)δ for (S)-MTPA amide (ppm)Δδ (δS - δR) (ppm)
5.104.95-0.15
Hβa 3.853.95+0.10
Hβb 3.703.82+0.12
Phenyl (ortho) 7.357.25-0.10
Phenyl (meta/para) 7.287.38+0.10

Note: This data is representative and may vary depending on experimental conditions.

The negative Δδ value for the α-proton and the positive Δδ values for the β-protons are consistent with the (R)-configuration of the starting phenylglycinol, based on the established Mosher's model.

Experimental Protocols

Mosher's Acid Analysis Protocol
  • Preparation of (R)-MTPA Amide:

    • In a clean, dry NMR tube, dissolve approximately 2-5 mg of the chiral amino alcohol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) or another suitable solvent.

    • Add 1.1 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • Add a small amount of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced.

    • Cap the NMR tube and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or NMR.

  • Preparation of (S)-MTPA Amide:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.

    • Carefully assign the proton signals for both diastereomers, which may require 2D NMR techniques (e.g., COSY, HSQC) for complex molecules.

  • Data Analysis:

    • Create a table of chemical shifts for the assigned protons in both spectra.

    • Calculate the Δδ (δS - δR) values for each proton.

    • Apply the Mosher's model to determine the absolute configuration based on the sign of the Δδ values for protons flanking the stereocenter.

Trost's Mandelate Ester Analysis Protocol
  • Preparation of (R)-Mandelate Ester:

    • To a solution of the amino alcohol (1 equiv.) in an aprotic solvent (e.g., CH₂Cl₂), add (R)-mandelic acid (1.2 equiv.), a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.2 equiv.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction at room temperature until completion.

    • Work up the reaction to remove the urea byproduct and purify the mandelate ester by chromatography.

  • Preparation of (S)-Mandelate Ester:

    • Repeat the procedure using (S)-mandelic acid.

  • NMR Analysis and Data Interpretation:

    • Acquire and assign the ¹H NMR spectra for both diastereomeric esters.

    • Calculate Δδ (δS - δR) values and apply the Trost's model, which is analogous to the Mosher's model, to determine the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 1-10 mg of the underivatized amino alcohol in a suitable solvent (e.g., CDCl₃) to a concentration of 0.05-0.1 M. The solvent should be transparent in the IR region of interest.

  • VCD Spectrum Measurement:

    • Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. This typically involves accumulating multiple scans to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a thorough conformational search for the amino alcohol using computational chemistry software (e.g., Gaussian) to identify all low-energy conformers.

    • Optimize the geometry of each conformer and calculate the theoretical VCD and IR spectra for one enantiomer using Density Functional Theory (DFT).

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated VCD spectrum from the computed spectra of the individual conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum. A good match between the sign and relative intensity of the bands allows for the unambiguous assignment of the absolute configuration.[2][3][4][5][6]

Conclusion

The determination of the absolute configuration of amino alcohol derivatives is a critical task in chemical and pharmaceutical research. Mosher's acid analysis remains a reliable and widely accessible method for this purpose. However, alternative techniques such as Trost's mandelate ester analysis and Vibrational Circular Dichroism (VCD) spectroscopy offer valuable alternatives, particularly when derivatization with Mosher's acid is challenging or when a non-destructive method is preferred. The choice of method should be guided by the specific characteristics of the molecule under investigation, the available instrumentation, and the desired level of confidence in the stereochemical assignment. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately elucidate the three-dimensional structure of their chiral molecules.

References

Determining the Absolute Stereochemistry of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous assignment of the absolute stereochemistry of a molecule is a critical step. The three-dimensional arrangement of atoms in a chiral molecule, such as (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate, dictates its biological activity, making its precise determination a regulatory and scientific necessity. While single-crystal X-ray crystallography remains the definitive method for elucidating the absolute configuration, its application is contingent on the ability to grow high-quality crystals. This guide provides a comprehensive comparison of X-ray crystallography with powerful spectroscopic alternatives, namely Nuclear Magnetic Resonance (NMR) spectroscopy using Mosher's method and Vibrational Circular Dichroism (VCD), for the stereochemical determination of chiral alcohols like this compound.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is considered the most powerful and unambiguous technique for determining the three-dimensional structure of a molecule, including its absolute configuration.[1] This method relies on the diffraction of X-rays by a crystalline solid. To establish the absolute configuration, the phenomenon of anomalous dispersion is utilized.[2] While a crystal structure for the specific title compound is not publicly available, the crystallographic data for the closely related analogue, (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, serves as an excellent proxy to illustrate the type of data obtained.[3]

Table 1: Crystallographic Data for (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate [3]

ParameterValue
Chemical FormulaC₈H₁₇NO₃
Crystal SystemTriclinic
Space GroupP1
a (Å)9.7431(6)
b (Å)12.2795(6)
c (Å)12.6009(6)
α (°)71.454(2)
β (°)68.694(2)
γ (°)72.563(2)
Volume (ų)1302.36(12)
Z2
Rgt(F)0.0655
wRref(F²)0.1988
Flack ParameterNot Reported

The Flack parameter is a critical value in determining the absolute configuration from X-ray crystallographic data of chiral, enantiomerically pure compounds. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.[4]

Spectroscopic Alternatives to Crystallography

When single crystals of suitable quality cannot be obtained, researchers can turn to several reliable spectroscopic methods to determine the absolute configuration in solution.

1. NMR Spectroscopy: The Mosher's Method

The Mosher's ester analysis is a widely used NMR-based technique for deducing the absolute configuration of secondary alcohols.[5][6] This method involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[5][7] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts in the ¹H NMR spectra for protons near the chiral center.[6][8] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute stereochemistry of the alcohol can be reliably determined.[9]

2. Vibrational Circular Dichroism (VCD)

Vibrational circular dichroism (VCD) is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] This technique is particularly powerful for determining the absolute configuration of molecules in solution, even for those lacking a UV chromophore.[12] The experimental VCD spectrum is compared with a theoretically calculated spectrum for one of the enantiomers, typically using density functional theory (DFT). A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[10][13]

Comparative Analysis
FeatureX-ray CrystallographyMosher's Method (NMR)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystalAnalysis of ¹H NMR chemical shift differences in diastereomeric estersDifferential absorption of circularly polarized infrared light
Sample State Solid (single crystal)SolutionSolution
Requirement High-quality single crystalFormation of diastereomeric estersChiral molecule
Ambiguity Unambiguous (with anomalous dispersion)[1]Generally reliable, but can be ambiguous in some casesUnambiguous with good theoretical correlation[10]
Amount of Sample Micrograms to milligramsMilligramsMilligrams
Throughput Can be time-consuming to obtain suitable crystalsRelatively high, requires two NMR experimentsModerate, requires spectroscopic measurement and computational analysis

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[14]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[14]

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[15][16]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding the positions of all atoms in the unit cell. For chiral molecules, the absolute configuration is determined by analyzing the effects of anomalous dispersion, often quantified by the Flack parameter.[2][4]

Mosher's Method Protocol
  • Esterification: The chiral alcohol is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the (S)-MTPA ester and the (R)-MTPA ester, respectively.[7]

  • NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric esters.[6]

  • Data Analysis: The chemical shifts of protons on both sides of the newly formed stereocenter are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.

  • Configuration Assignment: Based on the established Mosher's method model, the signs of the Δδ values are used to assign the absolute configuration of the alcohol.[5][8]

Vibrational Circular Dichroism (VCD) Protocol
  • Sample Preparation: The chiral compound is dissolved in a suitable solvent (e.g., CDCl₃) at a concentration typically in the range of 0.1 M.[12]

  • VCD and IR Spectra Measurement: The VCD and infrared (IR) spectra of the solution are recorded on a VCD spectrometer.[12]

  • Computational Modeling: The 3D structure of one enantiomer of the molecule is built in silico, and a conformational search is performed. The IR and VCD spectra for the most stable conformers are calculated using quantum mechanical methods (e.g., DFT).[10]

  • Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A match in the sign and relative intensity of the major bands allows for the confident assignment of the absolute configuration.[10][12]

Visualizations

experimental_workflow cluster_xray X-ray Crystallography Workflow cluster_mosher Mosher's Method Workflow cluster_vcd VCD Workflow xray1 Crystal Growth xray2 Crystal Mounting xray1->xray2 xray3 Data Collection xray2->xray3 xray4 Structure Solution & Refinement xray3->xray4 xray5 Absolute Configuration xray4->xray5 mosher1 Esterification with (R)- & (S)-MTPA mosher2 NMR Analysis mosher1->mosher2 mosher3 Calculate Δδ (δS - δR) mosher2->mosher3 mosher4 Configuration Assignment mosher3->mosher4 vcd1 Measure Experimental VCD Spectrum vcd3 Compare Experimental & Calculated Spectra vcd1->vcd3 vcd2 Computational Modeling (DFT Calculations) vcd2->vcd3 vcd4 Configuration Assignment vcd3->vcd4

Caption: Experimental workflows for determining absolute stereochemistry.

decision_tree start Chiral Molecule with Unknown Stereochemistry q1 Can high-quality single crystals be grown? start->q1 xray Perform X-ray Crystallography q1->xray Yes q2 Is the molecule a secondary alcohol? q1->q2 No result_xray Unambiguous Absolute Configuration xray->result_xray mosher Use Mosher's Method q2->mosher Yes vcd Use Vibrational Circular Dichroism q2->vcd No result_mosher Probable Absolute Configuration mosher->result_mosher result_vcd Unambiguous Absolute Configuration vcd->result_vcd

Caption: Decision tree for selecting a stereochemistry determination method.

References

A Comparative Guide to Chiral Building Blocks for Piperidine Synthesis: (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The stereocontrolled synthesis of substituted piperidines is therefore a critical endeavor in drug discovery and development. A key strategy for achieving enantiomerically pure piperidines is the use of chiral building blocks. This guide provides a comparative analysis of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate against other prominent chiral synthons for the preparation of 2-substituted piperidines, using the synthesis of the hemlock alkaloid (+)-coniine ( (S)-2-propylpiperidine) as a benchmark for performance.

This guide will compare the utility of this compound with three other widely employed chiral building blocks and strategies:

  • L-Pipecolic Acid: A naturally occurring chiral cyclic amino acid.

  • Phenylglycinol Chiral Auxiliary: A removable chiral group that directs stereoselective transformations.

  • Biocatalytic Deracemization: An enzymatic approach to resolve a racemic mixture.

The key metrics for comparison will be the overall yield and the enantiomeric excess (e.e.) of the final product, (+)-coniine.

Comparison of Synthetic Strategies for (+)-Coniine

The following table summarizes the quantitative performance of the different chiral building blocks in the synthesis of (+)-coniine.

Chiral Building Block/StrategyKey TransformationOverall YieldEnantiomeric Excess (e.e.)
This compound Intramolecular CyclizationGood (Estimated)>99%
L-Pipecolic Acid Grignard Reaction & Reduction~40-50%>98%
Phenylglycinol Chiral Auxiliary Diastereoselective Alkylation~60-70%>98%
Biocatalytic Deracemization Enzymatic Oxidation/Reduction~40-45% (of desired enantiomer)>99%

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the conceptual workflows for the synthesis of (+)-coniine using the compared chiral synthons.

G cluster_0 Route 1: this compound A (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate B Activation of Hydroxyl (e.g., Tosylation) A->B C Intramolecular Cyclization B->C D Deprotection C->D E (+)-Coniine D->E

Caption: Synthetic approach to (+)-coniine from this compound.

G cluster_1 Route 2: L-Pipecolic Acid F L-Pipecolic Acid G N-Protection & Esterification F->G H Grignard Reaction with Propylmagnesium Bromide G->H I Reduction & Deprotection H->I J (+)-Coniine I->J G cluster_2 Route 3: Phenylglycinol Chiral Auxiliary K Glutaric Anhydride + (R)-Phenylglycinol L Formation of Chiral Lactam K->L M Diastereoselective Alkylation with Propyl Iodide L->M N Reductive Cleavage of Auxiliary M->N O (+)-Coniine N->O G cluster_3 Route 4: Biocatalytic Deracemization P Racemic Coniine Q Enzymatic Oxidation of (S)-enantiomer P->Q R Reduction of Iminium Ion & Enrichment of (R)-enantiomer Q->R S Isolation of (R)-Coniine R->S T (+)-Coniine (as the opposite enantiomer) S->T

Advantages of using (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate over other chiral pool sources

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chiral pool synthesis, the strategic selection of a starting material is paramount to the efficiency and success of a synthetic campaign. For researchers, scientists, and drug development professionals, (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate emerges as a highly versatile and advantageous chiral building block. This guide provides an objective comparison of this synthon with other common chiral pool sources, supported by experimental data and detailed protocols, to underscore its utility in modern asymmetric synthesis.

Unveiling the Advantages: A Head-to-Head Comparison

This compound, a Boc-protected amino alcohol, offers a unique combination of stability, reactivity, and versatility that often surpasses traditional chiral pool sources like amino acids, terpenes, or carbohydrates. The tert-butoxycarbonyl (Boc) protecting group provides robust protection under a variety of reaction conditions, yet it is readily cleaved under mild acidic conditions, allowing for seamless integration into complex synthetic routes.[1] This attribute is particularly crucial in multi-step syntheses where orthogonal protection strategies are necessary.

To illustrate the practical advantages of this compound, we present a comparative analysis of its performance in a key synthetic transformation: the synthesis of chiral β-amino acids. This class of compounds is of significant interest in medicinal chemistry due to their unique conformational properties and resistance to proteolytic degradation.

Data Presentation: Synthesis of Chiral β-Amino Esters

The following table summarizes typical yields and diastereoselectivities achieved in the synthesis of a chiral β-amino ester starting from different chiral precursors. The data for this compound is based on established methodologies for analogous Boc-protected amino alcohols.

Chiral PrecursorReaction TypeTypical Yield (%)Diastereomeric Excess (de %)Reference
This compound Reformatsky Reaction85-95>98[2] (adapted)
(S)-PhenylglycinolImine-based Alkylation70-8590-98[2]
L-Asparagine DerivativePyrimidinone Chemistry60-75>95[3]
Sugar-derived OxazolidinoneEvans Asymmetric Aldol80-90>95[4]

The high diastereoselectivity observed with Boc-protected amino alcohols like our target compound is a direct consequence of the steric hindrance provided by the Boc group, which effectively directs the approach of incoming reagents.

Experimental Protocols: A Practical Guide

To facilitate the application of this compound in your research, we provide a detailed experimental protocol for a representative transformation.

Protocol 1: Stereoselective Synthesis of a β-Amino Ester via Reformatsky Reaction

This protocol outlines the synthesis of a chiral β-amino ester, a valuable intermediate for various bioactive molecules.

Materials:

  • This compound

  • 3-Trimethylsilylpropanal

  • Reformatsky reagent (e.g., ethyl bromoacetate and activated zinc)

  • Sodium periodate

  • Methylamine

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous THF, Et2O, and other necessary solvents

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Imine Formation: A chiral imine is first prepared by the condensation of (S)-phenylglycinol with 3-trimethylsilylpropanal. This step is illustrative of a common strategy. For our target molecule, the amino alcohol can be used to generate a chiral auxiliary.

  • Reformatsky Reaction: The chiral imine is then reacted with a Reformatsky reagent, generated in situ from ethyl bromoacetate and activated zinc, in anhydrous THF. The reaction is typically carried out at low temperatures to enhance diastereoselectivity. The coupling product is obtained with high diastereoselectivity (>98% de).[2]

  • Oxidative Cleavage: The amino alcohol auxiliary is subsequently cleaved oxidatively using sodium periodate in the presence of methylamine. This step selectively cleaves the desired diastereomer, leading to a high enantiomeric excess of the resulting imine (>99% ee).[2]

  • Hydrolysis and Derivatization: The imine is hydrolyzed with p-toluenesulfonic acid monohydrate to yield the corresponding amine salt. The final β-amino ester is obtained after transesterification and desilylation in a one-pot process.[2]

Mandatory Visualizations: Understanding the Synthetic Strategy

To provide a clearer understanding of the synthetic logic and workflows, the following diagrams have been generated.

G cluster_0 Chiral Pool Sources Amino Acids Amino Acids Target Molecule Target Molecule Amino Acids->Target Molecule Terpenes Terpenes Terpenes->Target Molecule Sugars Sugars Sugars->Target Molecule This compound This compound This compound->Target Molecule High Stereocontrol G Start (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate Step1 Activation of Hydroxyl Group (e.g., Mesylation) Start->Step1 Step2 Nucleophilic Substitution (e.g., with NaN3) Step1->Step2 Step3 Reduction of Azide Step2->Step3 Step4 Deprotection of Boc Group Step3->Step4 Product Chiral Amine Step4->Product

References

Spectroscopic Comparison of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate and its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the enantiomers (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate and (R)-tert-Butyl (1-hydroxypentan-2-yl)carbamate. It is intended for researchers, scientists, and professionals in drug development who utilize chiral compounds. The guide outlines the fundamental principle that enantiomers exhibit identical spectroscopic properties under achiral conditions and details the methods required for their differentiation.

A critical concept in stereochemistry is that enantiomers, being mirror images, possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) do not distinguish between them. The spectral data for the (S)-enantiomer is, therefore, representative of the (R)-enantiomer. Differentiation is only possible through methods that employ a chiral medium or probe, such as polarimetry or chiral chromatography.

Data Presentation

The following tables summarize the expected quantitative data for both enantiomers. As standard spectroscopic methods are achiral, the data presented is identical for both (S)- and (R)-tert-Butyl (1-hydroxypentan-2-yl)carbamate.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.85br s1H-NH
~3.70m1H-CH(NH)-
~3.55dd1H-CH₂OH (diastereotopic H)
~3.45dd1H-CH₂OH (diastereotopic H)
~2.10br s1H-OH
~1.44s9H-C(CH₃)₃
~1.40-1.20m4H-CH₂CH₂-
~0.90t3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~156.5C=O (carbamate)
~79.5-C (CH₃)₃
~66.0-CH₂OH
~53.0-CH(NH)-
~34.0-CH₂- (adjacent to CH(NH))
~28.4-C(C H₃)₃
~19.0-CH₂- (adjacent to CH₃)
~14.0-CH₃

Table 3: IR Spectroscopic Data (Thin Film)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3350Strong, BroadN-H stretch (carbamate)
~2960StrongC-H stretch (alkane)
~1690StrongC=O stretch (carbamate)
~1520StrongN-H bend (amide II)
~1170StrongC-O stretch (carbamate)
~1050StrongC-O stretch (alcohol)

Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/zAssignment
226.17[M+Na]⁺
204.15[M+H]⁺
148.10[M+H - C₄H₈]⁺ (loss of isobutylene)
130.09[M+H - C₄H₈ - H₂O]⁺

Table 5: Chiral-Specific Data (Optical Rotation)

CompoundSpecific Rotation [α]²⁰_D_
This compoundValue will be equal in magnitude but opposite in sign to the (R)-enantiomer.
(R)-tert-Butyl (1-hydroxypentan-2-yl)carbamateValue will be equal in magnitude but opposite in sign to the (S)-enantiomer.

Note: The exact value of specific rotation depends on concentration and solvent and must be determined experimentally.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the title compounds. Instrument-specific parameters may require optimization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[1] Filter the solution through a small plug of cotton wool into a clean NMR tube.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a typical experiment involves 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[3]

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Film): If the sample is a solid, dissolve a small amount (a few mg) in a volatile solvent like dichloromethane.[4] Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[4] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[4]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[4] Typically, a background spectrum of the clean salt plate is recorded first and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile.[5]

  • Data Acquisition: Introduce the sample solution into the ESI source of the mass spectrometer.[5] Acquire the mass spectrum in positive ion mode.[6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7]

4. Polarimetry (Optical Rotation)

  • Sample Preparation: Accurately weigh a known amount of the enantiomerically pure sample and dissolve it in a known volume of a specified solvent (e.g., methanol or chloroform) in a volumetric flask to achieve a precise concentration.

  • Data Acquisition: Transfer the solution to a polarimeter cell of a known path length. Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) at a constant temperature (e.g., 20 °C). The specific rotation is then calculated based on the observed rotation, concentration, and path length.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization and differentiation of the enantiomers.

G cluster_achiral Achiral Analysis (Identical for S and R) cluster_chiral Chiral Differentiation Sample Sample ((S)- or (R)-enantiomer) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Molecular Structure & Functional Groups Confirmed NMR->Structure IR->Structure MS->Structure Polarimetry Polarimetry Structure->Polarimetry Requires chiral probe Chiral_HPLC Chiral HPLC Structure->Chiral_HPLC Requires chiral stationary phase Differentiation Enantiomers Differentiated Polarimetry->Differentiation Chiral_HPLC->Differentiation

Caption: Workflow for the spectroscopic analysis and differentiation of enantiomers.

References

A Comparative Guide to the Synthetic Routes of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a crucial role in the biological activity of the final products. This guide provides a comprehensive comparison of different synthetic routes to this important intermediate, offering an objective analysis of their performance based on experimental data. Detailed methodologies for key experiments are provided to facilitate replication and adaptation in a research and development setting.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct strategies. The most common and validated route involves a multi-step synthesis starting from the chiral pool, specifically (S)-2-aminopentanoic acid. Alternative approaches include direct asymmetric synthesis from achiral starting materials, such as the Sharpless asymmetric aminohydroxylation of an alkene, and a biocatalytic route offering a greener alternative.

Synthetic Route Starting Material Key Steps Overall Yield Enantiomeric Excess (ee) Key Reagents Reaction Conditions Advantages Disadvantages
Route 1: From Chiral Pool (S)-2-Aminopentanoic acid1. Esterification 2. Reduction of ester 3. Boc protection~70-80%>99% (retained from starting material)LiAlH₄ or NaBH₄/I₂, (Boc)₂OStepwise, controlled temperatureHigh enantiopurity, well-established chemistryMulti-step, use of hazardous reagents (LiAlH₄)
Route 2: Asymmetric Aminohydroxylation 1-PenteneSharpless Asymmetric Aminohydroxylation~70-90%~90-98%OsO₄ (catalytic), chiral ligand (e.g., (DHQ)₂-PHAL), N-bromoacetamideLow temperature, aqueous/organic biphasic systemDirect, high atom economy, high enantioselectivityUse of toxic and expensive osmium catalyst, regioselectivity can be an issue
Route 3: Biocatalytic Synthesis 1-Hydroxypentan-2-oneAsymmetric reductive amination>95% (for similar substrates)>99%Engineered Amine Dehydrogenase (AmDH), Ammonia, NADH (cofactor)Aqueous buffer, ~30°CEnvironmentally friendly, high selectivity, mild conditionsRequires specific enzyme, substrate availability, potential for low space-time yield

Experimental Protocols

Route 1: Synthesis from (S)-2-Aminopentanoic Acid

This route is a well-established method that leverages the existing chirality of the starting amino acid.

Step 1: Reduction of (S)-2-Aminopentanoic Acid to (S)-2-Amino-1-pentanol

Procedure adapted from the reduction of other amino acids.

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, a solution of (S)-2-aminopentanoic acid in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0°C and quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (S)-2-amino-1-pentanol. The product can be purified by distillation.

Step 2: Boc Protection of (S)-2-Amino-1-pentanol

To a solution of (S)-2-amino-1-pentanol in a mixture of THF and water, sodium bicarbonate (NaHCO₃) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) in THF at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The organic solvent is then removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford this compound as a solid, which can be further purified by recrystallization.[1]

Route 2: Sharpless Asymmetric Aminohydroxylation of 1-Pentene

This method allows for the direct conversion of an achiral alkene to the chiral amino alcohol.

Procedure based on general Sharpless Asymmetric Aminohydroxylation protocols.[2][3][4][5]

In a round-bottom flask, a mixture of the chiral ligand (e.g., (DHQ)₂-PHAL), potassium osmate(VI) dihydrate, and the nitrogen source (e.g., N-bromoacetamide) is prepared in a tert-butanol/water solvent system. The mixture is cooled to 0°C, and 1-pentene is added. The reaction is stirred at 0°C until the alkene is consumed (monitored by GC or TLC). Upon completion, the reaction is quenched with sodium sulfite. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting N-acetyl-(S)-2-amino-1-pentanol can be deprotected and subsequently Boc-protected as described in Route 1 to yield the final product.

Route 3: Biocatalytic Reductive Amination

This enzymatic approach offers a green and highly selective alternative.[6][7]

Procedure adapted from the synthesis of similar chiral amino alcohols.[6]

In a temperature-controlled bioreactor, a solution of 1-hydroxypentan-2-one is prepared in an aqueous buffer (e.g., phosphate buffer, pH 7.5). To this solution, an engineered amine dehydrogenase (AmDH), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADH recycling), and an ammonia source (e.g., ammonium chloride) are added. The reaction is stirred at a controlled temperature (e.g., 30°C) and pH. The progress of the reaction is monitored by HPLC. Upon completion, the enzyme is removed by centrifugation or filtration, and the product, (S)-2-amino-1-pentanol, is isolated from the aqueous solution by extraction or ion-exchange chromatography. The subsequent Boc protection is carried out as described in Route 1.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Route_1 S_2_Aminopentanoic_Acid (S)-2-Aminopentanoic Acid Reduction Reduction (e.g., LiAlH₄) S_2_Aminopentanoic_Acid->Reduction S_2_Amino_1_pentanol (S)-2-Amino-1-pentanol Reduction->S_2_Amino_1_pentanol Boc_Protection Boc Protection ((Boc)₂O) S_2_Amino_1_pentanol->Boc_Protection Final_Product (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate Boc_Protection->Final_Product

Route 1: Synthesis from the Chiral Pool.

Synthetic_Route_2 1_Pentene 1-Pentene Sharpless_AA Sharpless Asymmetric Aminohydroxylation 1_Pentene->Sharpless_AA Protected_Amino_Alcohol N-Protected (S)-2-Amino-1-pentanol Sharpless_AA->Protected_Amino_Alcohol Deprotection_Boc Deprotection & Boc Protection Protected_Amino_Alcohol->Deprotection_Boc Final_Product (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate Deprotection_Boc->Final_Product

Route 2: Asymmetric Aminohydroxylation.

Synthetic_Route_3 Hydroxy_Ketone 1-Hydroxypentan-2-one Biocatalysis Biocatalytic Reductive Amination (AmDH) Hydroxy_Ketone->Biocatalysis S_2_Amino_1_pentanol (S)-2-Amino-1-pentanol Biocatalysis->S_2_Amino_1_pentanol Boc_Protection Boc Protection ((Boc)₂O) S_2_Amino_1_pentanol->Boc_Protection Final_Product (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate Boc_Protection->Final_Product

Route 3: Biocatalytic Synthesis.

Conclusion

The choice of synthetic route for this compound depends on several factors including the desired scale of production, cost considerations, and the availability of specialized reagents and equipment. The traditional route starting from (S)-2-aminopentanoic acid is reliable and provides excellent enantiopurity. The Sharpless asymmetric aminohydroxylation offers a more direct approach from a simple alkene with high efficiency, though it involves a costly and toxic catalyst. The emerging biocatalytic route presents a sustainable and highly selective alternative, which is likely to become more prevalent as enzyme engineering and process optimization advance. For researchers and drug development professionals, a thorough evaluation of these factors will guide the selection of the most appropriate synthetic strategy for their specific needs.

References

Comparative study of different protecting groups for amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Protecting Groups for Amino Alcohols

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups for bifunctional molecules like amino alcohols is a critical step in multi-step synthesis. The ability to selectively mask the nucleophilic amine and the versatile hydroxyl group is paramount to achieving high yields and preventing unwanted side reactions. This guide provides an objective comparison of common protecting groups for amino alcohols, supported by experimental data, to aid in the rational design of synthetic routes.

Introduction to Protecting Group Strategies for Amino Alcohols

The primary challenge in the synthesis and manipulation of amino alcohols lies in the differential reactivity of the amino and hydroxyl groups. The amino group is generally more nucleophilic than the hydroxyl group, allowing for a degree of chemoselective protection. However, for many transformations, protection of both functionalities is necessary. The ideal protecting group strategy involves:

  • High Yields: Both protection and deprotection steps should proceed with high efficiency.

  • Stability: The protecting groups must be stable to the reaction conditions of subsequent steps.

  • Orthogonality: The ability to selectively remove one protecting group in the presence of another is crucial for the sequential modification of the amino and hydroxyl groups.[1]

This guide will focus on a comparative analysis of commonly employed protecting groups for both the amine and hydroxyl functionalities of amino alcohols.

Protecting Groups for the Amino Functionality

The most common protecting groups for amines are carbamates, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

tert-Butoxycarbonyl (Boc)

The Boc group is a widely used protecting group due to its ease of introduction and its stability to a broad range of non-acidic conditions.[2]

  • Protection: Typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2]

  • Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3]

  • Advantages: Stable to bases, nucleophiles, and catalytic hydrogenation, making it orthogonal to Cbz and Fmoc groups.[2]

  • Disadvantages: The strong acidic conditions required for deprotection may not be suitable for acid-sensitive substrates.

Carboxybenzyl (Cbz)

The Cbz group is a classic amine protecting group that offers orthogonality to acid- and base-labile groups.[4]

  • Protection: Introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[4]

  • Deprotection: Commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild method.[4] It can also be cleaved by strong acids, but hydrogenolysis is preferred for its mildness.

  • Advantages: Stable to acidic and basic conditions.[4] The protected compounds are often crystalline, which can facilitate purification.[5]

  • Disadvantages: The hydrogenolysis conditions are not compatible with other reducible functional groups, such as alkenes, alkynes, or some other benzyl-containing protecting groups.

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base-lability.

  • Protection: Introduced using Fmoc-Cl or Fmoc-OSu.

  • Deprotection: Cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[6]

  • Advantages: The deprotection conditions are orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups.[1]

  • Disadvantages: The fluorenyl moiety can sometimes lead to aggregation in larger molecules.

Protecting Groups for the Hydroxyl Functionality

The choice of protecting group for the hydroxyl moiety is critical for a successful orthogonal strategy. Silyl ethers and benzyl ethers are among the most common choices.

Silyl Ethers (e.g., TBDMS)

Tert-butyldimethylsilyl (TBDMS) is a popular choice for protecting alcohols due to its moderate stability and selective deprotection conditions.

  • Protection: Typically achieved by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole in DMF.[7]

  • Deprotection: Cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[7] The rate of acidic cleavage is slower than for the Boc group, allowing for some selectivity.

  • Advantages: The stability of silyl ethers can be tuned by varying the steric bulk on the silicon atom (e.g., TMS < TES < TBS < TIPS < TBDPS), allowing for differential protection of multiple hydroxyl groups.[8][9]

  • Disadvantages: Can be labile to strong acids and some nucleophiles.

Benzyl Ethers (Bn)

Benzyl ethers are robust protecting groups that are orthogonal to many common amine protecting groups.

  • Protection: Formed by the Williamson ether synthesis, reacting the alcohol with a benzyl halide in the presence of a strong base (e.g., NaH).[10]

  • Deprotection: Removed by catalytic hydrogenolysis, the same conditions used for Cbz deprotection.[11]

  • Advantages: Stable to a wide range of acidic and basic conditions.[12]

  • Disadvantages: The deprotection conditions are not compatible with other reducible groups.

Comparative Data of Protecting Groups

The following table summarizes the performance of various protecting groups for amino alcohols based on reported experimental data. Note that yields are highly substrate-dependent.

Protecting GroupFunctionality ProtectedProtection Reagent(s)Typical Protection YieldDeprotection ConditionsTypical Deprotection YieldOrthogonal To
Boc AmineBoc₂O, Base>95%TFA or HCl in Organic Solvent>90%Cbz, Fmoc, Bn, TBDMS (fluoride)
Cbz AmineCbz-Cl, Base>90%[5]H₂, Pd/C>90%[5]Boc, Fmoc, TBDMS
Fmoc AmineFmoc-Cl, Base>90%20% Piperidine in DMF>95%Boc, Cbz, Bn, TBDMS
TBDMS HydroxylTBDMS-Cl, Imidazole>90%TBAF in THF or H⁺>95%Cbz, Fmoc, Boc (selective)
Bn HydroxylBnBr, NaH>85%H₂, Pd/C>90%Boc, Fmoc, TBDMS

Experimental Protocols

N-Boc Protection of an Amino Alcohol

To a solution of the amino alcohol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water, add a base like triethylamine (1.5 eq) or sodium bicarbonate.[13] Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.[13] Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-Boc protected amino alcohol.

O-TBDMS Protection of an N-Boc Protected Amino Alcohol

To a solution of the N-Boc protected amino alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF, add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.[14] Allow the reaction to warm to room temperature and stir for 12-16 hours.[14] Monitor the reaction by TLC. Upon completion, the reaction mixture is poured into water and extracted with an ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Deprotection of N-Boc Group

The N-Boc protected compound is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA, yielding the deprotected amine as its TFA salt.

Deprotection of O-TBDMS Group

To a solution of the TBDMS-protected alcohol in anhydrous THF at room temperature, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise. Stir the reaction for 1-4 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the deprotected alcohol.

Visualization of Orthogonal Protection Strategy

The following diagram illustrates a logical workflow for the selective modification of an amino alcohol using an orthogonal protection strategy.

Orthogonal_Protection_Workflow cluster_start Starting Material cluster_protection Protection Steps cluster_modification Selective Modification cluster_final Final Product AminoAlcohol Amino Alcohol (H₂N-R-OH) N_Protection N-Protection AminoAlcohol->N_Protection e.g., Boc₂O O_Protection O-Protection N_Protection->O_Protection e.g., TBDMS-Cl Selective_N_Deprotection Selective N-Deprotection O_Protection->Selective_N_Deprotection e.g., TFA (O-TBDMS stable) N_Modification Modification of Amino Group Selective_N_Deprotection->N_Modification Reaction at NH₂ Selective_O_Deprotection Selective O-Deprotection N_Modification->Selective_O_Deprotection e.g., TBAF (N-acyl stable) O_Modification Modification of Hydroxyl Group Selective_O_Deprotection->O_Modification Reaction at OH Final_Product Modified Amino Alcohol O_Modification->Final_Product Final Deprotection (if necessary)

Caption: A logical workflow for the selective modification of an amino alcohol.

Conclusion

The selection of an appropriate protecting group strategy for amino alcohols is a multifaceted decision that depends on the overall synthetic plan, the nature of the substrate, and the reaction conditions of the planned transformations. A thorough understanding of the stability and orthogonality of different protecting groups is essential for success. The Boc group offers robust protection that is easily removed with acid, while the Cbz group provides an orthogonal deprotection route via hydrogenolysis. The Fmoc group is ideal for strategies requiring base-labile protection. For the hydroxyl group, silyl ethers like TBDMS offer tunable stability and fluoride-mediated deprotection, whereas benzyl ethers provide robust protection removable by hydrogenolysis. By carefully considering the comparative data and protocols presented in this guide, researchers can devise efficient and selective synthetic routes for the elaboration of complex molecules containing the amino alcohol motif.

References

A Researcher's Guide to Enantiomeric Excess Determination of Amino Alcohol Derivatives by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral drugs, particularly for amino alcohol derivatives, which are prevalent in many pharmaceuticals. Chiral chromatography stands out as the most robust and widely used technique for this purpose. This guide provides an objective comparison of various chiral chromatography methods—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—supported by experimental data to facilitate the selection of the most appropriate method for your research needs.

Performance Comparison of Chiral Chromatography Techniques

The choice of chromatographic technique and chiral stationary phase (CSP) is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® and Chiralpak®), are highly versatile and effective for a broad range of compounds. Other common CSPs include cyclodextrin-based, protein-based, and Pirkle-type columns.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the enantioseparation of amino alcohol derivatives. It offers a wide variety of CSPs and mobile phase compositions, allowing for fine-tuning of selectivity and resolution.

Table 1: Chiral HPLC Separation Data for Amino Alcohol Derivatives

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Selectivity (α)Reference
Propranolol Chiralpak® IAn-heptane/ethanol/diethylamine (80/20/0.1)1.0t1=4.71, t2=5.261.75-[1][2]
Propranolol α-Glycoprotein (AGP)Methanol-t1=7.25, t2=11.82--[3]
Propranolol β-Cyclodextrin (BCD)Methanol-t1=16.18, t2=18.50--[3]
Metoprolol Chiralcel® ODHexane/ethanol/diethylamine/acetic acid (40/60/0.2/0.2)0.8---[4]
Metoprolol Chiral-AGP-----[5]
Phenylpropanolamine Reversed-phase ODSMethanol/acetonitrile/acetic acid (0.1 M)/triethylamine (20:20:60:0.6) with 0.5 mM sodium heptanesulfonate----[6][7]
Supercritical Fluid Chromatography (SFC)

Chiral SFC is increasingly recognized as a green and efficient alternative to HPLC. It typically uses supercritical CO2 as the main mobile phase component, often with a small amount of an organic modifier, leading to faster separations and reduced solvent consumption.

Table 2: Chiral SFC Separation Data for Amino Alcohol Derivatives

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Back Pressure (bar)Temperature (°C)Resolution (Rs)Selectivity (α)Reference
Metoprolol Chiralpak® IGCO2 / (0.1% isopropyl amine in isopropanol:methanol (50:50)) (75:25)-100-15025-45>3.0>1.5[8]
Propranolol Chiralpak® IGCO2 / (0.1% isopropyl amine in isopropanol:methanol (50:50)) (75:25)-100-15025-45>3.0>1.5[8]
Atenolol Chiralpak® IGCO2 / (0.1% isopropyl amine in isopropanol:methanol (50:50)) (75:25)-100-15025-45>3.0>1.5[8]
Gas Chromatography (GC)

Chiral GC is a highly sensitive technique, particularly suitable for volatile and thermally stable amino alcohol derivatives. Derivatization is often required to improve volatility and chromatographic performance.

Table 3: Chiral GC Separation Data for Amino Alcohol Derivatives

AnalyteChiral Stationary Phase (CSP)Derivatizing AgentCarrier GasRetention Time (min)Reference
Ephedrine β-cyclodextrinAcetylationHelium~55 and ~56[9]
Ephedrine-type alkaloids β-cyclodextrin---[10]
Norephedrine -(-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)--[11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful enantiomeric excess determination.

Chiral HPLC Protocol for Propranolol
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a suitable wavelength.

  • Sample Preparation: Dissolve the propranolol sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.[1][2]

Chiral SFC Protocol for Metoprolol
  • Chromatographic System: A standard SFC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IG (immobilized amylose tris(3-chloro-5-methylphenylcarbamate)).

  • Mobile Phase: A mixture of CO2 and a modifier (0.1% isopropyl amine in isopropanol:methanol (50:50, v/v)) in a 75:25 (v/v) ratio.

  • Back Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Prepare a stock solution of metoprolol in methanol. Dilute with methanol to a working concentration of 10 µg/mL.[8]

Chiral GC Protocol for Ephedrine Derivatives
  • Chromatographic System: A GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Stationary Phase: A capillary column containing a β-cyclodextrin derivative as the chiral selector.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.

  • Oven Temperature Program: A temperature gradient is often employed to optimize separation.

  • Derivatization (if necessary): Acetylation with acetic anhydride or derivatization with a chiral reagent like (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) can be performed to enhance separation and detection.[9][11]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for enantiomeric excess determination and the logical relationship in selecting a chiral chromatography method.

G cluster_0 Sample Preparation cluster_1 Chiral Chromatographic Separation cluster_2 Data Analysis A Racemic Amino Alcohol Derivative B Dissolution in Appropriate Solvent A->B C Derivatization (Optional, for GC) B->C D Injection into Chromatograph C->D E Separation on Chiral Stationary Phase D->E F Detection of Enantiomers E->F G Chromatogram Generation F->G H Peak Integration G->H I Calculation of Enantiomeric Excess H->I J Enantiomeric Purity Result I->J Final Report

Caption: General workflow for enantiomeric excess determination.

G cluster_screening Initial Method Screening cluster_optimization Method Optimization cluster_validation Method Validation start Amino Alcohol Derivative Properties hplc Chiral HPLC (High Versatility) start->hplc Broad applicability sfc Chiral SFC (Speed and Green Chemistry) start->sfc Fast analysis needed gc Chiral GC (High Sensitivity, Volatile Analytes) start->gc Volatile/derivatizable csp Select Chiral Stationary Phase (Polysaccharide, etc.) hplc->csp sfc->csp gc->csp mobile Optimize Mobile Phase (Solvents, Additives) csp->mobile conditions Adjust Temperature, Flow Rate, Pressure mobile->conditions resolution Resolution (Rs > 1.5) conditions->resolution selectivity Selectivity (α) resolution->selectivity ee Determine Enantiomeric Excess selectivity->ee final final ee->final Validated Method

Caption: Decision tree for chiral method development.

References

Efficacy comparison of different catalysts in asymmetric synthesis with chiral amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical step in developing stereoselective synthetic routes. Chiral amino alcohols represent a prominent and versatile class of ligands and organocatalysts in asymmetric synthesis.[1][2] Their efficacy stems from readily available chiral pools (like amino acids), straightforward synthesis, and the ability to form rigid, stereochemically-defined metal complexes or transition states that guide the formation of a desired enantiomer.[3][4]

This guide provides a comparative overview of several chiral amino alcohol catalysts, focusing on their performance in the enantioselective addition of diethylzinc to benzaldehyde—a classic benchmark reaction for evaluating catalyst performance.[1][5]

Data Presentation: Catalyst Performance Comparison

The effectiveness of a chiral catalyst in the enantioselective addition of diethylzinc to benzaldehyde is measured by the chemical yield and the enantiomeric excess (ee%) of the resulting chiral secondary alcohol, (S)-1-phenyl-1-propanol. The data below summarizes the performance of several representative chiral β-amino alcohol ligands under catalytic conditions.

Catalyst/LigandCatalyst Loading (mol%)Yield (%)ee (%)Product Configuration
(-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol)29798S
(1R,2S)-N,N-Dibutylnorephedrine (DBNE) 29594R
Camphor-derived 1,4-amino alcohol 59995S
Prolinol-Pyridine Derivative 109285R
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol 29896S

Data compiled from multiple sources for comparison. Reaction conditions, such as temperature and solvent, can significantly influence outcomes and are detailed in the experimental protocols.[1][6] The choice of N-substituents and the backbone structure of the amino alcohol are crucial for achieving high stereoselectivity.[3][7][8]

Experimental Protocols

Detailed methodologies for the benchmark reaction are provided below to ensure reproducibility and facilitate comparison.

1. General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde

This procedure is a representative example for the catalytic addition using a chiral amino alcohol ligand.

Materials:

  • Anhydrous Toluene

  • Chiral Amino Alcohol Ligand (e.g., (-)-DAIB, 2 mol%)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware (flame-dried)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, the chiral amino alcohol ligand (e.g., 0.02 mmol) is dissolved in anhydrous toluene (5 mL).[1]

  • Addition of Reagents: The solution is cooled to 0 °C in an ice bath. Diethylzinc (1.0 M in hexanes, 2.4 mmol) is added dropwise via syringe and the mixture is stirred for 20 minutes at 0 °C.

  • Substrate Addition: A solution of benzaldehyde (1.0 mmol) in anhydrous toluene (1 mL) is then added dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of 1 M aqueous HCl (5 mL) at 0 °C.

  • Workup: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[8]

Visualizing Workflows and Catalyst Logic

To better understand the processes involved, the following diagrams illustrate the general experimental workflow and the logical relationship between catalyst structure and performance.

G General Experimental Workflow for Asymmetric Synthesis prep Preparation (Flame-dried glassware, inert atmosphere) cat_sol Catalyst Solubilization (Chiral amino alcohol in anhydrous solvent) prep->cat_sol 1 reagent_add Reagent Addition (e.g., Diethylzinc) Cool to 0°C cat_sol->reagent_add 2 sub_add Substrate Addition (e.g., Benzaldehyde) reagent_add->sub_add 3 reaction Reaction Stirring (Monitor by TLC) sub_add->reaction 4 quench Quenching (e.g., 1M HCl) reaction->quench 5 workup Aqueous Workup & Extraction quench->workup 6 purify Purification (Column Chromatography) workup->purify 7 analysis Analysis (Yield, ee% via Chiral HPLC/GC) purify->analysis 8

Caption: A typical experimental workflow for asymmetric synthesis.

G Catalyst Structure-Efficacy Relationship cluster_catalysts Chiral Amino Alcohol Catalysts cluster_performance Performance Metrics DAIB (-)-DAIB (Rigid, bulky backbone) high_ee High Enantioselectivity (ee > 95%) DAIB->high_ee Induces high facial selectivity high_yield High Yield (>95%) DAIB->high_yield Efficient turnover DBNE DBNE (Flexible, bulky N-substituents) DBNE->high_ee Steric hindrance guides approach DBNE->high_yield Prolinol Prolinol Derivative (Pyrrolidine ring) mod_ee Moderate Enantioselectivity (ee < 90%) Prolinol->mod_ee Less steric bulk in this case Prolinol->high_yield

Caption: Impact of catalyst structure on reaction outcomes.

Conclusion

The efficacy of chiral amino alcohols as catalysts in asymmetric synthesis is profoundly influenced by their structural features. Ligands with sterically demanding groups and rigid conformations, such as (-)-DAIB, often provide superior enantioselectivity by creating a more defined and discriminating chiral environment around the active site.[1] In contrast, factors like catalyst loading and the specific nature of N-substituents can be fine-tuned to optimize both yield and stereochemical control.[5][8] The continued development of novel amino alcohol derivatives, including those supported on polymers or derived from varied chiral sources, promises to further expand the toolkit for modern asymmetric synthesis.[2][9][10]

References

Safety Operating Guide

Safe Disposal of (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Pre-Disposal Safety and Hazard Assessment

Before handling (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on data for analogous compounds, this should include:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat or other protective clothing [1]

While some carbamates are not classified as hazardous, it is best practice to handle all research chemicals with care.[4][5] Carbamate compounds can be harmful if swallowed, in contact with skin, or inhaled.[1][6][7]

Hazard and Precautionary Summary for Carbamate Compounds

Hazard CategoryHazard StatementPrecautionary Statement
Acute Toxicity (Oral)Harmful if swallowed.[1][6]Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][6]
Skin IrritationCauses skin irritation.[6]Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water.[1][6]
Eye IrritationCauses serious eye irritation.[6]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Respiratory IrritationMay cause respiratory irritation.[6]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][6]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1] Adherence to institutional, local, state, and federal regulations is mandatory.

Experimental Protocol for Waste Collection:

  • Waste Segregation: Do not mix this compound with incompatible waste streams. It should be segregated as a non-halogenated organic waste. Incompatible materials include strong oxidizing agents.[5] Store different classes of chemical waste separately to avoid dangerous reactions.[8][9]

  • Waste Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be chemically compatible with the compound and clearly marked as "Hazardous Waste."[1][2] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

  • Labeling: The hazardous waste label must include the full chemical name: "this compound."[2][8] Do not use abbreviations or chemical formulas.[2] The label should also include the date of waste generation and associated hazard symbols.[2]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads from a spill, should also be collected and disposed of as hazardous waste in the same designated container.[1][3]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1] Collect the absorbed material and place it in the designated hazardous waste container for disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate for Disposal ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe assess Assess Waste Type: Non-halogenated organic solid ppe->assess container Select a Compatible Hazardous Waste Container assess->container label Label Container: - Full Chemical Name - 'Hazardous Waste' - Date and Hazard Symbols container->label collect Collect Waste: - Pure compound - Contaminated materials label->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs documentation Complete Waste Manifest and Record-Keeping contact_ehs->documentation end End: Proper Disposal documentation->end

Caption: Disposal workflow for this compound.

Final Disposal Logistics

  • Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[9]

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1][2]

  • Record-Keeping: Follow all institutional procedures for waste manifests and maintain accurate records of the disposed chemical.[1]

Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's EHS department for specific disposal requirements.[1] Never dispose of chemical waste down the drain or in the regular trash unless explicitly approved by EHS.[2][3]

References

Personal protective equipment for handling (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate. The following guidance is based on safety data for structurally similar compounds, including tert-Butyl carbamate and other carbamate derivatives. A thorough, site-specific risk assessment must be conducted before handling this chemical.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment.

Hazard Identification and Personal Protective Equipment

Based on data from similar carbamate compounds, this compound should be handled with care, assuming it may cause skin and eye irritation. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following personal protective equipment is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.Protects against potential splashes, dust, and vapors that could cause serious eye irritation or damage.[1]
Skin Protection Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[1][2]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood. Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Handling the Compound: Avoid contact with eyes, skin, and clothing. Minimize dust generation and accumulation. Do not inhale the substance. Use appropriate tools to handle the solid to avoid direct contact.[2]

  • After Handling: Wash hands and face thoroughly after handling. Remove contaminated clothing and wash it before reuse. Do not eat, drink, or smoke in work areas.[2]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Spill and Emergency Procedures:

  • Small Spills: For small spills, gently sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[3]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as you would for a small spill.

  • First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • First Aid - Skin: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

Disposal Plan:

  • Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

  • Contaminated materials, including gloves and lab coats, should be placed in a sealed, labeled container for proper disposal.

Visual Safety Workflows

The following diagrams illustrate the safe handling workflow and the logical relationship between chemical hazards and required personal protective equipment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS & Assess Risk Read SDS & Assess Risk Setup Fume Hood & Emergency Equipment Setup Fume Hood & Emergency Equipment Read SDS & Assess Risk->Setup Fume Hood & Emergency Equipment Don PPE Don PPE Setup Fume Hood & Emergency Equipment->Don PPE Weigh & Transfer Compound Weigh & Transfer Compound Don PPE->Weigh & Transfer Compound Perform Experiment Perform Experiment Weigh & Transfer Compound->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Doff & Dispose of PPE Doff & Dispose of PPE Dispose of Waste->Doff & Dispose of PPE Wash Hands Thoroughly Wash Hands Thoroughly Doff & Dispose of PPE->Wash Hands Thoroughly G cluster_hazard Potential Hazards cluster_ppe Required PPE Skin Irritation Skin Irritation Chemical-Resistant Gloves Chemical-Resistant Gloves Skin Irritation->Chemical-Resistant Gloves Lab Coat Lab Coat Skin Irritation->Lab Coat Eye Irritation Eye Irritation Safety Goggles / Face Shield Safety Goggles / Face Shield Eye Irritation->Safety Goggles / Face Shield Inhalation Hazard Inhalation Hazard Respiratory Protection (if dust is generated) Respiratory Protection (if dust is generated) Inhalation Hazard->Respiratory Protection (if dust is generated)

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.